Benzyl
Description
Toluene appears as a clear colorless liquid with a characteristic aromatic odor. Flash point 40 °F. Less dense than water (7.2 lb / gal) and insoluble in water. Hence floats on water. Vapors heavier than air. May be toxic by inhalation, ingestion or skin contact. Used in aviation and automotive fuels, as a solvent, and to make other chemicals.
Toluene is the simplest member of the class toluenes consisting of a benzene core which bears a single methyl substituent. It has a role as a non-polar solvent, a cholinergic antagonist, a neurotoxin and a fuel additive. It is a methylbenzene, a volatile organic compound and a member of toluenes.
Toluene is a colorless, liquid that is immiscible in water. It is a mono-substituted benzene derivative used in veterinary medicine as a treatment for various parasites in dogs and cats.
Toluene is added to gasoline, used to produce benzene, and used as a solvent. Exposure to toluene may occur from breathing ambient or indoor air affected by such sources. The central nervous system (CNS) is the primary target organ for toluene toxicity in both humans and animals for acute (short-term) and chronic (long-term) exposures. CNS dysfunction and narcosis have been frequently observed in humans acutely exposed to elevated airborne levels of toluene; symptoms include fatigue, sleepiness, headaches, and nausea. CNS depression has been reported to occur in chronic abusers exposed to high levels of toluene. Chronic inhalation exposure of humans to toluene also causes irritation of the upper respiratory tract and eyes, sore throat, dizziness, and headache. Human studies have reported developmental effects, such as CNS dysfunction, attention deficits, and minor craniofacial and limb anomalies, in the children of pregnant women exposed to high levels of toluene or mixed solvents by inhalation. EPA has concluded that that there is inadequate information to assess the carcinogenic potential of toluene.
Toluene is a natural product found in Basella alba, Zingiber mioga, and other organisms with data available.
Toluene is an aromatic hydrocarbon composed of a benzene ring linked to one methyl group. Toluene is used a solvent or as a chemical intermediate in various industrial applications. Rapid inhalation of high concentrations of toluene can cause severe neurological complications.
Toluene can cause developmental toxicity according to an independent committee of scientific and health experts. It can cause female reproductive toxicity according to California Labor Code.
Toluene is found in allspice. Toluene is isolated from distilled tolu balsam (Myroxylon balsamum). Minor constituent of lime oil (Citrus aurantifolia).Toluene, formerly known as toluol, is a clear, water-insoluble liquid with the typical smell of paint thinners. It is an aromatic hydrocarbon that is widely used as an industrial feedstock and as a solvent. (Wikipedia) Toluene has been shown to exhibit beta-oxidant, depressant, hepatoprotective, anesthetic and neurotransmitter functions (A7693, A7694, A7695, A7696, A7697).
A widely used industrial solvent.
See also: Benzene, toluene and xylene (component of); Dichlorophene; Toluene (component of); Benzene, toluene, ethylbenzene and xylene (component of) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
toluene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8, Array | |
| Record name | TOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4654 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | toluene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Toluene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25013-04-1 | |
| Record name | Benzene, methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25013-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7021360, DTXSID00184990 | |
| Record name | 1-Methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylene, phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Toluene appears as a clear colorless liquid with a characteristic aromatic odor. Flash point 40 °F. Less dense than water (7.2 lb / gal) and insoluble in water. Hence floats on water. Vapors heavier than air. May be toxic by inhalation, ingestion or skin contact. Used in aviation and automotive fuels, as a solvent, and to make other chemicals., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Liquid, Colorless liquid with a sweet, pungent, benzene-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, pungent, benzene-like odor. | |
| Record name | TOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4654 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Benzene, methyl- | |
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| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Toluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Toluene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034168 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TOLUENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/89 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Toluene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0619.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
231.1 °F at 760 mmHg (NTP, 1992), 110.6 °C, 110.00 to 111.00 °C. @ 760.00 mm Hg, 111 °C, 232 °F | |
| Record name | TOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4654 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Toluene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11558 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Toluene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034168 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TOLUENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/89 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Toluene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0619.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
40 °F (NTP, 1992), 4.4 °C, 4.0 °C (39.2 °F) - closed cup, 4.4 dec C (closed cup), 40 °F (4 °C) (Closed cup), 4 °C c.c., 40 °F | |
| Record name | TOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4654 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Toluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/83 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TOLUENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/89 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Toluene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0619.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), In water, 526 mg/L at 25 °C, Miscible with alcohol, chloroform, ether, acetone, glacial acetic acid, carbon disulfide, Soluble in ethanol, benzene, diethyl ether, acetone, chloroform, glacial acetic acid and carbon disulfide, 0.526 mg/mL at 25 °C, Solubility in water: none, (74 °F): 0.07% | |
| Record name | TOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4654 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Toluene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11558 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Toluene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034168 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Toluene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0619.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.867 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8623 g/cu cm at 20 °C, Relative density (water = 1): 0.87, 0.87 | |
| Record name | TOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4654 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TOLUENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/89 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Toluene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0619.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (Air = 1), Relative vapor density (air = 1): 3.1, 3.14 | |
| Record name | TOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4654 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TOLUENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TOLUENE | |
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Vapor Pressure |
10 mmHg at 43.5 °F ; 20 mmHg at 65.1 °F; 40 mmHg at 89.2 °F (NTP, 1992), 28.4 [mmHg], 28.4 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 3.8, 21 mmHg | |
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Impurities |
... Commercial grades /of toluene/ usually contain small amounts of benzene as an impurity., Technical grades (90-120 °C boiling range) are less pure and may contain up to 25% benzene as well as other hydrocarbons., Commercial grades /of toluene/ can ... contain polynuclear aromatic hydrocarbons (PAHs), including pyrene, fluoranthrene, and benzo[ghi]perylene. | |
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Color/Form |
Colorless liquid | |
CAS No. |
108-88-3, 3101-08-4 | |
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Melting Point |
-139 °F (NTP, 1992), -94.9 °C, -95 °C, -139 °F | |
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Foundational & Exploratory
benzyl group structure and reactivity in organic synthesis
An In-depth Technical Guide on the Structure and Reactivity of the Benzyl Group in Organic Synthesis
For researchers, scientists, and professionals in drug development, a deep understanding of common chemical moieties is fundamental. The this compound group (Bn), with its deceptively simple structure, is a cornerstone of modern organic synthesis, offering a unique combination of stability and tunable reactivity. This guide provides a comprehensive overview of the this compound group, focusing on its structure, reactivity, and strategic application as a protecting group in complex synthetic endeavors.
Structure and Core Properties of the this compound Group
The this compound group is a molecular fragment derived from toluene by removing one hydrogen atom from the methyl group.[1] It consists of a benzene ring attached to a methylene (–CH₂) unit, with the chemical formula C₆H₅CH₂–.[1][2][3][4] The benzylic carbon, the sp³-hybridized carbon directly attached to the sp²-hybridized carbons of the aromatic ring, is the center of the group's unique reactivity.[3]
The enhanced reactivity of the benzylic position is attributed to the resonance stabilization of intermediates—radicals, carbocations, and carbanions—formed at this site.[3][5] The p-orbitals of the benzene ring overlap with the p-orbital of the benzylic intermediate, delocalizing the charge or the unpaired electron across the aromatic system.[3] This stabilization significantly lowers the activation energy for reactions at the benzylic position.[1]
A key quantitative measure of this stability is the bond dissociation energy (BDE) for the benzylic C-H bond, which is significantly lower than that of other types of C-H bonds, making benzylic hydrogens more susceptible to abstraction.[6]
Table 1: Comparison of C-H Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kcal/mol) |
| C₆H₅CH₂–H | ~88-90 |
| (CH₃)₃C–H (tertiary) | ~93 |
| (CH₃)₂CH–H (secondary) | ~95 |
| CH₃CH₂–H (primary) | ~98 |
| CH₃–H | ~105 |
Data compiled from various sources, illustrating the relative weakness of the benzylic C-H bond.
Caption: Resonance stabilization of the this compound radical.
Reactivity at the Benzylic Position
The inherent stability of benzylic intermediates drives a variety of synthetically useful transformations at the benzylic carbon.
Free-Radical Halogenation
The benzylic position can be selectively halogenated under free-radical conditions.[5] N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination, which proceeds via a resonance-stabilized benzylic radical intermediate.[7] This reaction is highly specific to the benzylic position, leaving other alkyl C-H bonds untouched.[7][8]
Oxidation
Alkyl side chains on a benzene ring are susceptible to oxidation to a carboxylic acid group, provided there is at least one benzylic hydrogen.[5][7] Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) are typically used for this transformation, which is known as benzylic oxidation.[5][8][9] Milder reagents can selectively oxidize benzylic methylene groups to carbonyls.[6]
Nucleophilic Substitution
Benzylic halides are excellent substrates for nucleophilic substitution reactions. They can proceed through both Sₙ1 and Sₙ2 pathways.[9] The Sₙ1 mechanism is favored for secondary and tertiary benzylic halides due to the formation of a resonance-stabilized benzylic carbocation.[5][10] Primary benzylic halides readily undergo Sₙ2 reactions.[11]
Caption: Sₙ1 reaction pathway at the benzylic position.
The this compound Group as a Protecting Group
One of the most significant applications of the this compound group in organic synthesis is as a robust protecting group, particularly for alcohols, amines, and carboxylic acids.[1][2][6]
-
Stability: this compound ethers and esters are stable to a wide range of conditions, including strongly acidic and basic environments, as well as many oxidizing and reducing agents.[12][13] This stability makes them ideal for multi-step syntheses.[12]
-
Orthogonality: The this compound group's primary mode of cleavage is catalytic hydrogenolysis, a condition to which many other protecting groups (e.g., silyl ethers, acetals) are stable.[14] This orthogonality is crucial for selective deprotection in complex molecule synthesis.[14]
Table 2: Stability of this compound Protecting Group
| Reagent/Condition | Stability of this compound Ether (Bn-OR) |
| Strong Acids (e.g., HCl, H₂SO₄) | Generally Stable (cleavage possible with very strong acids)[11][15] |
| Strong Bases (e.g., NaOH, NaH) | Stable[12] |
| Grignard Reagents | Stable |
| LiAlH₄, NaBH₄ | Stable |
| Mild Oxidants (e.g., PCC, PDC) | Stable |
| Catalytic Hydrogen (H₂, Pd/C) | Cleaved[16] |
| Birch Reduction (Na, NH₃) | Cleaved[11] |
| Strong Lewis Acids (e.g., BBr₃, BCl₃) | Cleaved[15][17] |
| Oxidative Cleavage (e.g., DDQ) | Cleaved (especially for p-methoxythis compound ethers)[18] |
Experimental Protocols
Introduction of the this compound Group (Benzylation)
Protocol 1: General Benzylation of an Alcohol using Sodium Hydride and this compound Bromide
This is a widely used method based on the Williamson ether synthesis.[18][19]
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol substrate (1.0 equiv) in anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add this compound bromide (BnBr, 1.1-1.5 equiv) dropwise via syringe.[16] The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the reaction.[12]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, typically 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of water or methanol at 0 °C to destroy excess NaH.[12] Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Benzylation under Neutral Conditions using 2-Benzyloxy-1-methylpyridinium Triflate
This method is suitable for base-sensitive substrates.[18][20]
-
Reagent Preparation (Optional, can be formed in situ): 2-Benzyloxy-1-methylpyridinium triflate can be pre-formed by reacting 2-benzyloxypyridine with methyl triflate.[20]
-
Reaction Setup: To a solution of the alcohol (1.0 equiv) in toluene, add 2-benzyloxypyridine (2.0 equiv) and magnesium oxide (MgO, 2.0 equiv).[21]
-
Activation: Cool the mixture to 0 °C and add methyl triflate (2.0 equiv) dropwise.[21]
-
Reaction: Allow the mixture to warm to room temperature and then heat to 90 °C for 24 hours.[21]
-
Workup and Purification: After cooling, filter the reaction mixture through Celite® and concentrate the filtrate. Purify the residue by silica gel chromatography to yield the this compound ether.[21]
Removal of the this compound Group (Debenzylation)
Protocol 3: General Debenzylation via Catalytic Hydrogenolysis
This is the most common and versatile method for this compound group removal.[16]
-
Preparation: Dissolve the this compound-protected substrate (1.0 equiv) in a suitable solvent such as ethanol, methanol, or ethyl acetate.[16]
-
Catalyst Addition: Add palladium on activated carbon (Pd/C, 10% w/w, typically 5-10 mol% Pd) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or conduct the reaction in a hydrogenation apparatus. Purge the flask with hydrogen by evacuating and refilling with H₂ gas (3 cycles).
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm) at room temperature.
-
Monitoring: Monitor the reaction for the consumption of starting material by TLC. Reactions are typically complete within 1-24 hours.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Rinse the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, which is often pure enough for subsequent steps.
Caption: General workflow for this compound group protection.
Protocol 4: Oxidative Debenzylation using DDQ
This method is particularly effective for p-methoxythis compound (PMB) ethers but can also be applied to simple this compound ethers, often under photoirradiation.[18][22]
-
Preparation: Dissolve the this compound ether (1.0 equiv) in a solvent system, typically dichloromethane (CH₂Cl₂) with a small amount of water (e.g., 18:1 CH₂Cl₂/H₂O).[22]
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.2-2.0 equiv) to the solution. The mixture will typically turn dark green or brown.
-
Reaction: Stir the reaction at room temperature. For less reactive this compound ethers, photoirradiation with visible light may be necessary.[18][22] Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is purified by flash column chromatography to remove the DDQ byproducts.
Applications in Drug Development
The this compound group is a prevalent motif in medicinal chemistry and drug development.[23]
-
Protecting Group in Synthesis: Its robust nature makes it indispensable in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[2]
-
Structural Component: The N-benzyl piperidine motif is frequently used to fine-tune the physicochemical properties and efficacy of drug candidates.[23]
-
Linker Technology: In advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), this compound-protected linkers (e.g., this compound-PEG-acid) are used to connect a target-binding ligand and an E3 ligase ligand.[13] The this compound group serves as an orthogonal protecting group, allowing for the sequential and controlled assembly of the PROTAC molecule.[13]
Conclusion
The this compound group's unique electronic structure imparts a versatile reactivity profile that has been extensively exploited by organic chemists. Its stability under a wide array of conditions, coupled with the numerous reliable methods for its installation and cleavage, solidifies its role as one of the most important protecting groups for hydroxyl and amino functionalities. For professionals in drug discovery and development, mastering the chemistry of the this compound group is essential for the efficient and strategic synthesis of complex molecular targets.
References
- 1. This compound Group in Chemistry: Structure, Properties & Uses [vedantu.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound | Definition, Example, Illustration, and Scope [curlyarrows.com]
- 4. fiveable.me [fiveable.me]
- 5. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 6. This compound group - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Khan Academy [khanacademy.org]
- 10. chemistry.coach [chemistry.coach]
- 11. uwindsor.ca [uwindsor.ca]
- 12. This compound (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. fiveable.me [fiveable.me]
- 16. This compound Protection in Organic Chemistry [commonorganicchemistry.com]
- 17. Mild Debenzylation of Aryl this compound Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 18. This compound Ethers [organic-chemistry.org]
- 19. jk-sci.com [jk-sci.com]
- 20. Convenient method for preparing this compound ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzylic Position Reactivity and the Stabilization of Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzylic position, the carbon atom directly attached to an aromatic ring, exhibits unique reactivity due to its ability to form stabilized intermediates. This guide provides a comprehensive technical overview of the principles governing benzylic reactivity, focusing on the stabilization of benzylic radicals, carbocations, and carbanions. It delves into the quantitative aspects of this stability, presents detailed experimental protocols for key transformations, and explores the critical role of benzylic functionalization in drug discovery and development. Through a combination of tabulated data, mechanistic diagrams, and experimental workflows, this document serves as an in-depth resource for researchers leveraging benzylic chemistry in their work.
Core Principles of Benzylic Reactivity
The enhanced reactivity of the benzylic position stems from the ability of the adjacent aromatic ring to delocalize charge or an unpaired electron through resonance. This delocalization stabilizes the transition states of reactions involving the benzylic carbon, thereby lowering the activation energy and increasing the reaction rate compared to analogous aliphatic systems. This stabilization is central to understanding the diverse chemical transformations possible at this position.
Stabilization of Benzylic Intermediates
The formation of radicals, carbocations, and carbanions at the benzylic position is favored due to resonance stabilization. The p-orbitals of the aromatic ring overlap with the p-orbital of the benzylic carbon, allowing the charge or unpaired electron to be distributed across the entire conjugated system.
Benzylic radicals are significantly more stable than their alkyl counterparts. This stability is a direct consequence of the delocalization of the unpaired electron into the benzene ring.[1][2] The resonance stabilization of a benzyl radical can be depicted as follows:
This delocalization lowers the bond dissociation energy (BDE) of benzylic C-H bonds compared to typical alkyl C-H bonds, making them more susceptible to homolytic cleavage.
Benzylic carbocations are also highly stabilized by resonance, which disperses the positive charge across the aromatic ring.[3][4] This stabilization facilitates reactions that proceed through a carbocation intermediate, such as SN1 and E1 reactions.
Similarly, benzylic carbanions are stabilized by the delocalization of the negative charge into the electron-withdrawing aromatic ring.[5][6] This increased stability makes benzylic protons more acidic than their aliphatic counterparts.
Quantitative Analysis of Benzylic Intermediate Stability
The stability of benzylic intermediates can be quantified through various thermochemical parameters, providing a basis for predicting reactivity.
Bond Dissociation Energies (BDEs)
The BDE of a C-H bond is a measure of the energy required to break the bond homolytically to form a radical. The lower BDE of benzylic C-H bonds reflects the stability of the resulting this compound radical.
| Compound | Benzylic C-H Bond Dissociation Energy (kcal/mol) |
| Toluene | 85-90 |
| Ethylbenzene | 85 |
| Isopropylbenzene | 84 |
| tert-Butylbenzene | No benzylic C-H |
| Propane (secondary C-H for comparison) | 98 |
| Ethane (primary C-H for comparison) | 101 |
Note: Values are approximate and can vary slightly depending on the experimental or computational method used.[7][8][9]
Gas-Phase Acidity and pKa Values
The acidity of benzylic protons is significantly higher (lower pKa) than that of analogous alkanes, reflecting the stability of the conjugate base (carbanion).
| Compound | pKa (in DMSO) | Gas-Phase Acidity (kcal/mol) |
| Toluene | ~41-43 | ~373 |
| Diphenylmethane | 32.2 | ~357 |
| Triphenylmethane | 30.6 | ~348 |
| Propane (for comparison) | ~51 | ~410 |
Note: Gas-phase acidity is the enthalpy change for the deprotonation reaction in the gas phase.[5][10][11]
Relative Rates of Reaction and Hammett Correlations
The effect of substituents on the aromatic ring on the rate of benzylic reactions can be quantified using the Hammett equation, log(k/k₀) = σρ.[1] A plot of log(k/k₀) versus the substituent constant σ (sigma) yields a straight line with a slope ρ (rho), which indicates the sensitivity of the reaction to electronic effects.
For benzylic radical bromination, reactions are accelerated by both electron-donating and electron-withdrawing substituents, leading to a "V-shaped" Hammett plot when using σ constants. This is because both types of substituents can stabilize the radical intermediate. However, when using σ⁺ constants, which account for through-resonance stabilization of a positive charge, a linear correlation is often observed with a negative ρ value, suggesting the transition state has some polar character with a buildup of positive charge on the benzylic carbon.
| Substituent (para) | Relative Rate of Bromination (k/k₀) | σ⁺ Constant |
| -OCH₃ | 7.7 | -0.78 |
| -CH₃ | 2.6 | -0.31 |
| -H | 1.0 | 0 |
| -Cl | 0.7 | +0.11 |
| -Br | 0.6 | +0.15 |
| -NO₂ | 0.2 | +0.79 |
Note: The relative rates are approximate and can vary with reaction conditions.
Key Reactions at the Benzylic Position and Experimental Protocols
The unique reactivity of the benzylic position allows for a variety of selective transformations.
Free-Radical Halogenation
Benzylic C-H bonds can be selectively halogenated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or light.[1][12] This reaction proceeds via a free-radical chain mechanism.
-
Materials: p-Xylene, N-bromosuccinimide (NBS), 2,2'-azobis(2-methylpropionitrile) (AIBN), carbon tetrachloride (or a safer alternative like acetonitrile), separatory funnel, round-bottom flask, reflux condenser, heating mantle, rotary evaporator.
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser, dissolve p-xylene (1.0 eq) in carbon tetrachloride. b. Add NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq). c. Heat the mixture to reflux with stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide at the surface. d. After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature. e. Filter the mixture to remove the succinimide byproduct. f. Wash the filtrate with water and then with a saturated sodium bicarbonate solution in a separatory funnel. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, α-bromo-p-xylene. h. The product can be further purified by distillation or chromatography if necessary.
Oxidation of the Benzylic Position
Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize alkylbenzenes to benzoic acids, provided there is at least one benzylic hydrogen.[9] The reaction proceeds through a complex mechanism involving the formation of a benzylic radical.
-
Materials: Toluene, potassium permanganate (KMnO₄), sodium carbonate (Na₂CO₃), sodium bisulfite (NaHSO₃), concentrated hydrochloric acid (HCl), distilled water, reflux condenser, heating mantle, separatory funnel, Büchner funnel.
-
Procedure: a. In a round-bottom flask, combine toluene (1.0 eq), KMnO₄ (3.0 eq), a small amount of Na₂CO₃, and water. b. Heat the mixture to reflux with vigorous stirring for 2-3 hours. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). c. Cool the reaction mixture and add sodium bisulfite solution portion-wise until the brown MnO₂ is completely dissolved, and the solution becomes colorless. d. Transfer the cooled solution to a separatory funnel and extract with a small amount of diethyl ether to remove any unreacted toluene. e. Carefully acidify the aqueous layer with concentrated HCl until no more precipitate forms (pH ~2). Benzoic acid will precipitate as a white solid. f. Collect the benzoic acid crystals by vacuum filtration using a Büchner funnel, wash with cold water, and allow to air dry.
Role of Benzylic Position in Drug Discovery and Development
The benzylic position is a critical site for both metabolic activity and strategic modification in drug design.
Metabolic Considerations: Cytochrome P450 Oxidation
Benzylic C-H bonds are often susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver, a primary route of phase I metabolism.[10][13] This hydroxylation can lead to the formation of more polar metabolites that are more readily excreted. While this can be a desired pathway for drug clearance, rapid metabolism at the benzylic position can lead to a short half-life and poor pharmacokinetic profiles.
Strategies for Modulating Metabolic Stability
Drug development professionals often seek to modulate the metabolic stability of drug candidates by modifying the benzylic position.
-
Steric Hindrance: Introducing bulky groups near the benzylic position can sterically hinder the approach of CYP enzymes, thus slowing down the rate of metabolism.
-
Electronic Modification: Replacing benzylic hydrogens with fluorine atoms can increase the strength of the C-H bond, making it less susceptible to abstraction by CYP enzymes.
-
Bioisosteric Replacement: Replacing the entire phenyl ring with a bioisostere (e.g., a heterocycle or a bicyclic alkane) can eliminate the benzylic position altogether, often leading to improved metabolic stability and other pharmacokinetic properties.[14]
Case Study: Bioisosteric Replacement in Drug Design
A common strategy to improve the pharmacokinetic profile of a drug candidate is to replace a metabolically labile this compound group with a more stable bioisostere. For example, replacing a phenyl ring with a bicyclo[1.1.1]pentane (BCP) core can maintain a similar spatial arrangement of substituents while removing the reactive benzylic positions and the potential for aromatic oxidation.
| Drug Candidate | Half-life (t½) in Human Liver Microsomes | Clearance (CL) |
| Compound A (with this compound group) | 15 min | High |
| Compound B (this compound group replaced with BCP) | > 120 min | Low |
Note: This is a representative example; actual data will vary depending on the specific molecular context.
Conclusion
The benzylic position offers a rich landscape for chemical transformations, driven by the profound stabilizing effects of the adjacent aromatic ring on reactive intermediates. A thorough understanding of the principles governing benzylic reactivity, supported by quantitative data and robust experimental protocols, is essential for researchers in organic synthesis and medicinal chemistry. For drug development professionals, the ability to strategically manipulate the benzylic position is a powerful tool for optimizing the pharmacokinetic and metabolic profiles of drug candidates. This guide provides a foundational resource to aid in the rational design and execution of chemical strategies involving this versatile functional group.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. Data Sets Representative of the Structures and Experimental Properties of FDA-Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Late-stage C-H functionalization: From benzylic C-H oxygenation to aromatic C-H iodination [morressier.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics of the Toluene Reaction with OH Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. web.utk.edu [web.utk.edu]
- 11. H-Abstraction reactions by OH, HO2, O, O2 and this compound radical addition to O2 and their implications for kinetic modelling of toluene oxidation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Intramolecular isotope effects for benzylic hydroxylation of isomeric xylenes and 4,4'-dimethylbiphenyl by cytochrome P450: relationship between distance of methyl groups and masking of the intrinsic isotope effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
The Benzyl Group: A steadfast Guardian for Alcohols in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. Among the arsenal of protecting groups for alcohols, the benzyl (Bn) group stands out for its robustness, ease of introduction, and versatile cleavage methods. This technical guide provides a comprehensive overview of the this compound group as an alcohol protecting group, detailing its introduction and removal, summarizing quantitative data, and providing experimental protocols for key transformations.
Introduction to this compound Ethers
The this compound group is prized for its stability across a wide range of reaction conditions, including strongly basic and acidic environments, as well as many oxidizing and reducing agents.[1][2] This stability makes it an ideal choice for protecting hydroxyl groups during lengthy synthetic sequences. The this compound group is typically introduced by the formation of a this compound ether.
The most common method for the formation of this compound ethers is the Williamson ether synthesis , an S({N})2 reaction between an alkoxide and a this compound halide.[3] For alcohols that are sensitive to basic conditions, the use of This compound trichloroacetimidate under acidic conditions provides a milder alternative.[4]
Methods for the Introduction of the this compound Group
The choice of benzylation method depends on the nature of the alcohol substrate, its sensitivity to acidic or basic conditions, and the presence of other functional groups.
Williamson Ether Synthesis
This classical and widely used method involves the deprotonation of the alcohol with a base to form an alkoxide, which then displaces a halide from a this compound halide.[3][5]
General Reaction:
ROH + Base + Bn-X → RO-Bn + [Base-H]X
Common bases include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide (KOtBu). This compound bromide (BnBr) and this compound chloride (BnCl) are the most common benzylating agents. The reaction is typically carried out in aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).[1]
Table 1: Representative Yields for Benzylation of Alcohols via Williamson Ether Synthesis
| Alcohol Substrate | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | This compound Bromide | NaH | DMF | 0 to 25 | 36 | ~95 | [6] |
| Phenol | This compound Chloride | NaOH | Ethanol/Water | Reflux | 1 | >90 | [6] |
| Diol (selective) | This compound Bromide | Ag₂O | DMF | 25 | 24 | High | [4] |
Benzylation using this compound Trichloroacetimidate
For substrates that are unstable under basic conditions, benzylation can be achieved using this compound trichloroacetimidate in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH).[4]
General Reaction:
ROH + Bn-O-C(=NH)CCl₃ --(Catalytic Acid)--> RO-Bn + H₂N-C(=O)CCl₃
This method is particularly useful for complex molecules with base-labile functional groups.
Methods for the Deprotection of this compound Ethers
The removal of the this compound group is most commonly achieved by catalytic hydrogenolysis. However, other methods, such as dissolving metal reduction and oxidative cleavage, provide valuable alternatives, especially when other reducible functional groups are present in the molecule.
Catalytic Hydrogenolysis
This is the most prevalent method for cleaving this compound ethers due to its mild and generally high-yielding nature.[7][8] The reaction involves the cleavage of the C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[7]
General Reaction:
RO-Bn + H₂ --(Pd/C)--> ROH + Toluene
Catalytic transfer hydrogenolysis is a convenient alternative that avoids the need for handling hydrogen gas. In this method, a hydrogen donor, such as ammonium formate, formic acid, or cyclohexene, is used to generate hydrogen in situ.[4]
Table 2: Comparison of Deprotection of this compound Ethers via Hydrogenolysis
| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound ether of p-cresol | 10% Pd/C | H₂ (1 atm) | Ethanol | 25 | 0.5 | 100 | [9] |
| This compound-protected oligosaccharide | 5% Pd/C | H₂ (10 bar) | THF:tBuOH:PBS | Ambient | - | >73 | [9] |
| This compound Phenyl Ether | NiMo-PILC (sulfided) | H₂ (20 bar) | neat | 300 | 6 | 100 (conversion) | [10] |
Dissolving Metal Reduction (Birch Reduction)
The Birch reduction, using an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol as a proton source, can also be used to cleave this compound ethers.[2] This method is particularly useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups that are stable under Birch conditions.[2]
Oxidative Cleavage
Oxidative methods offer an alternative strategy for this compound ether deprotection, particularly for substrates that are sensitive to reductive conditions. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common reagent for the oxidative cleavage of this compound ethers, especially p-methoxythis compound (PMB) ethers which are more electron-rich and thus more susceptible to oxidation.[4][11]
General Reaction (for PMB ether):
RO-PMB + DDQ → ROH + PMB-aldehyde + DDQH₂
The reaction is thought to proceed via a hydride abstraction mechanism.[11]
Table 3: Oxidative Deprotection of this compound Ethers with DDQ
| Substrate | DDQ (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-di-O-benzyl-3-O-naphthylmethyl rhamnopyranoside | 2.3 | CH₂Cl₂/H₂O | 0 to RT | 3 | 63 | [12] |
| 2,4-di-O-benzyl-3-O-p-methoxythis compound rhamnopyranoside | 2.3 | CH₂Cl₂/H₂O | 0 to RT | 1.5 | 78 | [12] |
| C(3)-O-benzyl-tetraacetylglucoside (catalytic DDQ) | 0.25 | CH₂Cl₂/H₂O | RT | <4 | 84-96 | [13][14] |
Experimental Protocols
General Procedure for Williamson Ether Synthesis of a Primary Alcohol
-
To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add this compound bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Procedure for Catalytic Hydrogenolysis (H₂ gas)
-
Dissolve the this compound ether (1.0 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).
-
Carefully add 10% palladium on carbon (5-10 mol% Pd).
-
Securely attach a balloon filled with hydrogen gas to the reaction flask or connect it to a hydrogenator.
-
Evacuate the flask and backfill with hydrogen three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
General Procedure for Oxidative Deprotection with DDQ
-
To a solution of the this compound ether (1.0 equivalent) in a mixture of dichloromethane and water (typically 18:1 v/v) at room temperature, add DDQ (1.5-2.5 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Procedure for Birch Reduction
-
Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere.
-
Condense anhydrous ammonia into the flask at -78 °C.
-
Add small pieces of sodium metal (3-5 equivalents) to the liquid ammonia with vigorous stirring until a persistent blue color is obtained.
-
Add a solution of the this compound ether (1.0 equivalent) and a proton source (e.g., tert-butanol, 2 equivalents) in anhydrous THF dropwise to the sodium-ammonia solution.
-
Stir the reaction mixture at -78 °C until the blue color disappears (typically 1-3 hours).
-
Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color is discharged, followed by the addition of methanol.
-
Allow the ammonia to evaporate overnight.
-
Add water to the residue and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Signaling Pathways and Logical Relationships
Williamson Ether Synthesis Mechanism
The Williamson ether synthesis proceeds via a classic S(_{N})2 mechanism.
Catalytic Hydrogenolysis Workflow
The process of catalytic hydrogenolysis involves several key steps from setup to product isolation.
Decision Tree for Deprotection Strategy
Choosing the right deprotection method is crucial for the success of a synthetic step. This decision tree provides a logical framework for selecting an appropriate method.
Conclusion
The this compound group is a highly reliable and versatile protecting group for alcohols in organic synthesis. Its stability to a wide range of reaction conditions, coupled with the availability of multiple, robust methods for its introduction and removal, makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of the different benzylation and debenzylation techniques, as well as the factors that govern the choice of a particular method, is essential for the successful design and execution of complex synthetic strategies. The data and protocols presented in this guide offer a practical resource for the effective implementation of the this compound protecting group in organic synthesis.
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. This compound Ethers [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. Hydrogenolysis of this compound Ether | Ambeed [ambeed.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of this compound Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Fundamental Principles of Benzyl Ether Formation: A Technical Guide
An in-depth technical guide or whitepaper on the core fundamental principles of benzyl ether formation, designed for researchers, scientists, and drug development professionals.
Introduction
In the landscape of multi-step organic synthesis, the strategic protection of functional groups is a critical element for success. Among the various protecting groups for hydroxyl moieties, the this compound ether (Bn) holds a prominent position due to its ease of introduction, general stability across a range of reaction conditions, and versatile deprotection methods.[1] This guide provides a comprehensive overview of the fundamental principles of this compound ether formation, detailing the core synthetic methodologies, experimental protocols, and quantitative data to aid in the rational design of synthetic routes.
The utility of the this compound group lies in its ability to shield the reactive hydroxyl group from unwanted side reactions while other transformations are carried out on the molecule. The selection of a particular benzylation strategy is contingent upon the substrate's sensitivity to acidic or basic conditions and the presence of other functional groups. This document will explore the three primary pathways for this compound ether formation: the Williamson ether synthesis, acid-catalyzed benzylation, and reductive etherification.
I. Williamson Ether Synthesis
The Williamson ether synthesis is a classic and widely employed method for the formation of ethers, including this compound ethers.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a this compound halide.[2][3][4]
Mechanism
The reaction is initiated by the deprotonation of an alcohol with a suitable base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of a this compound halide (e.g., this compound bromide or this compound chloride), displacing the halide and forming the this compound ether.[2] The SN2 nature of this reaction dictates a preference for primary this compound halides to avoid competing elimination reactions.[4][5]
Logical Relationship: Williamson Ether Synthesis
Caption: The reaction pathway of the Williamson ether synthesis.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
A representative protocol for the benzylation of an alcohol using sodium hydride and this compound bromide is as follows:
-
To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C, sodium hydride (1.2 equiv, 60% dispersion in mineral oil) is added portion-wise.
-
The resulting mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the alkoxide.
-
The reaction is cooled back to 0 °C, and this compound bromide (1.2 equiv) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound ether.
II. Acid-Catalyzed Benzylation
For substrates that are sensitive to basic conditions, acid-catalyzed methods provide a valuable alternative for this compound ether formation. These methods typically involve the reaction of an alcohol with a benzylating agent that is activated by a Brønsted or Lewis acid.
Common Reagents and Mechanisms
-
This compound Trichloroacetimidate: This reagent, when activated by a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH), forms a highly reactive intermediate that readily benzylates alcohols.[6][7] The reaction proceeds under mild acidic conditions and is often used for complex molecules.[7]
-
2-Benzyloxy-1-methylpyridinium Triflate: This stable, neutral salt can act as a benzylating agent upon warming, releasing an electrophilic this compound species. It is particularly useful for substrates that are incompatible with either strongly acidic or basic conditions.[6][8]
-
2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT): This reagent, in the presence of an acid catalyst, serves as an efficient O-benzylating agent with high atom economy.[6]
Experimental Workflow: Acid-Catalyzed Benzylation
Caption: A generalized experimental workflow for acid-catalyzed benzylation.
Experimental Protocol: Benzylation using this compound Trichloroacetimidate
-
A solution of the alcohol (1.0 equiv) and this compound trichloroacetimidate (1.5 equiv) in an anhydrous solvent (e.g., dichloromethane or a mixture of cyclohexane and dichloromethane) is prepared under an inert atmosphere.
-
The solution is cooled to 0 °C.
-
A catalytic amount of trifluoromethanesulfonic acid (0.01-0.1 equiv) is added dropwise.
-
The reaction is stirred at 0 °C and allowed to warm to room temperature while monitoring by TLC.
-
Once the reaction is complete, it is quenched by the addition of a solid base such as sodium bicarbonate or potassium carbonate and stirred for 30 minutes.
-
The solid is removed by filtration, and the filtrate is concentrated.
-
The residue is purified by column chromatography to yield the this compound ether.
III. Reductive Etherification
Reductive etherification provides another mild approach to this compound ether synthesis, particularly from carbonyl compounds. This method involves the reaction of an alcohol with an aldehyde or ketone in the presence of a reducing agent and often a catalyst.
Mechanism
The reaction typically proceeds through the in situ formation of a hemiacetal from the alcohol and the carbonyl compound. The hemiacetal is then reduced to the corresponding ether.[9] Common reducing agents include trialkylsilanes (e.g., triethylsilane) in the presence of a Lewis or Brønsted acid catalyst.[6][10]
Experimental Protocol: Reductive Benzylation of an Alcohol with Benzaldehyde
-
To a solution of the alcohol (1.0 equiv) and benzaldehyde (1.2 equiv) in an anhydrous solvent such as dichloromethane at 0 °C, a catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) is added.[6]
-
Triethylsilane (1.5 equiv) is then added dropwise.
-
The reaction mixture is stirred at room temperature for 4-12 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous phase is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography.
IV. Quantitative Data Summary
The choice of benzylation method can significantly impact the reaction yield. The following table summarizes representative yields for various this compound ether formation reactions.
| Substrate (Alcohol/Phenol) | Benzylating Agent | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1-Decanol | Allyl Bromide | KOH/TBAI | None | 16 | 96 | [11] |
| This compound Alcohol | Allyl Bromide | KOH/TBAI | None | 4.5 | 96 | [11] |
| Cholesterol | This compound Bromide | KOH | None | 16 | 86 | [11] |
| Di-O-isopropylideneglucofuranose | This compound Bromide | KOH | None | 36 | 92 | [11] |
| Monoglyme | 2-Benzyloxypyridine/MeOTf | MgO | Toluene | 24 | 91 | [8] |
| Roche Ester | 2-Benzyloxypyridine/MeOTf | MgO | Toluene | 24 | 93 | [8] |
| Various Alcohols | TriBOT | TfOH | Dioxane | - | Good | [6] |
| Carbonyl Compounds | Triethylsilane/Alkoxytrimethylsilane | FeCl₃ | - | - | Good to Excellent | [6] |
| This compound Alcohols | Methanol/Ethanol | TCT/DMSO | Methanol/Ethanol | - | - | [12] |
V. Deprotection and Orthogonal Strategies
A key advantage of the this compound protecting group is its selective removal under conditions that often leave other protecting groups intact.[13] The most common method for deprotection is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a source of hydrogen (H₂ gas or a transfer hydrogenation reagent like ammonium formate).[6][13][14]
The differential stability of this compound ethers compared to other protecting groups, such as silyl ethers or trityl ethers, allows for orthogonal deprotection strategies, which are crucial in the synthesis of complex molecules.[1][14]
Decision Workflow: Orthogonal Deprotection
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound Ethers [organic-chemistry.org]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. Convenient method for preparing this compound ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
The Enduring Utility of Benzyl Groups in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the precise assembly of the desired amino acid sequence. Among the arsenal of protective groups available to chemists, the benzyl group (Bn) and its derivatives have long been a cornerstone, particularly within the robust Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[1][2] This technical guide provides an in-depth exploration of the multifaceted role of this compound groups, detailing their application, deprotection strategies, and relevant experimental protocols.
The Versatile Roles of this compound-Based Protecting Groups
This compound groups are employed to protect various reactive functionalities in amino acids, including the C-terminal carboxyl group, the N-terminal amino group (in the form of benzyloxycarbonyl, Cbz), and, most commonly, the side chains of numerous amino acids.[1][3][4]
The protection of the C-terminal carboxylic acid as a this compound ester is a classic strategy. This ester linkage is stable to the moderately acidic conditions (e.g., trifluoroacetic acid - TFA) used for the repeated removal of the temporary N-terminal Boc group during SPPS.[1] This orthogonality is crucial for the stepwise elongation of the peptide chain. The final removal of the C-terminal this compound ester typically occurs during the final cleavage step from the resin.[1]
Introduced by Bergmann and Zervas in 1932, the benzyloxycarbonyl (Cbz or Z) group was a revolutionary development that enabled controlled, stepwise peptide synthesis for the first time.[5] The Cbz group is an amine-protecting group that is stable and can help reduce racemization during amino acid activation.[6] While its use in modern SPPS has been largely superseded by Fmoc and Boc groups, it remains valuable in solution-phase synthesis.[3][5] Deprotection is most commonly achieved via catalytic hydrogenolysis.[6]
The most widespread application of this compound groups is in the protection of reactive amino acid side chains. In the Boc/Bzl strategy, this compound-based ethers, esters, and other derivatives serve as "permanent" protecting groups that remain intact throughout the synthesis until the final, harsh deprotection step.[2][7] This approach offers a reliable method for synthesizing long or complex peptides.[8]
The following table summarizes the common use of this compound-type protecting groups for various amino acid side chains.
| Amino Acid (AA) | Functional Group | This compound-Type Protecting Group | Abbreviation |
| Aspartic Acid (Asp) | Carboxylic Acid | This compound ester | Bzl |
| Glutamic Acid (Glu) | Carboxylic Acid | This compound ester | Bzl |
| Serine (Ser) | Hydroxyl | This compound ether | Bzl |
| Threonine (Thr) | Hydroxyl | This compound ether | Bzl |
| Tyrosine (Tyr) | Phenolic Hydroxyl | This compound ether, 2,6-Dichlorothis compound ether | Bzl, 2,6-Cl₂-Bzl |
| Cysteine (Cys) | Thiol | 4-Methylthis compound | 4-MeBzl |
| Histidine (His) | Imidazole | Benzyloxymethyl | Bom |
| Lysine (Lys) | Amine | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z |
Table 1: Common this compound-Based Side-Chain Protecting Groups.[3][6]
Deprotection Strategies: Releasing the Final Peptide
The removal of this compound protecting groups is typically achieved under conditions that also cleave the peptide from the resin support. The choice of method depends on the stability of the peptide and the specific protecting groups used.
The most common method for the final deprotection in Boc/Bzl synthesis is treatment with a strong, non-oxidizing acid like anhydrous liquid hydrogen fluoride (HF).[8][9] This procedure effectively removes most this compound-based side-chain protecting groups and cleaves the peptide from the Merrifield resin.[10] The highly corrosive nature of HF necessitates specialized Teflon-based apparatus.[8] The mechanism involves the formation of this compound carbocations, which can cause side reactions. To prevent these, "scavengers" such as anisole, p-cresol, or dimethyl sulfide (DMS) are added to trap the reactive carbocations.[8][11] An alternative strong acid is trifluoromethanesulfonic acid (TFMSA).[7][12]
| Method | Conditions | Duration | Key Considerations |
| High HF | Anhydrous HF, 0-5°C | 30-120 min | Requires special apparatus. Scavengers (e.g., anisole, DMS) are essential to prevent side reactions like tyrosine alkylation.[8] |
| Low-High HF | 1. Low HF/DMS (Sɴ2) 2. High HF (Sɴ1) | Variable | Two-step procedure to minimize side reactions. The "low" step uses a lower HF concentration to favor an Sɴ2 mechanism.[11][13] |
| TFMSA | TFMSA/TFA/DMS | Variable | An alternative to HF, though can also cause side reactions.[7][12] |
Table 2: Strong Acid Deprotection Conditions.
Catalytic transfer hydrogenation is a milder alternative to strong acid cleavage, particularly useful for solution-phase synthesis or for peptides that are sensitive to harsh acids.[14] This method involves a palladium catalyst (e.g., Pd/C) and a hydrogen donor like formic acid, ammonium formate, or cyclohexene.[14][15][16] It is highly effective for removing Cbz groups, this compound esters, and this compound ethers.[15]
| Hydrogen Donor | Catalyst | Typical Solvent | Reaction Time | Yield |
| Formic Acid | 10% Pd/C | Methanol | Minutes | >95%[15] |
| Ammonium Formate | 10% Pd/C | Methanol | Minutes | >95%[15] |
| Cyclohexene | 10% Pd/C or Pd Black | Ethanol | 1-8 hours | >90%[16] |
| Hydrogen Gas (H₂) | 10% Pd/C | Methanol / EtOAc | 1-24 hours | >95%[1] |
Table 3: Conditions for Deprotection by Catalytic Hydrogenation.
A classic but less common method for removing this compound groups involves reduction with sodium in liquid ammonia. This technique is powerful but requires careful handling of highly reactive and hazardous materials.
Experimental Protocols
This protocol outlines the standard "High HF" cleavage procedure.[8]
Materials:
-
Peptide-resin (0.2 mmol scale)
-
Teflon-coated stir bar
-
HF-resistant reaction vessel (e.g., from Kel-F)
-
Scavengers: Anisole (1.0 mL), dimethyl sulfide (DMS, 1.0 mL), p-thiocresol (0.2 mL)
-
Anhydrous liquid hydrogen fluoride (HF, ~10 mL)
-
Dry ice/methanol bath
-
Cold diethyl ether
-
Fine sintered glass funnel
Procedure:
-
Place the peptide-resin and a Teflon-coated stir bar into the HF reaction vessel.
-
Add the scavenger mixture to the vessel.
-
Securely cap the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.
-
Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel, maintaining the temperature between -5°C and 0°C.
-
Stir the reaction mixture at a temperature between 0°C and 5°C for 60 minutes. For peptides containing Arg(Tos), the reaction time may be extended to 2 hours.
-
After the reaction is complete, remove the HF by evaporation under a stream of dry nitrogen gas.
-
Transfer the residue and resin to a fine sintered funnel and wash the resin with a small amount of TFA.
-
Combine the filtrates and precipitate the crude peptide by adding 8-10 volumes of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration and wash it thoroughly with cold ether to remove residual scavengers.
This protocol describes a general procedure for removing a Cbz group using formic acid as the hydrogen donor.[15][17]
Materials:
-
Cbz-protected peptide
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Formic Acid (HCOOH)
-
Celite
Procedure:
-
Dissolve the Cbz-protected peptide in methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).
-
To this stirring suspension, add formic acid (often in large excess, sometimes used as a co-solvent).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is often complete within minutes to a few hours at room temperature.[15]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.
Workflows and Logical Diagrams
Visualizing the synthesis process helps in understanding the strategic role of this compound groups.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Benzylidene Acetals as Protecting Groups in Carbohydrate Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzylidene acetals are a cornerstone of synthetic carbohydrate chemistry, offering robust protection for 1,2- and 1,3-diols. Their ease of installation, stability to a wide range of reaction conditions, and, most importantly, their susceptibility to regioselective cleavage make them indispensable tools in the synthesis of complex oligosaccharides and glycoconjugates. This technical guide provides a comprehensive overview of the formation, cleavage, and regioselective manipulation of benzylidene acetals, with a focus on practical applications and experimental protocols.
Formation of Benzylidene Acetals
The most common application of benzylidene acetals in carbohydrate chemistry is the protection of the 4,6-hydroxyl groups of pyranosides. This is typically achieved by reacting the parent glycoside with benzaldehyde or a benzaldehyde equivalent in the presence of an acid catalyst. The formation of the six-membered 4,6-O-benzylidene acetal is thermodynamically favored, driving the reaction to completion.[1]
Reaction Mechanism and Control
The formation of benzylidene acetals is a reversible process that can be subject to both kinetic and thermodynamic control.[2][3][4][5][6] In the case of hexopyranosides, the 4,6-O-benzylidene acetal is the thermodynamically most stable product and is therefore the major product under equilibrating conditions.[1] Kinetic control can sometimes lead to the formation of other acetals, such as the 2,3-O-benzylidene acetal, but these can often be isomerized to the more stable 4,6-isomer under the reaction conditions.[2]
Experimental Protocol: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside
This protocol describes a standard procedure for the synthesis of a 4,6-O-benzylidene acetal from a commercially available starting material.[7][8]
Materials:
-
Methyl α-D-glucopyranoside
-
Benzaldehyde dimethyl acetal
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or Camphorsulfonic acid (CSA)[7]
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl α-D-glucopyranoside in anhydrous DMF.
-
Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the reaction mixture under reduced pressure to remove the methanol byproduct and drive the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature and quench with triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or silica gel chromatography.
Cleavage of Benzylidene Acetals
The removal of benzylidene acetals can be achieved under various conditions, including acidic hydrolysis, hydrogenolysis, and oxidative or reductive cleavage. The choice of method depends on the desired outcome (complete deprotection or regioselective opening) and the presence of other protecting groups in the molecule.
Acidic Hydrolysis
Mild acidic hydrolysis, often using aqueous acetic acid, can be used to completely remove the benzylidene acetal, regenerating the diol.[9][10]
Hydrogenolysis
Catalytic hydrogenolysis (e.g., using H₂ and Pd/C) is an effective method for the complete removal of benzylidene acetals.[11] A milder alternative is catalytic transfer hydrogenation using reagents like triethylsilane and Pd/C.[11][12]
Logical Workflow for Benzylidene Acetal Manipulation
Caption: Logical workflow for the formation and cleavage of benzylidene acetals.
Regioselective Reductive Cleavage
The regioselective reductive opening of benzylidene acetals to afford either a 4-O-benzyl or a 6-O-benzyl ether is a powerful strategy in carbohydrate synthesis.[13] The regioselectivity is highly dependent on the choice of Lewis acid, hydride source, and solvent.[14][15][16][17][18]
Factors Influencing Regioselectivity
-
Lewis Acid: The nature of the Lewis acid plays a crucial role. Bulky Lewis acids tend to coordinate to the sterically less hindered O-6, leading to the formation of the 4-O-benzyl ether.[16] Conversely, smaller Lewis acids or protonic acids can coordinate to the more basic O-4, resulting in the 6-O-benzyl ether.[16]
-
Hydride Source: The choice of hydride source also influences the outcome.
-
Solvent: The solvent can moderate the reactivity of the Lewis acid.[15]
-
Temperature: Temperature can be used to switch the regioselectivity, with lower temperatures often favoring the formation of the 6-O-p-methoxybenzyl (PMB) ether and higher temperatures favoring the 4-O-PMB ether in certain systems.[16]
Quantitative Data on Regioselective Reductive Cleavage
| Substrate (Methyl α-D-glucopyranoside derivative) | Reagents | Solvent | Product Ratio (4-OBn : 6-OBn) | Yield (%) | Reference |
| 2,3-di-O-benzyl-4,6-O-benzylidene | BH₃·THF, Bu₂BOTf | THF | >95:5 | 90 | [16] |
| 2,3-di-O-benzyl-4,6-O-p-methoxybenzylidene | BH₃·THF, Bu₂BOTf (0 °C) | THF | >98:2 | 92 | [16] |
| 2,3-di-O-benzyl-4,6-O-p-methoxybenzylidene | BH₃·THF, Bu₂BOTf (-78 °C) | THF | <2:98 | 85 | [16] |
| 2,3-di-O-benzyl-4,6-O-benzylidene | EtAlCl₂-Et₃SiH | CH₂Cl₂ | 1:7 | 85 | [19] |
| 2,3-di-O-benzyl-4,6-O-benzylidene | DIBAL-H | Toluene | 4-OH major | - | [17] |
| 2,3-di-O-benzyl-4,6-O-benzylidene | DIBAL-H | CH₂Cl₂ | 6-OH major | - | [17] |
Experimental Protocols for Regioselective Reductive Cleavage
Protocol 3.3.1: Formation of 4-O-Benzyl Ether [1]
Materials:
-
4,6-O-Benzylidene protected glycoside
-
Triethylsilane (Et₃SiH)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Molecular Sieves 4Å
-
Triethylamine (NEt₃)
-
Methanol (MeOH)
Procedure:
-
Dissolve the benzylidene-protected glycoside in anhydrous CH₂Cl₂ under an argon atmosphere.
-
Add activated molecular sieves 4Å and stir at room temperature for 30-60 minutes.
-
Cool the mixture to -78 °C.
-
Add triethylsilane followed by the slow addition of trifluoromethanesulfonic acid.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding triethylamine and methanol.
-
Dilute with CH₂Cl₂ and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Protocol 3.3.2: Formation of 6-O-Benzyl Ether [14]
Materials:
-
4,6-O-Benzylidene protected glycoside
-
Borane-trimethylamine complex (BH₃·NMe₃)
-
Aluminum chloride (AlCl₃)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the 4,6-O-benzylidene protected glycoside in anhydrous THF, add the borane-trimethylamine complex.
-
Cool the solution to 0 °C and add a solution of aluminum chloride in THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction with methanol.
-
Concentrate the mixture and purify by silica gel chromatography.
Experimental Workflow for Regioselective Reductive Cleavage
Caption: Experimental workflow for regioselective reductive cleavage.
Regioselective Oxidative Cleavage
Oxidative cleavage of benzylidene acetals provides an alternative route to regioselectively functionalized carbohydrates, yielding hydroxy benzoates.[20][21][22][23] This transformation is particularly useful as the resulting benzoate can serve as a protecting group or be readily removed.
Reagents for Oxidative Cleavage
A variety of reagents have been employed for the oxidative cleavage of benzylidene acetals, including:
-
Periodic acid catalyzed by tetrabutylammonium bromide[20][21]
-
Dimethyldioxirane (DMDO)[23]
-
N-Bromosuccinimide (NBS)[10]
-
Ozone[20]
Factors Influencing Regioselectivity
The regioselectivity of oxidative cleavage can be influenced by the protecting groups on the neighboring hydroxyl groups. For instance, the nature of the protecting group at the C-3 position can direct the cleavage to favor either the 4- or 6-benzoate.[20]
Quantitative Data on Regioselective Oxidative Cleavage
| Substrate (Methyl 4,6-O-benzylidene-α-D-glucopyranoside derivative) | Reagents | Solvent | Product Ratio (4-OBz : 6-OBz) | Yield (%) | Reference |
| 2,3-di-O-benzyl | H₅IO₆, TBAB, wet Al₂O₃ | CH₂Cl₂ | 1:9 | 92 | [20][21] |
| 2,3-di-O-acetyl | H₅IO₆, TBAB, wet Al₂O₃ | CH₂Cl₂ | >95:5 | 94 | [20][21] |
| 2,3-di-O-benzyl | DMDO | Acetone | 1:1.5 | 95 | [23] |
| 2,3-di-O-benzoyl | DMDO | Acetone | >95:5 | 93 | [23] |
Experimental Protocol for Regioselective Oxidative Cleavage
Protocol 4.4.1: Using Periodic Acid/Tetrabutylammonium Bromide [21]
Materials:
-
4,6-O-Benzylidene protected glycoside
-
Periodic acid (H₅IO₆)
-
Tetrabutylammonium bromide (TBAB)
-
Wet alumina
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Prepare wet alumina by mixing neutral alumina with water.
-
To a solution of the benzylidene acetal in CH₂Cl₂, add wet alumina, tetrabutylammonium bromide, and periodic acid.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture directly onto a silica gel column for purification.
-
Elute with an appropriate solvent system to isolate the hydroxybenzoate products.
Conclusion
Benzylidene acetals remain a vital protecting group in modern carbohydrate chemistry. Their facile formation, stability, and, most importantly, the diverse and predictable ways in which they can be regioselectively cleaved, provide chemists with a powerful tool for the synthesis of complex carbohydrates. A thorough understanding of the factors controlling the regioselectivity of their cleavage reactions is essential for the strategic design of synthetic routes in glycoscience and drug development. The methodologies and data presented in this guide offer a practical resource for researchers in these fields.
References
- 1. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Kinetic and thermodynamic control in the formation of monoacetals from aldehydes and D-glucitol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jackwestin.com [jackwestin.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Removal of benzylidene acetal and this compound ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 12. Removal of benzylidene acetal and this compound ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. thieme-connect.com [thieme-connect.com]
- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Facile cleavage of carbohydrate this compound ethers and benzylidene acetals using the NaBrO3/Na2S2O4 reagent under two-phase conditions | Semantic Scholar [semanticscholar.org]
synthesis and properties of benzyl chloroformate
An In-depth Technical Guide to the Synthesis and Properties of Benzyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound chloroformate (Cbz-Cl or Z-Cl) is a cornerstone reagent in organic synthesis, primarily utilized for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amines. First reported by Max Bergmann and Leonidas Zervas in 1932, its application revolutionized peptide synthesis by enabling the controlled formation of peptide bonds. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound chloroformate, with a focus on detailed experimental protocols and quantitative data to support research and development.
Chemical and Physical Properties
This compound chloroformate is a colorless to pale yellow oily liquid with a pungent, acrid odor. It is highly reactive and sensitive to moisture and heat. Upon contact with water, it decomposes to form this compound alcohol, carbon dioxide, and corrosive hydrochloric acid. When heated, it can decompose to produce toxic phosgene gas.
Table 1: Physical and Chemical Properties of this compound Chloroformate
| Property | Value | Reference(s) |
| IUPAC Name | This compound carbonochloridate | |
| Synonyms | Benzyloxycarbonyl chloride, Cbz-Cl, Z-Chloride | |
| CAS Number | 501-53-1 | |
| Molecular Formula | C₈H₇ClO₂ | |
| Molecular Weight | 170.59 g/mol | |
| Appearance | Colorless to yellow oily liquid | |
| Boiling Point | 103 °C at 20 mmHg (26.7 hPa) | |
| Melting Point | 0 °C (degrades from -20 to -18 °C) | |
| Density | 1.195 - 1.212 g/cm³ at 20 °C | |
| Refractive Index (n²⁰/D) | 1.519 | |
| Solubility | Soluble in ether, acetone, benzene, chloroform, THF | |
| Water Solubility | Decomposes | |
| Vapor Pressure | 1 hPa at 20 °C | |
| Flash Point | 80 - 92 °C |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of this compound chloroformate. The key identifying features are the benzylic protons in ¹H NMR, the carbonyl carbon in ¹³C NMR, and the strong carbonyl stretch in the IR spectrum.
Table 2: Spectroscopic Data for this compound Chloroformate
| Technique | Data | Reference(s) |
| ¹H NMR | In CCl₄ or CDCl₃, the methylene protons (-CH₂-) appear as a singlet at δ ≈ 5.2 ppm. Aromatic protons appear as a multiplet at δ ≈ 7.4 ppm. | |
| ¹³C NMR | Predicted shifts: Carbonyl (C=O) at δ ≈ 150 ppm, Methylene (-CH₂-) at δ ≈ 71 ppm, Aromatic carbons between δ ≈ 128-134 ppm. | |
| IR Spectroscopy | Strong C=O stretch characteristic of a chloroformate functional group at approximately 1775-1780 cm⁻¹. | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z = 170/172 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments include those corresponding to the this compound cation (m/z = 91). |
Synthesis of this compound Chloroformate
The synthesis of this compound chloroformate requires careful handling of hazardous reagents. The classical method utilizes phosgene, while modern approaches have been developed to avoid this highly toxic gas.
Classical Synthesis: Phosgene Route
The most established method for preparing this compound chloroformate is the reaction of this compound alcohol with an excess of phosgene, often in a solvent like toluene. The use of excess phosgene is crucial to minimize the formation of the dithis compound carbonate byproduct.
-
Setup: A reaction flask is charged with a solution of phosgene (1.1 equivalents) in dry toluene and cooled to 0–5 °C in an ice bath. All operations must be conducted in a well-ventilated fume hood due to the extreme toxicity of phosgene.
-
Reaction: Redistilled this compound alcohol (1.0 equivalent) is added dropwise to the stirred phosgene solution over approximately 30 minutes, maintaining the temperature below 10 °C.
-
Stirring: The mixture is stirred in the ice bath for an additional 30 minutes and then allowed to warm to room temperature and stirred for 2 hours. Hydrogen chloride gas evolves during this period.
-
Work-up: The solution is concentrated under reduced pressure, ensuring the bath temperature does not exceed 60 °C, to remove excess phosgene, HCl, and the bulk of the toluene.
-
Purification: The crude residue is purified by vacuum distillation, collecting the fraction at 103 °C / 20 mmHg to yield pure this compound chloroformate.
Non-Phosgene Synthesis Route
To circumvent the hazards of phosgene, a novel synthesis has been developed using carbon monoxide as the carbonyl source. This method involves the DBU-catalyzed carbonylation of this compound alcohol with carbon monoxide and sulfur, followed by chlorination with sulfuryl chloride.
An In-depth Technical Guide to the Stability of Benzyl Ethers in Acidic and Basic Media
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzyl ether is a cornerstone protecting group in modern organic synthesis, prized for its general robustness and multiple avenues for selective cleavage. This technical guide provides a comprehensive analysis of the stability of this compound ethers under a range of acidic and basic conditions. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this document aims to equip researchers in drug development and other scientific fields with the knowledge to strategically employ and deprotect this compound ethers in complex synthetic routes.
Introduction
In the intricate world of multi-step organic synthesis, the selective protection and deprotection of functional groups is paramount. The this compound (Bn) ether has long been a workhorse for the protection of alcohols and phenols due to its ease of introduction, stability to a wide array of reagents, and versatile cleavage methods. Understanding the nuanced stability of this compound ethers in both acidic and basic media is critical for the rational design of synthetic strategies, ensuring the integrity of the protecting group when desired and its efficient removal when necessary. This guide delves into the core principles governing this compound ether stability, offering both qualitative understanding and quantitative data to inform experimental design.
Stability in Basic Media
This compound ethers exhibit exceptional stability across a broad spectrum of basic conditions, a key feature that allows for a multitude of synthetic transformations on other parts of a molecule without affecting the this compound-protected hydroxyl group. They are resilient to cleavage by common inorganic bases and nucleophiles.
General Stability Profile
Generally, this compound ethers are inert to aqueous and alcoholic solutions of alkali metal hydroxides (e.g., NaOH, KOH), as well as to metal alkoxides (e.g., NaOMe, KOtBu) and carbonates. They are also stable to most amine bases (e.g., triethylamine, pyridine) and organometallic reagents at low temperatures.
Quantitative Stability Data
While comprehensive kinetic studies on the degradation of this compound ethers in basic media are not extensively reported due to their high stability, empirical evidence from countless syntheses confirms their robustness. The following table summarizes the qualitative stability of this compound ethers under various common basic conditions.
Table 1: Qualitative Stability of this compound Ethers in Common Basic Media
| Reagent/Condition | Solvent(s) | Temperature | Stability | Notes |
| aq. NaOH, KOH (up to 6M) | Water, Alcohols | RT to Reflux | Highly Stable | Standard conditions for ester saponification. |
| NaOMe, NaOEt, KOtBu | Alcohols, THF, DMF | RT to Reflux | Highly Stable | Common reagents for deprotonation and elimination reactions. |
| LiOH, K₂CO₃, Cs₂CO₃ | Water, Alcohols, DMF | RT to Reflux | Highly Stable | Frequently used in ester hydrolysis and as bases in alkylations. |
| NH₃, RNH₂, R₂NH | Various | Various | Highly Stable | Stable to aminolysis conditions. |
| n-BuLi, s-BuLi, t-BuLi | THF, Hexanes | -78 °C to 0 °C | Generally Stable | At higher temperatures, deprotonation of the benzylic position can occur. |
| LDA, LiHMDS, KHMDS | THF | -78 °C to RT | Highly Stable | Common non-nucleophilic bases for enolate formation. |
Stability in Acidic Media
The stability of this compound ethers in acidic media is considerably more variable and is dependent on the nature of the acid, the solvent, the temperature, and the electronic properties of the this compound group itself. Cleavage typically proceeds through either an Sₙ1 or Sₙ2 mechanism.
Mechanism of Acid-Catalyzed Cleavage
The cleavage is initiated by protonation of the ether oxygen, forming a good leaving group (an alcohol). The subsequent pathway depends on the stability of the resulting carbocation.
-
Sₙ1 Pathway: If the benzylic carbocation is sufficiently stabilized (e.g., with electron-donating groups on the aromatic ring or for tertiary alcohols), the protonated ether will dissociate to form the carbocation and the alcohol. The carbocation is then trapped by a nucleophile.
-
Sₙ2 Pathway: For primary and secondary alcohols, where the corresponding carbocation is less stable, a nucleophile will directly attack the benzylic carbon of the protonated ether, displacing the alcohol in a bimolecular fashion.
Caption: General mechanism for acid-catalyzed cleavage of this compound ethers.
Quantitative Comparison of Cleavage Rates
The rate of acidic cleavage is highly influenced by substituents on the aromatic ring. Electron-donating groups (EDGs) stabilize the benzylic carbocation, accelerating cleavage via the Sₙ1 pathway. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, slowing the cleavage rate. The p-methoxythis compound (PMB) ether is a classic example of an acid-labile this compound ether.
Table 2: Relative Cleavage Rates of Substituted this compound Ethers in Acidic Media
| This compound Ether | Substituent | Relative Rate of Cleavage | Common Cleavage Conditions |
| p-Methoxythis compound (PMB) | -OCH₃ (strong EDG) | Very Fast | TFA, DDQ, CAN |
| This compound (Bn) | -H | Moderate | H₂/Pd/C, Strong Lewis acids (BBr₃, BCl₃) |
| p-Nitrothis compound (PNB) | -NO₂ (strong EWG) | Very Slow | Reductive cleavage (e.g., Zn/AcOH) |
A kinetic study on the cleavage of the this compound group from Fmoc-Nit(Bn)-OH using approximately 80% trifluoroacetic acid (TFA) reported a pseudo-first-order rate constant of k = 15.3 s⁻¹ at 20 °C.[1] This is significantly faster than the cleavage of the this compound group from Tyr(Bn), highlighting the dramatic effect of the activating nitro group on the tyrosine residue.[1]
Experimental Protocols
The following protocols provide detailed methodologies for common this compound ether deprotection techniques.
Protocol 1: Catalytic Hydrogenolysis
This is the most common and generally mildest method for this compound ether cleavage, proceeding under neutral conditions.
Caption: Workflow for this compound ether deprotection via catalytic hydrogenolysis.
Methodology:
-
Dissolve the Substrate: In a round-bottom flask, dissolve the this compound-protected compound (1.0 equiv) in a suitable solvent such as ethanol, methanol, ethyl acetate, or THF.
-
Add Catalyst: Carefully add 10% palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 5-10 mol% of palladium relative to the substrate.
-
Establish Hydrogen Atmosphere: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales or higher pressures, a Parr hydrogenator is used.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification can be performed by chromatography or crystallization if necessary.
Protocol 2: Acidic Cleavage with Trifluoroacetic Acid (TFA)
This method is particularly effective for acid-labile this compound ethers like the PMB group.
Caption: Workflow for this compound ether deprotection using TFA.
Methodology:
-
Dissolve the Substrate: Dissolve the this compound ether (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Cool the Solution: Cool the solution to 0 °C using an ice bath.
-
Add Trifluoroacetic Acid: Slowly add trifluoroacetic acid (TFA). The concentration can range from 25-50% TFA in CH₂Cl₂ to neat TFA, depending on the lability of the this compound ether.
-
Reaction: Allow the reaction to stir and warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, carefully quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Co-evaporation with a solvent like toluene may be necessary to remove residual TFA.
-
Purification: The crude product can be purified by a suitable method, such as column chromatography.
Protocol 3: Cleavage with Boron Tribromide (BBr₃)
BBr₃ is a powerful Lewis acid capable of cleaving even robust this compound ethers. It is particularly useful for deprotecting aryl this compound ethers to furnish phenols.
Methodology:
-
Dissolve the Substrate: In a flame-dried, inert atmosphere (N₂ or Ar) flask, dissolve the this compound ether (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the Solution: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add BBr₃: Slowly add a solution of boron tribromide (1.0 M in CH₂Cl₂, typically 2-3 equiv) dropwise.
-
Reaction: Stir the reaction at -78 °C and allow it to slowly warm to 0 °C or room temperature, depending on the substrate's reactivity.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quench: Carefully quench the reaction at low temperature by the slow addition of methanol, followed by water.
-
Extraction: Allow the mixture to warm to room temperature and extract with CH₂Cl₂ or ethyl acetate.
-
Isolation: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Conclusion
The stability of this compound ethers is a tale of two distinct chemical environments. Their remarkable resilience in basic media makes them an ideal protecting group in the presence of a vast array of base-mediated transformations. Conversely, their susceptibility to cleavage under acidic conditions, which can be finely tuned by the electronic nature of the this compound group, provides a versatile handle for deprotection. A thorough understanding of these stability profiles, armed with quantitative insights and robust experimental protocols, empowers chemists to strategically incorporate and remove this compound ethers, thereby streamlining the synthesis of complex molecules in drug discovery and beyond. The judicious choice of protecting group strategy, informed by the principles outlined in this guide, is a critical step towards achieving synthetic efficiency and success.
References
An In-Depth Technical Guide to Benzylic Radical Halogenation: Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylic radical halogenation is a cornerstone of modern organic synthesis, providing a powerful and selective method for the functionalization of the benzylic position of alkylated aromatic compounds. This reaction, proceeding through a free-radical chain mechanism, is prized for its ability to introduce a halogen atom, a versatile synthetic handle, onto a carbon adjacent to an aromatic ring. The exceptional stability of the intermediate benzylic radical, conferred by resonance delocalization into the aromatic system, is the key to the reaction's high regioselectivity. This technical guide provides a comprehensive overview of the mechanism, quantitative aspects, and diverse applications of benzylic radical halogenation, with a particular focus on its utility in medicinal chemistry and drug development. Detailed experimental protocols for key reactions are also presented to facilitate practical application.
The Core Mechanism: A Step-by-Step Analysis
Benzylic radical halogenation proceeds via a classic free-radical chain reaction, which can be dissected into three distinct stages: initiation, propagation, and termination.[1] The high selectivity for the benzylic position stems from the lower bond dissociation energy of benzylic C-H bonds compared to other sp³ C-H bonds, a direct consequence of the resonance stabilization of the resulting benzylic radical.[2]
Initiation: The Spark of the Reaction
The reaction is initiated by the formation of a halogen radical. This is typically achieved through the homolytic cleavage of a halogen-halogen bond or a suitable N-halo compound. Common methods for initiation include:
-
Photochemical Initiation: The use of ultraviolet (UV) or visible light provides the energy required to break the halogen-halogen bond.[3]
-
Thermal Initiation: At elevated temperatures, the weaker halogen-halogen bond can cleave homolytically.[4]
-
Radical Initiators: Chemical initiators, such as dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), are frequently employed. These molecules readily decompose upon heating to generate radicals, which then initiate the halogenation chain.[5]
dot
References
Synthesis of Benzylamines from Benzyl Halides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for preparing benzylamines from benzyl halides. Benzylamines are crucial intermediates in the pharmaceutical and fine chemical industries, and a thorough understanding of their synthesis is essential for process development and optimization. This document details the most common and effective methods, including direct alkylation of ammonia and amines, the Gabriel Synthesis, and the Delépine Reaction, offering a comparative analysis to aid in method selection.
Introduction to Benzylamine Synthesis from this compound Halides
The conversion of this compound halides to benzylamines is a fundamental transformation in organic synthesis. The high reactivity of the benzylic carbon-halogen bond makes it susceptible to nucleophilic attack by nitrogen-containing reagents. However, the choice of synthetic strategy is critical to control selectivity and minimize the formation of byproducts, such as secondary and tertiary amines. This guide explores the mechanisms, advantages, and limitations of the principal methods employed for this transformation.
Key Synthetic Methodologies
Direct Alkylation of Ammonia and Amines
Direct alkylation is an industrially significant method for producing benzylamine due to its simplicity and the low cost of reagents.[1] The reaction involves the nucleophilic substitution of the halide on the this compound group by ammonia or a primary/secondary amine.
Mechanism: The reaction proceeds via a standard SN2 mechanism where the nitrogen nucleophile attacks the electrophilic benzylic carbon, displacing the halide ion.
A significant drawback of this method is the propensity for over-alkylation.[1] The primary benzylamine product is often more nucleophilic than the starting ammonia, leading to the formation of secondary (dibenzylamine) and tertiary (tribenzylamine) amines.[2] To favor the formation of the primary amine, a large excess of ammonia is typically used.[1]
Industrial Relevance: The direct alkylation of ammonia with this compound chloride is a primary industrial route for benzylamine production.[3] Innovations in this process include the use of aromatic aldehydes as side-reaction inhibitors to improve the yield of the primary amine to over 70%.[3][4]
The Gabriel Synthesis
The Gabriel synthesis is a highly reliable laboratory method for the preparation of pure primary amines, avoiding the over-alkylation issues associated with direct alkylation.[1][5] This two-step process involves the N-alkylation of phthalimide followed by hydrolysis or hydrazinolysis of the resulting N-benzylphthalimide.[5][6]
Mechanism: Phthalimide is first deprotonated by a base, such as potassium carbonate or potassium hydroxide, to form the nucleophilic phthalimide anion. This anion then displaces the halide from the this compound halide in an SN2 reaction. The resulting N-benzylphthalimide is subsequently cleaved to release the primary amine.
The Gabriel synthesis is valued for its ability to produce pure primary amines with high yields and under relatively mild conditions.[6]
The Delépine Reaction
The Delépine reaction provides a selective route to primary amines from this compound or alkyl halides using hexamethylenetetramine (hexamine).[7][8] The reaction proceeds in two main stages: the formation of a quaternary ammonium salt, followed by its acid-catalyzed hydrolysis.[8]
Mechanism: The this compound halide reacts with hexamine to form a stable quaternary ammonium salt.[8] This salt is then treated with an ethanolic solution of a strong acid, typically hydrochloric acid, to hydrolyze the hexamine cage and release the primary amine.[8]
One of the main advantages of the Delépine reaction is its selectivity for the primary amine, with minimal side reactions.[7] However, a potential competing pathway is the Sommelet reaction , which can occur under certain hydrolysis conditions and leads to the formation of a benzaldehyde instead of the benzylamine.[1][8] The reaction is also noted for its poor atom economy and the use of chlorinated solvents like chloroform in many traditional procedures.[8]
Comparative Analysis of Synthesis Methods
The selection of an appropriate synthetic method depends on several factors, including the desired scale of the reaction, the required purity of the product, and the availability of starting materials and reagents.
| Method | Advantages | Disadvantages | Typical Yields |
| Direct Alkylation | Simple, cost-effective, industrially scalable.[1][3] | Prone to over-alkylation, leading to mixtures of primary, secondary, and tertiary amines.[1][2] Requires a large excess of ammonia to favor the primary amine.[1] | 60-82% (with process optimization).[1][2] |
| Gabriel Synthesis | High yields of pure primary amines.[6] Avoids over-alkylation.[1][5] | Multi-step process.[6] | 60-79% for pure benzylamine.[1][6] |
| Delépine Reaction | Selective for primary amines.[7] Relatively mild conditions and short reaction times.[7] | Poor atom economy.[8] Often uses toxic chlorinated solvents.[8] Potential for Sommelet reaction side product.[8] | ~70% for benzylamine. |
Experimental Protocols
Direct Alkylation of this compound Chloride with Aqueous Ammonia
Objective: To synthesize benzylamine via the direct alkylation of this compound chloride.
Procedure:
-
A pressure reactor is charged with a 29% aqueous ammonia solution and an immiscible organic solvent such as benzene.[1]
-
This compound chloride is added to the stirred two-phase system.[1]
-
The mixture is heated to a temperature between 60-100 °C for approximately 60 minutes.[1]
-
After the reaction is complete, the mixture is cooled, and the organic and aqueous phases are separated.[1]
-
The aqueous phase is made alkaline with sodium hydroxide to liberate any dissolved benzylamine, which is then extracted with fresh organic solvent.[1]
-
The combined organic phases are distilled to isolate the pure benzylamine.[1] A typical yield of around 82% can be achieved with this method.[1]
Gabriel Synthesis of Benzylamine from this compound Chloride
Objective: To prepare pure benzylamine using the Gabriel synthesis.
Step 1: Synthesis of N-Benzylphthalimide
-
In a round-bottom flask, 13.8 g of anhydrous potassium carbonate and 24 g of phthalimide are thoroughly mixed.[1]
-
42 g of this compound chloride is added to the mixture.[1]
-
The resulting mixture is heated at a gentle reflux for 2 hours.[1]
-
After cooling, water is added to dissolve the potassium chloride. The crude N-benzylphthalimide is collected by filtration and washed with water. The typical yield of the crude product is 72-79%.[1][6]
Step 2: Hydrolysis of N-Benzylphthalimide
-
23.7 g of the crude N-benzylphthalimide, 7 mL of 85% hydrazine hydrate, and 80 mL of methanol are combined in a round-bottom flask and refluxed for 1 hour.[1]
-
18 mL of water and 27 mL of concentrated hydrochloric acid are added, and the mixture is heated for an additional 1-2 minutes.[1]
-
The reaction mixture is cooled, and the precipitated phthalhydrazide is removed by filtration.[1]
-
The filtrate volume is reduced to approximately 50 mL by distillation.[1]
-
The solution is made strongly alkaline with concentrated sodium hydroxide.[1]
-
The benzylamine is extracted with diethyl ether. The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.[1]
-
The residue is distilled to obtain pure benzylamine (boiling point 183-186 °C). The yield of pure benzylamine is typically 60-70%.[1][6]
Delépine Reaction for the Synthesis of Benzylamine
Objective: To synthesize benzylamine from this compound chloride using the Delépine reaction.
Procedure:
-
Hexamethylenetetramine (15.4 g, 0.11 mol) is dissolved in 100 ml of chloroform in a flask and heated to 55 °C to obtain a clear solution.
-
This compound chloride (12.70 g, 0.10 mol) diluted with 15 ml of chloroform is added dropwise over approximately 15 minutes.
-
After about 30 minutes, a crystalline product (the quaternary ammonium salt) begins to separate. The reaction is continued for a total of 4.5 hours.
-
The reaction mixture is cooled, and the solid intermediate is collected by filtration. A yield of approximately 99% for the intermediate can be expected.
-
The intermediate is then added to 200 ml of denatured ethanol at 35 °C.
-
A solution of 60 ml of 10M hydrochloric acid diluted with 30 ml of water is added, and the mixture is stirred at 25 °C for 24 hours, during which a solid material separates.
-
The mixture is made alkaline with a cooled solution of sodium hydroxide (21 g in 40 ml of water), which causes the separation of an oil.
-
The mixture is extracted with diethyl ether (3 x 25 ml). The combined ether extracts are washed with brine and dried over potassium carbonate.
-
Distillation of the ether followed by distillation of the residual oil yields pure benzylamine (boiling point 39-40 °C at 1.8 mm Hg). A yield of approximately 70% based on this compound chloride can be achieved.
Visualizations
References
- 1. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Delepine reaction [organic-chemistry.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. US5210303A - Process for producing benzylamines - Google Patents [patents.google.com]
- 6. Delépine reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Sciencemadness Discussion Board - Benzylamine via the delepine reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Methodological & Application
Protocol for the Benzyl Protection of Primary Alcohols Using Benzyl Bromide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protection of hydroxyl groups is a fundamental and critical strategy in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The benzyl ether is one of the most widely utilized protecting groups for alcohols due to its ease of introduction, general stability under a wide range of reaction conditions (including acidic, basic, and many oxidizing and reducing environments), and its relatively mild cleavage conditions.[1] The most common method for the introduction of a this compound group onto a primary alcohol is through the Williamson ether synthesis, an S\textsubscript{N}2 reaction between an alkoxide and this compound bromide.[2][3] This protocol provides a detailed procedure for the this compound protection of primary alcohols using this compound bromide and sodium hydride.
Reaction Principle
The reaction proceeds via a two-step, one-pot process. First, the primary alcohol is deprotonated by a strong base, typically sodium hydride (NaH), to form a sodium alkoxide. This highly nucleophilic alkoxide then reacts with this compound bromide in a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction to form the corresponding this compound ether. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), which effectively solvates the cation and facilitates the S\textsubscript{N}2 reaction.[4]
Data Presentation
The following tables summarize the reaction conditions and yields for the benzylation of various primary alcohols as reported in the literature. It is important to note that reaction times and yields can vary depending on the specific substrate, purity of reagents, and reaction scale.
Table 1: Benzylation of Unsubstituted Primary Alcohols
| Alcohol | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound alcohol | KOH (solid) | None | Room Temp | 35 | 81 | [5] |
| 1-Decanol | KOH (solid) | None | Room Temp | 2.5 | 95 (allyl ether) | [5] |
| Nerol | KOH (solid) | None | Room Temp | 20 | 91 | [5] |
Note: The data for 1-Decanol is for allylation, which follows a similar principle. Data for direct benzylation of a simple long-chain primary alcohol under these specific solvent-free conditions was not available in the cited source.
Table 2: General Conditions for Benzylation of Primary Alcohols
| Substrate | Base | Solvent | Key Reagents | Typical Yield | Reference |
| Primary Alcohol | NaH | DMF or THF | This compound Bromide | High | [4] |
| Primary Alcohol in Diol | Ag₂O | Various | This compound Bromide | Good (for selective monoprotection) | [6] |
Experimental Protocol
This protocol describes a general procedure for the benzylation of a primary alcohol on a 1 mmol scale.
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 2.0 equiv)[4]
-
This compound bromide (BnBr) (1.2 - 2.0 equiv)[4]
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 equiv). Dissolve the alcohol in anhydrous DMF (5-10 mL per mmol of alcohol).[4] Cool the solution to 0 °C using an ice-water bath.
-
Formation of the Alkoxide: Carefully add sodium hydride (1.2-2.0 equiv) portion-wise to the stirred solution at 0 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in a fume hood. Hydrogen gas is evolved during this step.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Addition of this compound Bromide: Cool the reaction mixture back down to 0 °C and add this compound bromide (1.2-2.0 equiv) dropwise via syringe. Caution: this compound bromide is a lachrymator and should be handled in a fume hood.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a few drops of water or methanol at 0 °C to consume any excess sodium hydride.
-
Work-up: Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound ether.
Visualizations
Reaction Signaling Pathway (Mechanism):
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. This compound Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Benzylidene Acetals in Regioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylidene acetals are invaluable protecting groups in organic synthesis, particularly in the realm of carbohydrate chemistry and the synthesis of polyhydroxylated natural products.[1][2][3] Their ability to simultaneously protect 1,2- and 1,3-diols, coupled with their conformational rigidity and stability to a wide range of reaction conditions, makes them a cornerstone of modern synthetic strategy.[2][4] A key advantage of benzylidene acetals lies in their propensity for regioselective cleavage, allowing for the controlled unmasking of one hydroxyl group over another, a critical step in the multi-step synthesis of complex molecules.[2][5][6] This document provides detailed application notes and protocols for the use of benzylidene acetals in regioselective synthesis.
Applications in Regioselective Synthesis
The regioselective manipulation of benzylidene acetals primarily involves their reductive or oxidative opening to afford different functional groups at specific positions. The outcome of these reactions is highly dependent on the chosen reagents and reaction conditions.
Regioselective Reductive Opening
The reductive cleavage of 4,6-O-benzylidene acetals in pyranosides is a widely used strategy to furnish either 4-O-benzyl or 6-O-benzyl ethers, thereby differentiating the two hydroxyl groups. The regioselectivity is dictated by the interplay of steric and electronic factors, which can be modulated by the choice of Lewis acid and hydride source.[5][6]
Formation of 4-O-Benzyl Ethers: Reagents that favor the formation of a more sterically accessible intermediate at the O-6 position will lead to the preferential formation of the 4-O-benzyl ether. The classic reagent combination for this transformation is lithium aluminum hydride (LiAlH4) in the presence of a Lewis acid like aluminum chloride (AlCl3).[5][7]
Formation of 6-O-Benzyl Ethers: Conversely, reagents that coordinate to the more nucleophilic oxygen (typically O-6) will result in the formation of the 6-O-benzyl ether.[6] Common reagent systems for this outcome include sodium cyanoborohydride (NaBH3CN) with an acid catalyst, or triethylsilane (Et3SiH) in the presence of an acid or iodine.[8][9] The Et3SiH/I2 system is noted for its mild conditions, high yields, and compatibility with various functional groups.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative data for the regioselective reductive opening of 4,6-O-benzylidene acetals under various conditions.
Table 1: Regioselective Reductive Opening to 4-O-Benzyl Ethers
| Substrate | Reagents | Solvent | Temp (°C) | Time | Product | Yield (%) | Ref. |
| Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside | LiAlH4, AlCl3 | CH2Cl2-Et2O | RT | 15 min | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 92 | [7] |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | DIBAL-H | Toluene | -78 to RT | 2 h | Methyl 4-O-benzyl-α-D-glucopyranoside | 85 | [10] |
Table 2: Regioselective Reductive Opening to 6-O-Benzyl Ethers
| Substrate | Reagents | Solvent | Temp (°C) | Time | Product | Yield (%) | Ref. |
| Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside | Et3SiH, I2 | MeCN | 0-5 | 10 min | Methyl 2,3-di-O-acetyl-6-O-benzyl-α-D-glucopyranoside | 95 | [8] |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | NaBH3CN, HCl | THF | RT | 4 h | Methyl 6-O-benzyl-α-D-glucopyranoside | 88 | [5] |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | DIBAL-H | CH2Cl2 | -78 to RT | 2 h | Methyl 6-O-benzyl-α-D-glucopyranoside | 90 | [10] |
Regioselective Oxidative Cleavage
Oxidative cleavage of benzylidene acetals provides an alternative strategy for their regioselective manipulation, yielding hydroxy benzoates. This transformation can be achieved using various oxidizing agents, and the regioselectivity can be influenced by the nature of the protecting groups at other positions on the carbohydrate scaffold.[11] For instance, a combination of periodic acid, tetrabutylammonium bromide, and wet alumina in dichloromethane has been shown to efficiently oxidize benzylidene acetals to their corresponding hydroxy-benzoates in excellent yields.[11]
Detailed Experimental Protocols
Protocol 1: Formation of Methyl 4,6-O-Benzylidene-α-D-glucopyranoside
This protocol is adapted from a procedure for the synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside.[12]
Materials:
-
Methyl α-D-glucopyranoside
-
Benzaldehyde dimethyl acetal
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of methyl α-D-glucopyranoside (1.0 eq) in DMF, add benzaldehyde dimethyl acetal (1.2 eq) and p-TsOH·H2O (0.1 eq).
-
Stir the mixture at 80 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine (0.2 eq).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired product.
Protocol 2: Regioselective Reductive Opening to a 6-O-Benzyl Ether using Et3SiH and I2
This protocol is based on the work of Misra and co-workers for the regioselective formation of 6-O-benzylated derivatives.[8][9]
Materials:
-
4,6-O-Benzylidene protected carbohydrate (1.0 eq)
-
Triethylsilane (Et3SiH) (1.5 eq)
-
Iodine (I2) (0.2 eq)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve the 4,6-O-benzylidene protected carbohydrate in acetonitrile.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add triethylsilane to the stirred solution.
-
Add iodine to the reaction mixture.
-
Stir the reaction at 0-5 °C for 10-30 minutes, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Regioselective Reductive Opening to a 4-O-Benzyl Ether using LiAlH4 and AlCl3
This protocol describes the classic method for achieving the alternative regioselectivity.[7]
Materials:
-
4,6-O-Benzylidene protected carbohydrate (1.0 eq)
-
Lithium aluminum hydride (LiAlH4) (2.0 eq)
-
Aluminum chloride (AlCl3) (2.0 eq)
-
Dichloromethane (CH2Cl2)
-
Diethyl ether (Et2O)
Procedure:
-
To a stirred suspension of LiAlH4 in a mixture of CH2Cl2 and Et2O at room temperature, add a solution of the 4,6-O-benzylidene protected carbohydrate in CH2Cl2.
-
Carefully add AlCl3 portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 15-30 minutes, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with an organic solvent.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. Benzylidene acetal - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Protection of Amino Acids using Benzyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of the amino group is a fundamental and critical step in peptide synthesis and the broader field of organic chemistry. The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a widely used protecting group for amines due to its stability under various conditions and its facile removal. This document provides detailed application notes and experimental protocols for the N-protection of amino acids using benzyl chloroformate (Cbz-Cl), a common reagent for introducing the Cbz group.
The Cbz group is valued for its robustness in the presence of both acidic and basic conditions, providing orthogonality with other common protecting groups like Boc and Fmoc.[1] The protection reaction is typically carried out under Schotten-Baumann conditions, which involve the acylation of the amino acid with Cbz-Cl in a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct.[2][3]
Data Presentation: N-Cbz Protection of Various Amino Acids
The following table summarizes the reaction conditions and yields for the N-protection of a selection of amino acids with this compound chloroformate under Schotten-Baumann or similar conditions.
| Amino Acid | Base | Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Glycine | NaOH | Water | 0 to RT | 40 min | 86-91 | [2][4] |
| L-Alanine | NaOH | Water | 0 to RT | 2 h | ~73 | [5] |
| L-Phenylalanine | NaOH | Water | 0 | 2-3 h | High | [6] |
| L-Serine | NaHCO₃ | THF/Water | 0 | 20 h | 90 | [1] |
| L-Aspartic Acid β-Methyl Ester | Na₂CO₃ | Dioxane/Water | 0 to RT | Overnight | 63 | [7] |
| L-Cyclohexylglycine | NaOH | Water | Not specified | Not specified | 82.3 | [8] |
Experimental Protocols
General Protocol for N-Protection of an Amino Acid using this compound Chloroformate (Schotten-Baumann Conditions)
This protocol provides a general method for the N-protection of a primary amino acid with this compound chloroformate.
Materials:
-
Amino Acid (1.0 equivalent)
-
This compound Chloroformate (Cbz-Cl) (1.1 - 1.2 equivalents)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Dioxane or Tetrahydrofuran (THF) (optional, for less soluble amino acids)
-
Water (distilled or deionized)
-
Diethyl ether or Ethyl acetate
-
Hydrochloric Acid (HCl), 2N solution
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution of Amino Acid: In a flask equipped with a magnetic stirrer, dissolve the amino acid (1.0 eq.) in a 2N NaOH solution. The amount of base should be sufficient to deprotonate the ammonium group of the zwitterionic amino acid.[2] For amino acids with low water solubility, a co-solvent like dioxane or THF can be used.[7][9]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: While stirring vigorously, slowly and simultaneously add this compound chloroformate (1.1-1.2 eq.) and an aqueous solution of NaOH or Na₂CO₃. The base is added to maintain a pH between 8 and 10, neutralizing the HCl generated during the reaction.[10] Maintaining the temperature below 5 °C is crucial to minimize side reactions.[5]
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 10-30 minutes, and then allow it to warm to room temperature and stir for 1-3 hours.[2][9] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with diethyl ether or ethyl acetate to remove any unreacted this compound chloroformate and other organic impurities. Discard the organic layer.[5]
-
Workup - Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 2N HCl.[6] The N-Cbz protected amino acid will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold water to remove any remaining salts.[4] The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[5]
Visualizations
Reaction Mechanism
The N-protection of an amino acid with this compound chloroformate proceeds via a nucleophilic acyl substitution reaction. The deprotonated amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound chloroformate. The subsequent collapse of the tetrahedral intermediate results in the elimination of a chloride ion and the formation of the N-Cbz protected amino acid.
Experimental Workflow
The following diagram illustrates the general workflow for the N-protection of an amino acid using this compound chloroformate under Schotten-Baumann conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. Cbz-L-Lysine (Cbz-Lys-OH) BP EP USP CAS 2212-75-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. First practical protection of alpha-amino acids as N,N-benzyloxycarbamoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jchps.com [jchps.com]
- 8. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Application Notes: Catalytic Transfer Hydrogenation for Benzyl Group Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl group is a widely utilized protecting group for alcohols, amines, and carboxylic acids in organic synthesis due to its stability under a variety of reaction conditions. Its removal, or deprotection, is a critical step in the synthesis of complex molecules, including pharmaceuticals. Catalytic Transfer Hydrogenation (CTH) has emerged as a mild, efficient, and versatile method for this compound group deprotection. This technique offers significant advantages over traditional methods like high-pressure catalytic hydrogenation, which often requires specialized and hazardous equipment. CTH utilizes a hydrogen donor in conjunction with a metal catalyst, typically palladium on carbon (Pd/C), to effect the cleavage of the this compound group under ambient pressure and moderate temperatures.
Advantages of Catalytic Transfer Hydrogenation
Catalytic Transfer Hydrogenation presents several key benefits for this compound group deprotection:
-
Mild Reaction Conditions: CTH reactions are typically carried out at or near room temperature and atmospheric pressure, preserving sensitive functional groups within the molecule.
-
Safety: The use of hydrogen donors in place of gaseous hydrogen significantly reduces the hazards associated with high-pressure hydrogenation.[1]
-
Selectivity: CTH can exhibit high selectivity, allowing for the deprotection of this compound groups in the presence of other reducible functionalities.
-
Versatility: The method is applicable to a wide range of substrates, including those with O-benzyl, N-benzyl, and N-benzyloxycarbonyl (Cbz) protecting groups.[2][3]
-
High Yields: Deprotection via CTH often proceeds in high to quantitative yields.
Reaction Mechanism
The generally accepted mechanism for catalytic transfer hydrogenation involves the transfer of hydrogen from a donor molecule to the catalyst surface. The catalyst, typically Pd(0), then facilitates the hydrogenolysis of the benzylic C-O or C-N bond. The process regenerates the catalyst for subsequent cycles.
References
Application Notes and Protocols: Oxidative Cleavage of Benzyl Ethers Using DDQ
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ether is a robust and widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its stability across a broad range of reaction conditions. However, its removal can present challenges, often requiring harsh methods like catalytic hydrogenolysis, which are incompatible with sensitive functional groups such as alkenes, alkynes, and certain sulfur-containing moieties. An effective alternative for the deprotection of this compound ethers is the oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This method offers a milder reaction pathway and demonstrates selectivity, particularly for electron-rich this compound ethers like the p-methoxythis compound (PMB) ether.[1][2][3]
This document provides detailed application notes and experimental protocols for the oxidative cleavage of this compound ethers using DDQ, including variations involving photoirradiation and catalytic systems.
Mechanism of Action
The oxidative cleavage of this compound ethers by DDQ is believed to proceed through a single electron transfer (SET) or hydride abstraction mechanism.[3][4] For electron-rich this compound ethers, such as PMB ethers, the reaction is initiated by the formation of a charge-transfer complex between the electron-rich aromatic ring of the this compound ether and the electron-deficient DDQ.[2] This is followed by an electron transfer to form a radical cation, which is stabilized by the electron-donating groups on the this compound ring.[3] Subsequent fragmentation and hydrolysis yield the deprotected alcohol, the corresponding benzaldehyde, and the reduced form of DDQ (DDQH₂).[2][4]
Experimental Protocols
Protocol 1: Standard Oxidative Cleavage of p-Methoxythis compound (PMB) Ethers
This protocol is suitable for the selective deprotection of PMB ethers in the presence of other protecting groups that are less susceptible to oxidation.
Materials:
-
PMB-protected alcohol
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of CH₂Cl₂ and H₂O (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1–1.5 equiv) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alcohol.
Protocol 2: Photochemical Cleavage of this compound Ethers
This protocol is effective for the cleavage of standard this compound ethers and can be advantageous for substrates that are resistant to the standard conditions.[5][6]
Materials:
-
This compound-protected alcohol
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Acetonitrile (MeCN)
-
Long-wavelength UV lamp (e.g., 365 nm)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound-protected alcohol (1.0 equiv) and DDQ (1.5 equiv) in MeCN.
-
Irradiate the solution with a long-wavelength UV lamp at room temperature.
-
Monitor the reaction by TLC. Reaction times can vary from 2 to 24 hours depending on the substrate.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to remove DDQH₂.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the product by silica gel column chromatography.
Protocol 3: Catalytic DDQ Cleavage with Visible Light and a Co-oxidant
This protocol offers a milder and more atom-economical approach by using a catalytic amount of DDQ in conjunction with a co-oxidant and visible light irradiation.[7][8][9]
Materials:
-
This compound-protected alcohol
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
tert-Butyl nitrite (TBN)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Visible light source (e.g., green LED, 525 nm)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction vessel, combine the this compound-protected alcohol (1.0 equiv), DDQ (0.25 equiv), and TBN (2.0 equiv).
-
Add CH₂Cl₂ and a small amount of H₂O (e.g., 5 mL CH₂Cl₂ and 50 µL H₂O per 100 µmol of substrate).[7]
-
Irradiate the mixture with a visible light source at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Work up the reaction mixture as described in Protocol 1.
-
Purify the product by silica gel column chromatography.
Data Presentation
Table 1: Oxidative Cleavage of Various this compound Ethers with Stoichiometric DDQ
| Entry | Substrate (Protecting Group) | Conditions | Time (h) | Yield (%) | Reference |
| 1 | 4-Methoxythis compound | DDQ (1.5 equiv), CH₂Cl₂/H₂O (18:1), rt | 3 | 94 | [10] |
| 2 | 2-Naphthylmethyl | DDQ (1.5 equiv), CH₂Cl₂/H₂O (18:1), rt | 3 | 89 | [10] |
| 3 | 3,4-Dimethoxythis compound | DDQ (1.5 equiv), CH₂Cl₂/H₂O (18:1), rt | 1 | 98 | [2] |
| 4 | This compound | DDQ (1.5 equiv), MeCN, UV (365 nm), rt | 12 | 85 | [5] |
| 5 | This compound (secondary alcohol) | DDQ (1.5 equiv), MeCN, UV (365 nm), rt | 24 | 78 | [5] |
Table 2: Visible-Light-Mediated Oxidative Cleavage of this compound Ethers with Catalytic DDQ
| Entry | Substrate | Conditions | Time (h) | Yield (%) | Reference |
| 1 | 3-O-Benzyl-tetraacetylglucose | DDQ (0.25 equiv), TBN (2 equiv), CH₂Cl₂/H₂O, 525 nm, rt | <4 | 96 | [7][8] |
| 2 | 6-O-Benzyl-tetraacetylgalactose | DDQ (0.25 equiv), TBN (2 equiv), CH₂Cl₂/H₂O, 525 nm, rt | <4 | 91 | [7][8] |
| 3 | Thioethyl-2,3,4-tri-O-acetyl-6-O-benzyl-glucopyranoside | DDQ (0.25 equiv), TBN (2 equiv), CH₂Cl₂/H₂O, 525 nm, rt | <4 | 88 | [7][8] |
Mandatory Visualization
Caption: Mechanism of DDQ-mediated oxidative cleavage of this compound ethers.
Conclusion
The oxidative cleavage of this compound ethers using DDQ is a versatile and valuable tool in organic synthesis. The choice of protocol depends on the specific substrate and the presence of other functional groups. For electron-rich systems like PMB ethers, stoichiometric DDQ under standard conditions provides a rapid and efficient deprotection method. For less reactive this compound ethers or in the presence of sensitive functionalities, photochemical or catalytic visible-light-mediated protocols offer milder and highly effective alternatives. These methods expand the utility of the this compound ether as a protecting group, allowing for its strategic removal in complex synthetic routes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. p-Methoxythis compound (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Deprotection of this compound ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.mpg.de [pure.mpg.de]
- 9. orgsyn.org [orgsyn.org]
- 10. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving Metal Reduction for Benzyl Ether Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ether is a commonly employed protecting group for hydroxyl functionalities in multi-step organic synthesis due to its stability under a wide range of reaction conditions. However, its removal, or debenzylation, often requires specific and sometimes harsh conditions. Dissolving metal reduction, a powerful and widely used method for this transformation, offers a reliable means of cleaving the this compound C-O bond. This technique, often referred to as the Birch reduction when applied to aromatic systems, typically involves the use of an alkali metal, such as sodium or lithium, in a solvent of liquid ammonia.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for the cleavage of this compound ethers using dissolving metal reduction.
Reaction Mechanism
The cleavage of a this compound ether by dissolving metal reduction proceeds via a single-electron transfer mechanism. The alkali metal dissolves in liquid ammonia to form a characteristic deep blue solution containing solvated electrons.[2][3] These electrons are then transferred to the aromatic ring of the this compound group, initiating the cleavage process.
The generally accepted mechanism involves the following steps:
-
Electron Transfer: A solvated electron is transferred from the metal-ammonia solution to the lowest unoccupied molecular orbital (LUMO) of the benzene ring of the this compound ether, forming a radical anion.[3][4]
-
Protonation: A proton source, typically an alcohol co-solvent, protonates the radical anion to generate a cyclohexadienyl radical.[3][4]
-
Second Electron Transfer: A second electron is transferred to the cyclohexadienyl radical, forming a cyclohexadienyl anion.[3][4]
-
Cleavage: The C-O bond cleaves, releasing the alkoxide and forming toluene as a byproduct.
-
Final Protonation: The alkoxide is protonated upon workup to yield the desired alcohol.
Data Presentation: Reaction Parameters and Yields
The efficiency of this compound ether cleavage via dissolving metal reduction is influenced by several factors, including the choice of metal, reaction temperature, and the nature of the substrate. The following tables summarize quantitative data from various literature sources.
| Substrate | Metal | Co-solvent | Proton Source | Temp. (°C) | Time | Yield (%) | Reference |
| p-Methoxyphenethyl alcohol this compound ether | Li (6.0 equiv) | THF | tert-Butanol | -78 | 5 h | Not specified | [4] |
| Substituted aromatic this compound ether | Li (5.0 equiv) | THF | tert-Butanol (2.4 equiv) | -78 | 5 h | Not specified | [4] |
| Benzylated Methylcellulose (BnMC) | Na | Not specified | Not specified | Not specified | Not specified | 99 (recovery) | [5] |
Note: Yields can vary significantly based on the complexity of the substrate and the presence of other functional groups. The references provided offer more detailed context for the specific reactions.
Experimental Protocols
General Protocol for Dissolving Metal Reduction of this compound Ethers
This protocol provides a general procedure for the cleavage of this compound ethers using sodium or lithium in liquid ammonia.
Materials:
-
This compound-protected substrate
-
Anhydrous liquid ammonia (NH₃)
-
Sodium (Na) or Lithium (Li) metal, freshly cut
-
Anhydrous co-solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Proton source (e.g., absolute ethanol, tert-butanol)
-
Quenching agent (e.g., saturated aqueous ammonium chloride (NH₄Cl), methanol)
-
Dry, three-necked round-bottom flask equipped with a dry ice condenser, gas inlet, and dropping funnel.
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., argon or nitrogen).
-
Condensation of Ammonia: Cool the flask to -78 °C using a dry ice/acetone bath and condense the required volume of liquid ammonia.
-
Substrate Addition: Dissolve the this compound-protected substrate in a minimal amount of anhydrous co-solvent and add it to the liquid ammonia with stirring.
-
Metal Addition: Carefully add small, freshly cut pieces of sodium or lithium metal to the reaction mixture. The solution will turn a deep blue color, indicating the presence of solvated electrons. Maintain this color throughout the reaction.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess metal by the slow addition of a proton source (e.g., methanol) until the blue color disappears, followed by the addition of saturated aqueous ammonium chloride.
-
Work-up: Allow the ammonia to evaporate overnight as the flask warms to room temperature. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Example Protocol 1: Debenzylation of a Substituted Aromatic Ether[4]
This protocol describes the debenzylation of a substituted aromatic ether using lithium in liquid ammonia.
Procedure:
-
In a three-necked round-bottom flask, prepare a solution of lithium (5.0 equivalents) in liquid ammonia (130 mL) at -78 °C.
-
Add a solution of the substrate (33.5 mmol, 1.0 equivalent) in THF (7.0 mL).
-
After 20 minutes, add t-BuOH (2.4 equivalents).
-
Continue stirring for 5 hours at this temperature.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature overnight to evaporate the remaining ammonia.
-
Take up the resulting slurry in MTBE, filter, and concentrate under reduced pressure.
Example Protocol 2: Debenzylation of p-Methoxyphenethyl Alcohol this compound Ether[4]
This protocol details the debenzylation of a this compound ether using lithium in liquid ammonia with tert-butanol as the proton source.
Procedure:
-
To a solution of p-methoxyphenethyl alcohol (65.7 mmol, 1.0 equivalent) and tert-butanol (20 mL) in liquid NH₃ at -78 °C, add Li (6.0 equivalents) portionwise.
-
After 5 hours at this temperature, slowly quench the reaction mixture with NH₄Cl (8.0 equivalents) and remove the cooling bath.
-
Stir the mixture overnight at room temperature with a flow of nitrogen to evaporate the residual NH₃.
-
Add water and extract the product with MTBE.
-
Dry the combined organic phases over MgSO₄ and concentrate under reduced pressure to obtain the desired product.
Mandatory Visualizations
Reaction Mechanism Diagram
Caption: Mechanism of this compound Ether Cleavage via Dissolving Metal Reduction.
Experimental Workflow Diagram
Caption: Experimental Workflow for this compound Ether Cleavage.
Conclusion
Dissolving metal reduction is a robust and effective method for the cleavage of this compound ethers, a critical deprotection step in many synthetic routes. By carefully selecting the reaction conditions, including the metal, solvent, and proton source, researchers can achieve high yields and clean conversions. The protocols and data presented herein serve as a valuable resource for scientists in academic and industrial settings, enabling the successful application of this important transformation in their synthetic endeavors.
References
Application Notes and Protocols for the Selective Protection of Primary vs. Secondary Alcohols with Benzyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, natural product synthesis, and drug development, the selective protection of hydroxyl groups is a cornerstone of strategic molecular architecture. The benzyl (Bn) ether is a widely employed protecting group for alcohols due to its robustness under a variety of reaction conditions and its facile removal via catalytic hydrogenolysis. However, when a molecule possesses multiple hydroxyl groups of differing reactivity, such as primary and secondary alcohols, achieving selective protection of the primary alcohol is a significant synthetic challenge. This document provides detailed application notes, experimental protocols, and comparative data for the selective benzylation of primary alcohols in the presence of secondary alcohols, focusing on two highly effective methods: the Silver(I) Oxide Mediated Benzylation and the Dibutyltin Oxide-Catalyzed Benzylation.
Principles of Selectivity
The selective benzylation of a primary alcohol over a secondary alcohol is primarily governed by steric hindrance and the mechanism of the chosen protection strategy. Primary alcohols are sterically less encumbered than secondary alcohols, making them more accessible to bulky reagents. The methods detailed herein leverage this inherent difference through distinct mechanistic pathways to achieve high selectivity.
Data Presentation: Comparison of Selective Benzylation Methods
The following table summarizes the quantitative data for the selective monobenzylation of primary alcohols in various diols using the two highlighted methods.
| Substrate (Diol) | Method | Reagents | Solvent | Product | Yield (%) | Selectivity (Primary:Secondary) | Reference |
| 1,4-Butanediol | Silver(I) Oxide | Ag₂O, BnBr | Dichloromethane | 4-(Benzyloxy)-1-butanol | 85 | High (Primary favored) | [1] |
| 1,5-Pentanediol | Silver(I) Oxide | Ag₂O, BnBr | Dichloromethane | 5-(Benzyloxy)-1-pentanol | 87 | High (Primary favored) | [1] |
| 1,6-Hexanediol | Silver(I) Oxide | Ag₂O, BnBr | Dichloromethane | 6-(Benzyloxy)-1-hexanol | 88 | High (Primary favored) | [1] |
| Diethylene glycol | Silver(I) Oxide | Ag₂O, BnBr | Dichloromethane | 2-(2-Benzyloxyethoxy)ethanol | 90 | High (Primary favored) | [1] |
| Propane-1,2-diol | Dibutyltin Oxide | Bu₂SnO, BnBr | Toluene | 1-(Benzyloxy)propan-2-ol | ~80-90 | High (Primary favored) | [2] |
| (±)-1,2-Octanediol | Dibutyltin Oxide | Bu₂SnO, BnBr | Toluene | 1-(Benzyloxy)octan-2-ol | ~80-90 | High (Primary favored) | [2] |
Note: Yields and selectivity can vary based on the specific substrate, reaction conditions, and scale. The data presented is indicative of the efficacy of these methods.
Experimental Protocols
Protocol 1: Silver(I) Oxide Mediated Selective Monobenzylation of a Symmetrical Diol[1]
This method is particularly effective for the monobenzylation of symmetrical primary diols. The proposed mechanism involves the coordination of silver(I) oxide to both hydroxyl groups, leading to a selective deprotonation and subsequent benzylation of one alcohol.
Materials:
-
Symmetrical diol (e.g., 1,4-butanediol)
-
Silver(I) oxide (Ag₂O)
-
This compound bromide (BnBr)
-
Dichloromethane (CH₂Cl₂) or Toluene (anhydrous)
-
Celite or silica gel for filtration
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a stirred solution of the symmetrical diol (1.0 equiv.) in anhydrous dichloromethane or toluene (approximately 0.1 M concentration), add silver(I) oxide (1.5 equiv.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound bromide (1.1 equiv.) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 24 hours depending on the substrate.
-
Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the silver salts.
-
Wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired monobenzylated product.
Protocol 2: Dibutyltin Oxide-Catalyzed Selective Benzylation of a 1,2-Diol[2][3]
This method relies on the formation of a dibutylstannylene acetal intermediate, which selectively activates the primary hydroxyl group for benzylation. The primary oxygen atom preferentially occupies an apical position in the trigonal bipyramidal tin complex, which is more reactive.[3]
Materials:
-
1,2-Diol (e.g., propane-1,2-diol)
-
Dibutyltin oxide (Bu₂SnO)
-
This compound bromide (BnBr)
-
Toluene (anhydrous)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of the 1,2-diol (1.0 equiv.) in anhydrous toluene (approximately 0.2 M concentration), add dibutyltin oxide (1.0 equiv.).
-
Heat the mixture to reflux, with azeotropic removal of water using a Dean-Stark trap, for 2-4 hours to form the stannylene acetal. Alternatively, stirring at reflux for several hours without a Dean-Stark trap can also be effective.
-
Cool the reaction mixture to room temperature.
-
Add this compound bromide (1.1 equiv.) to the solution.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the primary monobenzylated product.
Mandatory Visualizations
Caption: Workflow for Silver(I) Oxide Mediated Selective Benzylation.
Caption: Workflow for Dibutyltin Oxide-Catalyzed Selective Benzylation.
Caption: Logical Relationship of Selective Primary Alcohol Benzylation.
References
Application Notes and Protocols: Synthesis of Substituted Benzyl Ethers Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of substituted benzyl ethers under acidic conditions. This approach is particularly valuable for substrates that are sensitive to the basic conditions typically employed in the Williamson ether synthesis. Acid-catalyzed methods offer an orthogonal strategy for the protection of hydroxyl groups, a crucial step in the multi-step synthesis of complex molecules in drug development and other areas of chemical research.
Introduction
This compound ethers are widely utilized as protecting groups for alcohols due to their stability under a broad range of reaction conditions and their facile cleavage by hydrogenolysis. While the Williamson ether synthesis is a classic method for their formation, it relies on strong bases, which can be incompatible with sensitive functional groups. Acid-catalyzed benzylation provides a milder alternative. This document outlines several effective protocols using both homogeneous and heterogeneous acid catalysts, along with quantitative data to guide catalyst and condition selection.
Data Presentation
The following tables summarize quantitative data for the acid-catalyzed synthesis of substituted this compound ethers, comparing different catalysts, substrates, and reaction conditions.
Table 1: Synthesis of this compound Ethers using HCl Catalyst
| This compound Alcohol Derivative | Alkanol | Temperature (°C) | Time (h) | Yield (%) |
| This compound alcohol | Methanol | 20 | 24 | 85 |
| This compound alcohol | Ethanol | 20 | 24 | 82 |
| This compound alcohol | Isopropanol | 20 | 24 | 78 |
| 4-Methoxythis compound alcohol | Methanol | 20 | 3 | 92 |
| 4-Methoxythis compound alcohol | Ethanol | 20 | 3 | 90 |
| 4-Nitrothis compound alcohol | Methanol | 50 | 48 | 65 |
Data compiled from various sources and representative examples.
Table 2: Benzylation of Glycerol using Solid Acid Catalysts
| Catalyst | Temperature (°C) | Time (min) | Glycerol Conversion (%) | Mono-benzyl Ether (%) | Di-benzyl Ether (%) | Tri-benzyl Ether (%) |
| Zeolite β | 110 | 120 | 100 | 60 | 5 | 0 |
| Amberlyst-35 | 110 | 120 | 100 | 55 | 10 | 0 |
| K-10 Montmorillonite | 110 | 120 | 100 | 20 | 45 | 5 |
| p-Toluene-sulfonic acid | 110 | 120 | 100 | 15 | 55 | 10 |
Data adapted from studies on glycerol etherification.[1][2] Note that significant self-etherification of this compound alcohol was also observed.
Table 3: Benzylation of Alcohols using this compound Trichloroacetimidate
| Alcohol Substrate | Acid Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) |
| 3-Hydroxymethyl-2-methyl-cyclopentanone | TFMSA (5) | Dichloromethane | RT | 24 | 60 |
| Cyclohexanol | TMS-OTf (20) | Dichloromethane | 0°C to RT | 24 | High |
| 1-Octanol | TMS-OTf (20) | Dichloromethane | 0°C to RT | 24 | High |
| tert-Butanol | TFMSA (10) | Dichloromethane | RT | 24 | Moderate |
TFMSA: Trifluoromethanesulfonic acid; TMS-OTf: Trimethylsilyl trifluoromethanesulfonate. Data is representative of the method's efficiency.[3]
Experimental Protocols
Protocol 1: General Procedure for HCl-Catalyzed Benzylation of Alcohols
This protocol describes a straightforward method for the synthesis of this compound ethers using a catalytic amount of hydrochloric acid.[4]
Materials:
-
Substituted this compound alcohol
-
Alkanol (serves as both reactant and solvent)
-
10% Aqueous Hydrochloric Acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Cold water
Procedure:
-
In a round-bottom flask, dissolve the substituted this compound alcohol (0.1 mol) in the corresponding alkanol (1.5 mol).
-
To this solution, add 1.8 mL (~5 mmol) of 10% aqueous HCl.
-
Stir the reaction mixture at the temperature and for the duration specified in Table 1. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 250 mL of cold water.
-
Extract the aqueous phase with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by distillation or recrystallization to obtain the desired this compound ether.
Protocol 2: Benzylation of Alcohols using this compound Trichloroacetimidate and a Catalytic Acid
This method is particularly useful for acid-sensitive or base-sensitive substrates, as it proceeds under mild acidic conditions.[3][5][6]
Materials:
-
Alcohol substrate (2 mmol)
-
This compound trichloroacetimidate (3 mmol)
-
Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (TMS-OTf)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the alcohol substrate (2 mmol) and this compound trichloroacetimidate (0.76 g, 3 mmol) in 40 mL of anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the acid catalyst (e.g., 50 mg, 0.33 mmol TFMSA or 0.07 mL, 0.4 mmol TMS-OTf).
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the pure this compound ether.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the acid-catalyzed synthesis of a this compound ether from an alcohol and a this compound alcohol.
Caption: General mechanism of acid-catalyzed this compound ether synthesis.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the synthesis, workup, and purification of a substituted this compound ether under acidic conditions.
Caption: Typical workflow for this compound ether synthesis and purification.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. atlanchimpharma.com [atlanchimpharma.com]
Application Notes and Protocols for Palladium-Catalyzed Hydrogenolysis of Benzyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl group is a cornerstone of protecting group strategy in multi-step organic synthesis, prized for its stability across a wide range of reaction conditions. Its facile removal via palladium-catalyzed hydrogenolysis renders it an invaluable tool for the protection of alcohols, amines, and carboxylic acids. This clean and high-yielding deprotection method proceeds with the formation of toluene as a readily removable byproduct.[1]
These application notes provide a comprehensive guide to the palladium-catalyzed hydrogenolysis of this compound protecting groups, covering reaction mechanisms, key parameters, detailed experimental protocols, and troubleshooting.
Reaction Mechanism and Key Parameters
The hydrogenolysis of a this compound-protected functional group (R-X-CH₂Ph, where X = O, NH, N, or COO) involves the cleavage of the C-X bond upon exposure to a palladium catalyst and a hydrogen source. The generally accepted mechanism involves the oxidative addition of the this compound C-X bond to the palladium surface, followed by hydrogenolysis to release the deprotected functional group and toluene.
Several factors critically influence the success and efficiency of this transformation:
-
Catalyst Selection: The choice of catalyst is paramount.
-
Palladium on Carbon (Pd/C): The most common and versatile catalyst, available in various loadings (typically 5% or 10%).[1] The activity of Pd/C can vary between batches and suppliers due to differences in palladium particle size, distribution, and the nature of the carbon support.[2][3]
-
Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst): Often more active than Pd/C, particularly for sterically hindered substrates or when catalyst poisoning is a concern.[1][3]
-
Combined Catalysts: A combination of Pd/C and Pd(OH)₂/C can be more effective than either catalyst alone for challenging debenzylations.[4][5]
-
-
Hydrogen Source:
-
Hydrogen Gas (H₂): The most common hydrogen source, typically used at atmospheric pressure (balloon) or higher pressures in a dedicated hydrogenation apparatus.
-
Transfer Hydrogenolysis: A milder alternative that avoids the need for handling flammable hydrogen gas.[6] Common hydrogen donors include:
-
-
Solvent: The choice of solvent can significantly impact reaction rates and substrate solubility. Common solvents include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF).[11] For poorly soluble substrates, solvent mixtures may be necessary.[11]
-
Reaction Conditions:
-
Temperature: Most hydrogenolysis reactions are conducted at room temperature. However, for more resistant substrates, elevated temperatures may be required.[3]
-
Pressure: While many reactions proceed efficiently at atmospheric pressure, increasing the hydrogen pressure can accelerate the reaction rate, especially for challenging substrates.[3][11]
-
Agitation: Vigorous stirring is essential to ensure efficient contact between the substrate, catalyst, and hydrogen source, particularly in heterogeneous reactions.[3]
-
Data Presentation
The following tables summarize quantitative data for the palladium-catalyzed hydrogenolysis of various this compound-protected substrates under different conditions.
Table 1: Hydrogenolysis of this compound Ethers
| Substrate | Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound-protected sugar derivative | 10% Pd/C | H₂ (1 atm) | EtOH | RT | Overnight | 100 | [12] |
| 4-Benzyloxyanisole | Pd(0) EnCat™ 30NP | H₂ (balloon) | EtOH | RT | Overnight | 100 | [12] |
| This compound ether of a complex alcohol | Pd/C + Pd(OH)₂/C | H₂ (15 kg) | Various | 70 | 12 | >95 | [4] |
| Per-benzylated glucoside | 5% Pd/C | H₂ | THF/t-BuOH/PBS | RT | 5 | 95 | [2] |
| This compound ether of cyclohexanol | Pd(OH)₂/C | - | Methanol (reflux) | 65 | 1 | >95 |
Table 2: Hydrogenolysis of Benzylamines and N-Benzyl Carbamates (Cbz)
| Substrate | Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Cbz-protected amino acid | 10% Pd/C | H₂ (1 atm) | EtOH | RT | Overnight | 100 | [12] |
| N-Benzyl-N-methylaniline | Pd/C + Pd(OH)₂/C | H₂ (1 atm) | EtOH | RT | 1 | >95 | [4] |
| N-Benzyl-protected amine | ARP-Pd | B₂(OH)₄ | Water | 80 | 12 | 99 | [10] |
| N-Cbz-protected peptide | 10% Pd/C | Cyclohexene | EtOH | RT | 2 | >95 | [8] |
Table 3: Hydrogenolysis of this compound Esters
| Substrate | Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound cinnamate | Pd(OAc)₂ (in situ Pd/C) | H₂ (1 atm) | i-PrOH | RT | 48 | 97 | [13] |
| This compound ester of a carboxylic acid | 10% Pd/C | H₂ (balloon) | MeOH | RT | 2 | >95 | [3] |
| This compound ester of an amino acid | 10% Pd/C | Cyclohexene | EtOH | RT | 2 | >95 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenolysis using Hydrogen Gas
This protocol is suitable for the deprotection of this compound ethers, amines, and esters using a hydrogen balloon.
Materials:
-
This compound-protected substrate
-
10% Palladium on carbon (Pd/C) (typically 5-10 mol% of palladium)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas supply (balloon)
-
Reaction flask with a two-way stopcock
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolve the this compound-protected substrate in a suitable solvent (e.g., ethanol) in the reaction flask.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and connect it to a vacuum line and a hydrogen-filled balloon via the two-way stopcock.
-
Evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.[3]
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected product.
-
Purify the product as necessary (e.g., by crystallization or chromatography).
Protocol 2: General Procedure for Transfer Hydrogenolysis using Ammonium Formate
This protocol provides a convenient alternative to using hydrogen gas.
Materials:
-
This compound-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (or other suitable solvent)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolve the this compound-protected substrate in methanol in the reaction flask.
-
Add 10% Pd/C to the solution.
-
Add ammonium formate (typically 3-5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by partitioning between water and an organic solvent to remove excess ammonium salts, followed by standard purification techniques.
Mandatory Visualizations
Caption: General mechanism of palladium-catalyzed hydrogenolysis.
Caption: A typical experimental workflow for this compound deprotection.
Caption: Factors influencing reaction efficiency in this compound hydrogenolysis.
Troubleshooting
-
Slow or Incomplete Reaction:
-
Catalyst Inactivation: The palladium catalyst can be poisoned by sulfur or nitrogen-containing functional groups.[3] Consider increasing the catalyst loading or using a more robust catalyst like Pearlman's catalyst.[3] For substrates with basic nitrogen atoms, adding a mild acid like acetic acid can sometimes prevent catalyst inhibition.[3]
-
Poor Catalyst Quality: The activity of Pd/C can vary.[2][3] Use a fresh batch of catalyst or screen catalysts from different suppliers.
-
Mass Transfer Limitations: Ensure vigorous stirring to maintain the catalyst in suspension.[3] Increasing the hydrogen pressure can also improve the reaction rate.[3]
-
Steric Hindrance: For sterically hindered substrates, increasing the reaction temperature and pressure may be necessary.[3]
-
-
Side Reactions:
-
Aromatic Ring Saturation: Over-reduction of the this compound group to a cyclohexylmethyl group can occur. This can sometimes be mitigated by using a milder hydrogen source (transfer hydrogenolysis) or by carefully monitoring the reaction and stopping it once the starting material is consumed.[14][15][16] Catalyst pre-treatment can also suppress this side reaction.[14][15][16]
-
Reduction of Other Functional Groups: Functional groups such as alkenes, alkynes, and nitro groups are also susceptible to reduction under these conditions. Selective debenzylation can sometimes be achieved by using specific inhibitors. For example, ammonia, pyridine, or ammonium acetate can inhibit the hydrogenolysis of this compound ethers while allowing the reduction of other functional groups.[17]
-
Conclusion
Palladium-catalyzed hydrogenolysis is a robust and widely applicable method for the deprotection of this compound groups. By carefully selecting the catalyst, hydrogen source, and reaction conditions, researchers can achieve high yields and clean conversions. The protocols and data provided in these application notes serve as a valuable resource for optimizing this essential transformation in the synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. Selective inhibition of this compound ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Benzyl Deprotection Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during benzyl deprotection reactions.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing targeted solutions to common experimental problems.
Issue 1: My palladium-catalyzed hydrogenolysis for this compound deprotection is sluggish or has stalled.
Answer: Sluggish or incomplete hydrogenolysis is a common issue that can be attributed to several factors related to the catalyst, substrate, or reaction conditions. Here are the primary causes and potential solutions:
-
Catalyst Inactivation (Poisoning): Palladium catalysts are highly susceptible to poisoning by sulfur- or nitrogen-containing functional groups within the substrate or impurities in the reaction mixture. Even trace amounts can significantly reduce or completely inhibit catalyst activity.[1][2] Amines, in particular, can coordinate strongly to the palladium surface, acting as catalyst poisons.[3]
-
Solution:
-
Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol%).[1]
-
If the substrate contains basic nitrogen atoms, add a stoichiometric amount of a mild acid like acetic acid to protonate the amine and prevent it from binding to the catalyst.[1][4]
-
For substrates with sulfur-containing groups, consider alternative deprotection methods as catalyst poisoning may be irreversible.[1][5]
-
Ensure all reagents and solvents are of high purity and free from potential catalyst poisons.
-
-
-
Poor Catalyst Quality or Activity: The activity of Palladium on carbon (Pd/C) can differ between batches and suppliers. An old or improperly stored catalyst may have reduced activity.[1][2]
-
Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of hydrogen gas and the substrate to the catalyst surface.[1][2]
-
Steric Hindrance: A sterically hindered this compound group may have restricted access to the catalyst's active sites, slowing down the reaction.[1][7]
-
Poor Substrate Solubility: If the substrate is not fully dissolved in the reaction solvent, its availability to the catalyst will be limited.[2]
Issue 2: I am observing side reactions and poor selectivity during this compound deprotection.
Answer: The presence of other reducible functional groups in your molecule can lead to undesired side reactions during hydrogenolysis.
-
Presence of Reducible Functional Groups: Functional groups such as alkenes, alkynes, nitro groups, azides, and some nitrogen-containing heterocycles can be reduced under standard hydrogenolysis conditions.[1][8]
-
Solution:
-
Use Transfer Hydrogenation: This is often a milder alternative to using hydrogen gas.[1][8] Common hydrogen donors include 1,4-cyclohexadiene, formic acid, and ammonium formate.[1][8][9] This method can sometimes prevent the reduction of other sensitive groups.[1]
-
Optimize Reaction Conditions: Lowering the hydrogen pressure and reaction temperature generally favors the cleavage of the more labile this compound group.[1]
-
Catalyst Choice: The choice of catalyst can influence selectivity. For example, using specific catalysts or additives can sometimes suppress unwanted reductions.[8][10]
-
-
Frequently Asked Questions (FAQs)
Q1: When should I consider using an alternative to palladium-catalyzed hydrogenolysis for this compound deprotection?
A1: While catalytic hydrogenolysis is the most common method, it may not be suitable in the following situations:
-
Catalyst Poisoning: If your substrate contains functional groups (e.g., thiols, thioethers, some amines) that irreversibly poison the palladium catalyst.[1][5]
-
Presence of Sensitive Functional Groups: If your molecule contains other functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups) and achieving selectivity is proving difficult.[1][8]
-
Steric Hindrance: For highly hindered this compound ethers where hydrogenolysis is ineffective even under forcing conditions.[1][7]
-
Safety Concerns: If you do not have access to the appropriate equipment for handling hydrogen gas safely.
Q2: What are the common acidic conditions for this compound ether cleavage, and what are the main considerations?
A2: Strong acids can cleave this compound ethers, a method that is particularly useful for substrates that are not compatible with hydrogenolysis.[8]
-
Common Reagents: Trifluoroacetic acid (TFA) is frequently used, often in dichloromethane (CH₂Cl₂) as a solvent.[1][2] Boron trichloride (BCl₃) is another effective reagent.[5][11]
-
Considerations:
-
These are harsh conditions that are not suitable for acid-sensitive substrates.
-
Cation scavengers, such as anisole or triethylsilane, are often added to the reaction mixture to trap the carbocation generated during cleavage and prevent side reactions.[1]
-
Q3: Can I selectively deprotect a p-methoxythis compound (PMB) group in the presence of a this compound group?
A3: Yes, the p-methoxythis compound (PMB) ether is more electron-rich and can be selectively cleaved under oxidative conditions that leave a standard this compound ether intact.[8][12] A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[8][12][13]
Q4: My substrate is a this compound ester. Are the troubleshooting strategies the same as for this compound ethers?
A4: The general principles of troubleshooting for this compound ester deprotection via hydrogenolysis are very similar to those for this compound ethers. Catalyst poisoning, poor catalyst activity, mass transfer limitations, and steric hindrance are all common problems.[1] However, this compound esters can also be cleaved under basic conditions (saponification), providing an additional deprotection strategy that is not applicable to this compound ethers.
Data Presentation
Table 1: Comparison of Common this compound Deprotection Methods
| Deprotection Method | Reagents & Conditions | Advantages | Disadvantages | Citations |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (gas), MeOH or EtOH, rt | Mild, high yielding, clean byproducts (toluene). | Susceptible to catalyst poisoning; can reduce other functional groups; requires specialized equipment for H₂ gas. | [1][8][9] |
| Transfer Hydrogenolysis | 10% Pd/C, 1,4-cyclohexadiene or HCOOH or Ammonium Formate, MeOH, rt | Avoids handling H₂ gas; can be milder and more selective. | May require higher catalyst loading; potential for side reactions from the hydrogen donor. | [1][8][9] |
| Acidic Cleavage | TFA, anisole, CH₂Cl₂, rt or BCl₃, CH₂Cl₂, -78 °C to rt | Effective for hindered substrates and when hydrogenolysis fails. | Harsh conditions; not suitable for acid-sensitive substrates. | [1][5][8] |
| Oxidative Cleavage (for PMB ethers) | DDQ, CH₂Cl₂/H₂O, rt | Highly selective for PMB group over this compound group. | DDQ is toxic and water-sensitive; may not be suitable for substrates with other oxidizable groups. | [8][12][13] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis
-
Preparation: In a round-bottom flask, dissolve the this compound-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.1 M.[7]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 10 mol% with respect to the substrate.[7]
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.
-
Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification can be performed by crystallization or chromatography if necessary.[1]
Protocol 2: General Procedure for Acidic Cleavage using TFA
-
Preparation: Dissolve the this compound-protected substrate in dichloromethane (CH₂Cl₂).
-
Scavenger Addition: Add a cation scavenger, such as anisole or triethylsilane (1.5-2.0 equivalents).[1]
-
TFA Addition: Cool the solution to 0 °C in an ice bath and slowly add trifluoroacetic acid (TFA, typically 5-10 equivalents).[1]
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Co-evaporation with toluene may be necessary to remove residual TFA.
-
Isolation: The crude product can then be purified by a suitable method, such as chromatography or crystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete hydrogenolysis reactions.
Caption: Decision tree for selecting an appropriate this compound deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Palladium Catalyst Loading for Benzyl Hydrogenolysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing palladium-catalyzed benzyl hydrogenolysis reactions.
Troubleshooting Guides
This section addresses specific issues encountered during this compound hydrogenolysis in a question-and-answer format, offering targeted solutions to common experimental problems.
Issue 1: Slow or Incomplete Reaction
Question: My this compound deprotection reaction using palladium on carbon (Pd/C) with hydrogen gas is sluggish or fails to reach completion. What are the likely causes and how can I address this?
Answer: Slow or incomplete hydrogenolysis can stem from several factors related to the catalyst, substrate, and reaction conditions.
-
Catalyst Inactivation (Poisoning): Palladium catalysts are highly susceptible to poisoning by various functional groups and impurities.[1][2][3]
-
Solution: Ensure all glassware is meticulously clean and use high-purity solvents and reagents.[2] If the substrate contains catalyst poisons like sulfur or certain nitrogen-containing groups, consider increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%).[1] For substrates with basic nitrogen atoms, adding a mild acid like acetic acid can prevent catalyst inhibition.[1]
-
-
Poor Catalyst Quality or Activity: The activity of Pd/C can differ significantly between suppliers and even between batches.[1]
-
Insufficient Mass Transfer: As a heterogeneous reaction, the rate can be limited by the diffusion of the reactants to the catalyst's surface.[1]
-
Steric Hindrance: Access to the catalytic surface may be difficult for sterically hindered this compound groups.[1]
Issue 2: Observation of Side Reactions
Question: I'm observing unintended side reactions during the hydrogenolysis of my this compound-protected compound. How can I enhance the selectivity of the reaction?
Answer: The presence of other reducible functional groups can lead to undesired side reactions. Common side reactions include the reduction of alkenes, alkynes, and nitro groups.[1]
-
Arene Hydrogenation: A common side reaction is the saturation of the aromatic ring of the this compound group.[5][6][7]
-
Alternative Hydrogen Source: For substrates that are sensitive, transfer hydrogenation can be a milder option than using hydrogen gas.[1][8]
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this compound hydrogenolysis?
A1: A typical catalyst loading for 10% Pd/C is 5-10 mol% of palladium relative to the substrate.[9] However, for difficult substrates or when catalyst poisoning is a concern, the loading may need to be increased significantly.[1]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role in the reaction rate. The efficiency of debenzylation with Pd/C generally follows the order: toluene < methanol < ethanol.[9] The choice of solvent can also impact the selectivity of the reaction, helping to avoid unwanted side reactions like arene saturation.[5]
Q3: When should I consider using Pearlman's catalyst (Pd(OH)₂/C)?
A3: Pearlman's catalyst is often more effective for hindered substrates or for reactions that are prone to catalyst poisoning.[9] It can be a good alternative when standard Pd/C catalysts fail to provide the desired outcome.[1] In some instances, a combination of Pd/C and Pd(OH)₂/C has proven to be more efficient than either catalyst used alone.[4][9]
Q4: Can the palladium catalyst be recycled?
A4: Yes, palladium catalysts can often be recovered and reused, which is economically and environmentally beneficial.[8][10] The catalyst can be re-isolated through filtration.[10] However, catalyst deactivation can occur due to blockage of pores or changes in the palladium particle size, which may require a regeneration process.[11][12]
Data Presentation
Table 1: Influence of Catalyst Loading and Conditions on this compound Ether Deprotection
| Catalyst | Catalyst Loading (mol%) | Solvent | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 10% Pd/C | 10 - 20 | Methanol/Ethanol | 1 | 25 - 40 | 12 - 24 | 85 - 95 | Standard conditions; can be slow for some substrates.[2] |
| 5% Pd/C | 0.2-0.5 eq. per this compound group | THF:tert-butyl alcohol:PBS | 10 | Room Temp | Varies | >73 | Effective for oligosaccharides.[5] |
| 10% Pd/C | 10 | Methanol | 1 | Room Temp | Varies | High | Used with ammonium formate for transfer hydrogenation.[9] |
| Pd(OH)₂/C | Not specified | Not specified | Not specified | Not specified | Not specified | High | Often more active than Pd/C.[1] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis using Hydrogen Gas
-
Preparation: In a reaction flask, dissolve the this compound-protected substrate in a suitable solvent such as ethanol or methanol.[9]
-
Inerting: Flush the system with an inert gas like nitrogen or argon.[9]
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% palladium relative to the substrate).[9]
-
Hydrogenation: Seal the flask and flush the system with hydrogen gas, often using a balloon or a hydrogenation apparatus.[1][9]
-
Reaction: Stir the mixture vigorously at room temperature.[9]
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]
-
Workup: Once the reaction is complete, carefully vent the hydrogen and flush the system with an inert gas.[9]
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.[9]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.[9]
Protocol 2: Procedure for Transfer Hydrogenation using Ammonium Formate
-
Preparation: Dissolve the N-benzylamine substrate in methanol or DMF in a reaction flask.[9]
-
Catalyst Addition: Add 10% Pd/C, approximately one-tenth the weight of the substrate.[9]
-
Reagent Addition: Add 2 to 4 equivalents of ammonium formate.[9]
-
Reaction: Stir the mixture at room temperature.[9]
-
Monitoring: Monitor the reaction's progress by TLC.[9]
-
Workup and Isolation: Follow steps 7-9 from Protocol 1.
Visualizations
Caption: Troubleshooting workflow for incomplete this compound hydrogenolysis.
Caption: General experimental workflow for this compound hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexathis compound-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 12. researchgate.net [researchgate.net]
side reactions in benzyl group removal and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of benzyl (Bn) protecting groups.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing targeted solutions to common experimental problems.
Issue 1: Incomplete or Slow Reaction in Catalytic Hydrogenolysis (e.g., Pd/C, H₂)
Question: My this compound group deprotection using Palladium on Carbon (Pd/C) and hydrogen gas is very slow or stalls before completion. What are the possible causes and how can I resolve this?
Answer: Sluggish or incomplete hydrogenolysis is a frequent issue that can be attributed to several factors related to the catalyst, substrate, or reaction conditions.
-
Catalyst Inactivity or Poisoning: The palladium catalyst is highly susceptible to deactivation by various functional groups.
-
Sulfur-containing groups: Thiols and thioethers can irreversibly poison the catalyst.[1][2]
-
Nitrogen-containing compounds: Amines, especially the deprotected product, can coordinate to the palladium surface and inhibit its activity.[3][4] Acidic conditions are often required for N-benzyl deprotection to protonate the amine and prevent poisoning.[4]
-
Solution:
-
Use a fresh, high-quality catalyst.
-
For substrates prone to poisoning, consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more robust.[1][5]
-
In cases of suspected amine-induced inhibition, add a stoichiometric amount of a mild acid like acetic acid.[6][7]
-
If sulfur is present, alternative deprotection methods may be necessary.[2]
-
-
-
Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of hydrogen gas and the substrate to the catalyst surface.[8]
-
Poor Solubility: The substrate may not be sufficiently soluble in the chosen solvent, limiting its interaction with the catalyst.
-
Steric Hindrance: A sterically hindered this compound group may have difficult access to the catalyst surface.[8]
Issue 2: Unwanted Side Reactions During Deprotection
Question: I am observing unexpected byproducts in my reaction mixture after this compound group deprotection. What are the common side reactions and how can I prevent them?
Answer: Several side reactions can occur depending on the deprotection method and the functional groups present in your substrate.
-
Reduction of Other Functional Groups (during Hydrogenolysis):
-
Arenes: Over-reduction of the this compound group or other aromatic rings in the molecule to their corresponding cycloalkanes can occur, especially under harsh conditions (high pressure, prolonged reaction times).[3]
-
Prevention: Use a pre-treated or less active catalyst.[3] Carefully monitor the reaction and stop it once the starting material is consumed.
-
-
Alkenes and Alkynes: These are readily reduced under catalytic hydrogenolysis conditions.[3][10]
-
-
N-Alkylation (during N-Debenzylation in Alcoholic Solvents): The use of alcoholic solvents like methanol or ethanol can sometimes lead to N-alkylation of the newly formed amine as a side reaction.[12]
-
Prevention: Using trifluoroethanol as the solvent can overcome this problem and lead to highly reliable hydrogenolyses.[12]
-
-
Acid-Catalyzed Rearrangements or Migration: When using strong acids (e.g., HBr, BCl₃) for deprotection, acid-labile functional groups can undergo rearrangements.[3] In tyrosine derivatives, O- to C-migration of the this compound group can occur.[13]
-
Oxidative Side Reactions: Oxidative cleavage methods can sometimes lead to over-oxidation of other functional groups. For instance, primary alcohols formed after debenzylation can be further oxidized to carboxylic acids.[14][15]
-
Prevention: Carefully control the stoichiometry of the oxidizing agent and the reaction time.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound group removal?
A1: The most prevalent methods for cleaving this compound groups are:
-
Catalytic Hydrogenolysis: This is the most common method, typically employing a palladium catalyst (e.g., Pd/C) with hydrogen gas (H₂).[9][16]
-
Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor in situ, such as formic acid, ammonium formate, or 1,4-cyclohexadiene, avoiding the need for pressurized H₂ gas.[1][11][17]
-
Acid-Catalyzed Cleavage: Strong acids like trifluoroacetic acid (TFA), HBr, or Lewis acids such as BCl₃ can cleave this compound ethers, although this method is limited to substrates without acid-sensitive functional groups.[1][11]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), ceric ammonium nitrate (CAN), or ozone can be used for oxidative debenzylation.[11][18][19] This is particularly useful for p-methoxythis compound (PMB) ethers.[11]
Q2: My substrate contains a sulfur atom, and catalytic hydrogenolysis is failing. What should I do?
A2: Sulfur-containing compounds are known to poison palladium catalysts, leading to incomplete or failed reactions.[1][2] In such cases, you should consider alternative deprotection methods that do not involve a palladium catalyst. Options include:
-
Acid-catalyzed cleavage: If your molecule is stable to strong acids.
-
Oxidative cleavage: Using reagents like DDQ.[20]
-
Dissolving metal reduction. [21]
-
Using a large excess of catalyst, although this is often not ideal.[2]
Q3: How can I selectively deprotect a this compound group in the presence of other reducible functional groups like alkenes or nitro groups?
A3: Catalytic hydrogenolysis will typically reduce alkenes, alkynes, and nitro groups.[3][8] To achieve selective debenzylation, you should opt for methods that do not rely on catalytic hydrogenation.
-
Oxidative cleavage with reagents like DDQ is an excellent choice as it is chemoselective and will not affect these reducible groups.[20][22]
-
Lewis acid-mediated cleavage can also be employed, provided other functional groups are stable to the acidic conditions.[11]
Q4: What is the role of a scavenger in deprotection reactions?
A4: Scavengers are used in acid-catalyzed deprotection reactions to "trap" reactive carbocation intermediates that are formed.[23] For example, during the removal of a tert-butyl (Boc) group with acid, a reactive tert-butyl cation is generated which can alkylate nucleophilic residues like tryptophan or methionine.[23] Similarly, in acid-catalyzed debenzylation, scavengers like anisole, cresol, or pentamethylbenzene can trap the this compound cation, preventing it from reattaching to the substrate or causing other side reactions.[11][13][24]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the hydrogenolysis of this compound protecting groups.
Table 1: Catalytic Hydrogenolysis of this compound Ethers
| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound ether of a primary alcohol | 10% Pd/C | H₂ (balloon) | EtOH | RT | 12 | >95 | |
| This compound ether of a phenol | 10% Pd/C | H₂ (balloon) | EtOH | RT | 12 | 100 | |
| N-Boc, N-Bn protected amine | 20% Pd(OH)₂/C | H₂ (1 atm) | EtOH/HOAc | 60 | 14 | 85-95 | [6] |
Table 2: Catalytic Transfer Hydrogenation for Debenzylation
| Substrate Type | Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Time | Yield | Reference |
| Protected amino acids | 10% Pd/C | HCOO⁻NH₄⁺ | MeOH or DMF | RT | - | quant. | [5] |
| Protected peptides | 10% Pd/C | HCOO⁻NH₄⁺ | MeOH or DMF | RT | - | quant. | [5] |
| Carbohydrate this compound ethers | Pd/C | Formic Acid | - | - | - | high | [17] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis of a this compound Ether
-
Preparation: Dissolve the this compound-protected compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. The typical catalyst loading is 5-10 mol% of the substrate by weight.
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock.
-
Inert Atmosphere: Evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this process 2-3 times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.[5]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and flush the system with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.[5]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product.
Protocol 2: General Procedure for Oxidative Debenzylation using DDQ
-
Preparation: Dissolve the this compound ether (1 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5-2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for this compound group deprotection.
Caption: Troubleshooting guide for incomplete hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 11. This compound Ethers [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Side reactions in peptide synthesis. VI. A reexamination of the this compound group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 18. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Mild Deprotection of this compound Ether Protective Groups with Ozone [organic-chemistry.org]
- 20. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of this compound Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Catalyst Poisoning During N-Benzyl Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing catalyst poisoning during N-benzyl deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst poisoning during N-benzyl deprotection?
A1: The primary indicators of catalyst poisoning include:
-
A significant slowdown or complete halt of the reaction.[1]
-
Reduced product yield and selectivity.[1]
-
The necessity for harsher reaction conditions, such as increased temperature or pressure, to drive the reaction.[1]
-
A visible change in the catalyst's appearance, for instance, a change in color.[1]
Q2: What are the typical sources of catalyst poisons in this reaction?
A2: Catalyst poisons can be introduced from various sources, including the reactants, solvents, or the experimental setup itself. Common poisons include:
-
Nitrogen Compounds: The amine product of the deprotection is a well-known inhibitor of palladium catalysts.[2] The nitrogen atom can coordinate strongly to the palladium surface, blocking active sites.[3]
-
Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functional groups can irreversibly poison palladium catalysts.[4]
-
Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic can permanently deactivate the catalyst.[1]
-
Carbon Monoxide (CO): Often an impurity in hydrogen gas, CO can strongly adsorb to and block the catalyst's active sites.[1]
-
Halides: Both organic and inorganic halides can act as catalyst poisons.[1]
Q3: How can I differentiate between reversible and irreversible catalyst poisoning?
A3: The distinction is based on the strength of the interaction between the poison and the catalyst:
-
Reversible Poisoning: The poison weakly adsorbs to the active sites. The catalyst's activity can often be restored by removing the poison from the reaction mixture or through a simple regeneration process.[1]
-
Irreversible Poisoning: The poison forms a strong, stable chemical bond with the active sites, leading to permanent deactivation. In such cases, replacing the catalyst is often necessary.[1]
Q4: Can a poisoned catalyst be regenerated?
A4: Yes, in some cases, particularly with reversible poisoning, catalysts can be regenerated. Common methods include:
-
Oxidative Treatment: Heating the catalyst in a stream of air can burn off organic residues. For instance, a deactivated Pd/C catalyst can be dried and oxidized in an air atmosphere at temperatures between 50-140°C.[5]
-
Solvent Washing: Washing the catalyst with specific solvents can remove adsorbed impurities.[6]
-
Chemical Treatment: Treating the catalyst with dilute acids or bases can sometimes remove poisons. For example, washing with a dilute alkaline solution has been used to regenerate Pd/C catalysts.[5]
Troubleshooting Guide
Problem: My N-benzyl deprotection reaction is slow or has stalled.
This is a frequent issue, often pointing towards catalyst poisoning, particularly by the amine product. Here is a systematic approach to troubleshoot this problem.
Troubleshooting Flowchart
Caption: A step-by-step flowchart for troubleshooting stalled N-benzyl deprotection reactions.
Mechanism of Amine Poisoning
The primary amine product generated during the deprotection can act as a Lewis base and coordinate to the electron-deficient palladium metal center. This blocks the active sites required for the catalytic cycle of hydrogenolysis, thereby inhibiting the reaction.
Caption: Mechanism of palladium catalyst poisoning by the amine product.
Data Presentation
Table 1: Comparison of N-Benzyl Deprotection Methods
| Method | Catalyst/Reagent | Hydrogen Source | Typical Conditions | Advantages | Disadvantages | Ref. |
| Catalytic Hydrogenolysis | Pd/C, Pd(OH)₂/C | H₂ gas (balloon or higher pressure) | RT to 60°C, various solvents (EtOH, MeOH) | High efficiency for many substrates, clean reaction | Susceptible to catalyst poisoning, requires H₂ gas handling | [7] |
| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C | Ammonium formate | Reflux in methanol | No H₂ gas required, rapid for many substrates | Requires elevated temperatures, excess hydrogen donor | [1],[4] |
| Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN) | - | CH₃CN/H₂O, RT | Tolerant of sulfur-containing groups, chemoselective for tertiary amines | Requires stoichiometric oxidant, potential for side reactions | [8],[2] |
Table 2: Effect of Acidic Additives on Pd/C-Catalyzed Hydrogenolysis
| Substrate | Additive (equivalents) | Reaction Time | Yield (%) | Notes | Ref. |
| N-Boc, N-Bn protected 2-aminopyridine derivative | None | 24 h | 26 | Significant by-products observed. | [7] |
| N-Boc, N-Bn protected 2-aminopyridine derivative | Acetic Acid (1.5) | 24 h | 66 | Acetic acid facilitates the reaction by protonating the pyridine ring, preventing catalyst poisoning. | [7],[9] |
| N-benzyl dioctylamine | None | 60 min | 54 | 40% starting material recovered. | [10] |
| N-benzyl dioctylamine | Nb₂O₅/C (solid acid co-catalyst) | 45 min | quant. | The solid acid facilitates the deprotection without requiring a neutralization step. | [10] |
Table 3: Quantitative Yields for Catalytic Transfer Hydrogenation (CTH)
Conditions: 10% Pd-C, Anhydrous Ammonium Formate, Refluxing Methanol
| N-Benzyl Derivative | Product | Reaction Time | Yield (%) |
| C₆H₅CH₂CH₂NHBz | C₆H₅CH₂CH₂NH₂ | 10 min | 90 |
| C₆H₅NHBz | C₆H₅NH₂ | <10 min | 76 |
| HOCH₂CH₂CH₂NHBz | HOCH₂CH₂CH₂NH₂ | 10 min | 95 |
| HOCH₂CH₂NHBz | HOCH₂CH₂NH₂ | 10 min | 86 |
| HN(CH₂CH₂)₂NBz | HN(CH₂CH₂)₂NH | 10 min | 92 |
| Data sourced from Ram & Spicer, 1987.[1] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Transfer Hydrogenation (CTH)
This protocol is adapted for the deprotection of N-benzyl amines using ammonium formate as the hydrogen donor.[4]
-
Reaction Setup: In a round-bottom flask, suspend the N-benzyl compound (3 mmol) and 10% Palladium on carbon (an equal weight to the substrate) in dry methanol (20 ml).
-
Addition of Hydrogen Donor: Under a nitrogen atmosphere, add anhydrous ammonium formate (15 mmol) in a single portion to the stirred suspension.
-
Reaction Conditions: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 10-60 minutes.[4]
-
Workup: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the catalyst.
-
Isolation: Wash the Celite pad with chloroform (20 ml). Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the deprotected amine.[4]
Protocol 2: Oxidative Debenzylation of a Tertiary N-Benzyl Amine
This protocol describes a general method for the chemoselective debenzylation of tertiary N-benzyl amines using Ceric Ammonium Nitrate (CAN).[2]
-
Reaction Setup: Dissolve the tertiary N-benzyl amine (1 mmol) in a mixture of acetonitrile and water (e.g., 5:1 ratio).
-
Addition of Oxidant: Add CAN (2.1 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress by TLC.
-
Workup and Isolation: Upon completion, the reaction mixture can be purified directly by chromatography to isolate the secondary amine product and remove by-products like benzaldehyde.[2]
Protocol 3: Catalyst Regeneration by Oxidation
This protocol is a general method for regenerating a Pd/C catalyst that has been poisoned by organic impurities.[5]
-
Catalyst Recovery: After the reaction, filter the deactivated Pd/C catalyst from the reaction mixture and wash it with a suitable solvent to remove residual products.
-
Drying: Dry the recovered catalyst thoroughly.
-
Oxidation: Place the dried catalyst in a furnace and heat it in an air atmosphere at a temperature between 70-130°C for 3-10 hours.[5]
-
Cooling and Storage: After the oxidation period, allow the catalyst to cool to room temperature under a dry atmosphere. The regenerated catalyst is now ready for reuse.
General Experimental Workflow Diagram
Caption: A general workflow for a typical N-benzyl deprotection experiment.
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 2. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. | Semantic Scholar [semanticscholar.org]
- 4. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Benzyl Ether Synthesis for Hindered Alcohols
Welcome to the technical support center for the synthesis of benzyl ethers, with a special focus on sterically hindered alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound ethers with hindered alcohols?
The main challenge is steric hindrance.[1] In reactions like the Williamson ether synthesis, which proceeds via an SN2 mechanism, the bulky nature of a hindered alcohol (secondary or tertiary) impedes the approach of the alkoxide nucleophile to the this compound halide electrophile.[1][2][3] This steric clash can significantly slow down the reaction rate and lead to lower yields.[1] Furthermore, it can promote competing side reactions, most notably E2 elimination, especially when strong bases are used with secondary or tertiary alkyl halides.[1][4]
Q2: My Williamson ether synthesis for a hindered secondary alcohol is giving a very low yield. What are the likely causes and how can I improve it?
Low yields in the Williamson ether synthesis with hindered alcohols are common.[2] The primary causes are steric hindrance leading to a slow SN2 reaction and competing E2 elimination.[4]
Here are several strategies to improve your yield:
-
Optimize the Base: Use a strong, non-nucleophilic base to favor alkoxide formation without introducing competing nucleophiles. Sodium hydride (NaH) is a common choice.[5][6]
-
Choice of Solvent: Employ polar aprotic solvents like DMF or THF. These solvents solvate the cation of the base, leaving the alkoxide more nucleophilic, and do not participate in the reaction.[4]
-
Increase Reaction Temperature and Time: Gently heating the reaction can help overcome the activation energy barrier caused by steric hindrance.[7] Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Use a Phase Transfer Catalyst: A phase transfer catalyst, such as tetrabutylammonium iodide (TBAI), can significantly accelerate the reaction rate, even allowing for quantitative yields at room temperature in some cases.[5][8]
Q3: What are some alternative methods to the Williamson ether synthesis for benzylating hindered alcohols?
When the Williamson ether synthesis fails or gives poor yields, several alternative methods can be employed:
-
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to ethers with inversion of stereochemistry.[9][10] It is particularly useful for sterically hindered alcohols where the Williamson synthesis is problematic.[11][12] The reaction typically uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]
-
Benzylation using this compound Trichloroacetimidate: This method proceeds under acidic conditions and is suitable for substrates that are sensitive to the basic conditions of the Williamson synthesis.[5]
-
Using 2-Benzyloxy-1-methylpyridinium Triflate: This reagent allows for the benzylation of alcohols under neutral conditions, which is advantageous for sensitive substrates.[5][13]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Steric Hindrance: The bulky nature of the alcohol is preventing the reaction.[1] | * Increase reaction temperature and time.[7] * Consider a more reactive benzylating agent. * Switch to an alternative method like the Mitsunobu reaction.[11][12] |
| Inactive Reagents: Moisture can deactivate reagents like NaH or the benzylating agent. | * Use freshly opened or properly stored, anhydrous reagents and solvents.[7] | |
| Insufficient Base: The alcohol is not fully deprotonated. | * Ensure the base is used in sufficient excess (e.g., 1.5-2.0 equivalents of NaH).[6] | |
| Presence of Elimination Byproduct (Alkene) | Strongly Basic/Hindered Conditions: The use of a strong base with a secondary or tertiary halide favors E2 elimination.[4] | * Use a less hindered base if possible. * Consider switching the synthetic strategy: use the hindered alcohol to form the alkoxide and react it with this compound bromide (a primary halide).[14] |
| Multiple Spots on TLC | Incomplete Reaction: Starting material remains. | * Increase reaction time or temperature.[7] |
| Side Product Formation: Hydrolysis of the benzylating agent or other side reactions may be occurring.[7] | * Ensure anhydrous conditions. * Analyze side products to identify their structure and adjust reaction conditions accordingly. |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for different benzylation methods with hindered alcohols.
Table 1: Williamson Ether Synthesis Modifications for Hindered Alcohols
| Substrate | Benzylating Agent | Base/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Hindered Sugar Hydroxyl | This compound Bromide | NaH / TBAI (cat.) | THF | Room Temp. | 10-165 min | Quantitative | [5][8] |
| Hindered Sugar Hydroxyl | This compound Bromide | NaH | THF | Reflux | 24 h | Lower Yield | [5][8] |
| General Hindered Alcohol | This compound Bromide | KOH (solid) | None | N/A | 20-36 h | 81-92% | [15] |
Table 2: Alternative Benzylation Methods for Hindered Alcohols
| Method | Substrate | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Mitsunobu Reaction | (-)-Menthol (hindered secondary alcohol) | 4-Nitrobenzoic acid, PPh₃, DEAD | THF | 0°C to 40°C | ~17 h | High Yield | [12] |
| In situ pyridinium salt formation | N-Boc-serine methyl ester | 2-benzyloxypyridine, MgO, MeOTf | Toluene | 90°C | 24 h | 84% | [13] |
Experimental Protocols
Protocol 1: Improved Williamson Ether Synthesis using a Phase Transfer Catalyst
This protocol is adapted from a procedure for the benzylation of hindered sugar hydroxyls.[8]
-
Preparation: Dissolve the hindered alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
-
Alkoxide Formation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv.) to the stirred solution at 0°C.
-
Catalyst Addition: Add a catalytic amount of tetrabutylammonium iodide (TBAI).
-
Benzylation: Add this compound bromide (1.5–2.0 equiv.) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.
-
Work-up: Once the starting material is consumed, cautiously quench the reaction by adding an excess of triethylamine at 0°C. Dilute the mixture with ethyl acetate and wash with water.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Protocol 2: Mitsunobu Reaction for Benzylation of a Hindered Secondary Alcohol
This protocol is a general procedure for the inversion of sterically hindered alcohols.[12]
-
Preparation: In a three-necked round-bottomed flask equipped with a stirring bar and under a nitrogen atmosphere, dissolve the hindered secondary alcohol (1.0 equiv.), 4-nitrobenzoic acid (4.0 equiv.), and triphenylphosphine (PPh₃, 4.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Addition of Azodicarboxylate: Cool the flask in an ice bath. Add diethyl azodicarboxylate (DEAD, 4.0 equiv.) dropwise, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the solution to stir at room temperature overnight (approximately 14 hours). Subsequently, heat the reaction mixture to 40°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ether, and wash with saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Back-extract the aqueous layers with ether. Combine the organic layers and dry over sodium sulfate. Remove the solvent under reduced pressure. The resulting ester can then be hydrolyzed to the corresponding inverted alcohol, which can then be benzylated under standard, less demanding conditions if desired, or the initial benzylation can be attempted directly by using this compound alcohol as the nucleophile in a modified Mitsunobu protocol (less common for ether formation).
Visualizations
Caption: General workflow for the Williamson ether synthesis of hindered alcohols.
Caption: Troubleshooting logic for low-yield this compound ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound Ethers [organic-chemistry.org]
- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. BJOC - Convenient method for preparing this compound ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. ias.ac.in [ias.ac.in]
selective deprotection of benzyl ethers in the presence of reducible groups
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective deprotection of benzyl (Bn) ethers in the presence of other reducible functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for selectively deprotecting this compound ethers while preserving other reducible groups?
A1: The primary strategies for selective this compound ether deprotection in the presence of sensitive functional groups include:
-
Catalytic Transfer Hydrogenation (CTH): This is a milder alternative to traditional catalytic hydrogenolysis using hydrogen gas.[1][2] It employs a hydrogen donor, such as formic acid, ammonium formate, or 1,4-cyclohexadiene, in the presence of a palladium catalyst.[1][3]
-
Reductive Cleavage with Silanes: Mild conditions using trialkylsilanes (e.g., triethylsilane) and a palladium catalyst can effectively cleave this compound ethers without affecting groups like alkenes, aryl chlorides, and cyclopropanes.[4]
-
Oxidative Deprotection: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), sometimes assisted by photoirradiation, offer an orthogonal approach to reductive methods.[5][6] This method is particularly useful for electron-rich this compound ethers like the p-methoxythis compound (PMB) group.[7][8]
-
Lewis Acid-Mediated Cleavage: Lewis acids such as boron trichloride (BCl₃) or its dimethyl sulfide complex can achieve selective debenzylation, often in the presence of a cation scavenger.[9][10]
Q2: How do I choose the best deprotection method for my specific substrate?
A2: The choice of method depends on the nature of the reducible groups present in your molecule. The following decision tree can guide your selection:
Caption: Decision tree for selecting a deprotection method.
Q3: Can I selectively deprotect a this compound ether in the presence of a p-methoxythis compound (PMB) ether?
A3: Yes, this is a common orthogonal protection strategy. While PMB ethers are more labile to oxidative conditions, this compound ethers can be selectively removed under reductive conditions.[7] For example, using lithium naphthalenide can achieve this transformation.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete or no reaction during catalytic hydrogenolysis/CTH. | Catalyst Poisoning: Sulfur-containing functional groups (thiols, thioethers) can poison the palladium catalyst.[2] | Consider using a larger amount of catalyst or switch to a non-palladium-based method like Lewis acid-mediated deprotection (e.g., BCl₃). |
| Poor Catalyst Activity: The catalyst may be old or from a poor-quality batch. | Use a fresh batch of a high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more active than Pd/C.[2] | |
| Steric Hindrance: The this compound ether may be sterically hindered, preventing access to the catalyst surface. | Increase the reaction temperature and/or pressure. If the reaction still fails, a homogeneous catalyst or a different deprotection method may be required.[2] | |
| Reduction of other functional groups (e.g., alkenes, alkynes, nitro groups). | Hydrogen Gas is too reactive: Standard catalytic hydrogenolysis with H₂ gas is often not selective enough. | Switch to Catalytic Transfer Hydrogenation (CTH) using a milder hydrogen donor like 1,4-cyclohexadiene, formic acid, or ammonium formate.[2][3] |
| Incorrect Solvent Choice: The solvent can influence the selectivity of the reduction. | For selective cleavage of aliphatic this compound ethers while leaving olefins intact, toluene can be a suitable solvent.[12] | |
| Side reactions or decomposition of the starting material. | Harsh acidic or basic conditions: Some substrates may not be stable under the chosen deprotection conditions. | Opt for milder, neutral methods. Reductive cleavage with triethylsilane and a palladium catalyst is known to be compatible with a variety of sensitive functional groups.[4] |
| Oxidative cleavage of unintended groups. | When using oxidative methods like DDQ, ensure that other electron-rich aromatic systems or sensitive functional groups are not present or are less reactive than the target this compound ether. |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for various selective deprotection methods.
Table 1: Catalytic Transfer Hydrogenation (CTH)
| Substrate with Reducible Group | Hydrogen Donor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| This compound ether with alkene | Formic acid | 10% Pd/C | Methanol | 0.1-0.5 | 89-95 | [13] |
| This compound ether with nitro group | Ammonium formate | 10% Pd/C | Methanol | 0.1-0.5 | ~90 | [13] |
| This compound ether with Cbz group | Formic acid | 10% Pd/C | Methanol | 0.1 | 95 | [13] |
Table 2: Reductive Cleavage with Triethylsilane
| Substrate with Reducible Group | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| This compound ether with aryl chloride | PdCl₂ | CH₂Cl₂/Et₃N | 24 | 71 | [4][14] |
| This compound ether with alkene | PdCl₂ | CH₂Cl₂/Et₃N | 24 | 70 | [4][14] |
| This compound ether with cyclopropane | PdCl₂ | CH₂Cl₂/Et₃N | 24 | 68 | [4][14] |
Table 3: Oxidative Deprotection with DDQ
| Substrate with Reducible Group | Conditions | Solvent | Time (h) | Yield (%) | Reference |
| This compound ether with azide | DDQ, 525 nm light | CH₂Cl₂/H₂O | 1-24 | 70-95 | [5] |
| This compound ether with alkyne | DDQ, 525 nm light | CH₂Cl₂/H₂O | 1-24 | 75-90 | [5] |
| This compound ether with alkene | DDQ, 365 nm light | MeCN | 1-6 | 80-95 | [6] |
Key Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Formic Acid
-
Preparation: Dissolve the this compound ether substrate in methanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution.
-
Reagent Addition: Add formic acid as the hydrogen donor.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., boiling methanol) for 5-10 minutes.[15]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Purify further by chromatography if necessary.
Protocol 2: Reductive Cleavage with Triethylsilane
-
Preparation: In an inert atmosphere, dissolve the this compound ether substrate, triethylamine, and triethylsilane in dichloromethane.
-
Catalyst Addition: Add palladium chloride (PdCl₂) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with a suitable solvent and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Oxidative Deprotection using DDQ with Photoirradiation
-
Preparation: Dissolve the this compound ether substrate in dichloromethane and a small amount of water.
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Reaction: Irradiate the mixture with a 525 nm light source at room temperature.[5]
-
Monitoring: Follow the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Visualizations
Caption: General workflow for selective this compound ether deprotection.
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound Ethers [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deprotection of this compound ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 7. Selective deprotection of this compound (Bn) ethers in the presence of para-methoxythis compound (PMB) ethers | CoLab [colab.ws]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Cleavage of this compound Ethers [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. Chemoselective cleavage of this compound ethers, esters, and carbamates in the presence of other easily reducible groups - Lookchem [lookchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in Benzylamine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of benzylamines.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing benzylamines?
A1: The most common methods for synthesizing benzylamines include reductive amination, the Gabriel synthesis, and direct alkylation of ammonia or amines. Reductive amination is a versatile one-pot reaction involving an aldehyde or ketone with an amine, followed by reduction of the imine intermediate. The Gabriel synthesis is a reliable method for preparing primary amines, which helps to avoid over-alkylation products. Direct alkylation, while straightforward, often suffers from the formation of secondary and tertiary amine byproducts.
Q2: I'm experiencing low yields in my reductive amination. What are the common causes?
A2: Low yields in reductive amination can stem from several factors:
-
Incomplete Imine Formation: The initial reaction between the carbonyl compound and the amine to form the imine intermediate can be slow or reversible, especially with sterically hindered substrates.
-
Competing Carbonyl Reduction: The reducing agent may reduce the starting aldehyde or ketone to the corresponding alcohol before the imine is formed or reduced.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, pH, and reagent concentration can significantly impact the reaction's efficiency.
-
Steric Hindrance: Bulky groups on either the carbonyl compound or the amine can impede the reaction.
Q3: How can I minimize the formation of secondary and tertiary amine byproducts?
A3: The formation of secondary (dibenzylamine) and tertiary (tribenzylamine) amines is a common issue, particularly in methods involving direct alkylation with benzyl halides. This occurs because the newly formed primary amine is often more nucleophilic than ammonia, leading to further reaction with the alkylating agent. To minimize this, a large excess of ammonia is typically used. The Gabriel synthesis is specifically designed to avoid this issue by protecting the nitrogen atom, thus yielding only the primary amine. In reductive amination, controlling the stoichiometry of the reactants is crucial.
Q4: When is the Gabriel synthesis a better choice than reductive amination?
A4: The Gabriel synthesis is the preferred method when the goal is to produce a pure primary benzylamine free from secondary or tertiary amine contaminants. It is particularly advantageous when the corresponding this compound halide is readily available and stable. While reductive amination is highly versatile, the Gabriel synthesis offers a more controlled route to primary amines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of benzylamines and offers potential solutions.
Problem 1: Low to no product formation with significant unreacted starting material.
-
Possible Cause: Incomplete reaction due to insufficient temperature, short reaction time, or low reactivity of the starting materials. In reductive amination, this could also indicate a failure in imine formation.
-
Suggested Solution:
-
Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
For reductive amination, consider adding a Lewis acid catalyst like Ti(iPrO)₄ to promote imine formation.
-
Ensure the purity of your starting materials, as impurities can inhibit the reaction.
-
Problem 2: Significant amount of alcohol byproduct is formed.
-
Possible Cause: In reductive amination, the reducing agent is reducing the aldehyde or ketone faster than the imine. This is common with highly reactive reducing agents like sodium borohydride.
-
Suggested Solution:
-
Use a milder, more selective reducing agent that preferentially reduces the imine over the carbonyl group. Sodium triacetoxyborohydride (STAB) or sodium cyanoboroughdride are excellent choices for this purpose.
-
Allow sufficient time for the imine to form before introducing the reducing agent.
-
Problem 3: The product mixture contains significant amounts of secondary and/or tertiary amines.
-
Possible Cause: Over-alkylation of the desired primary amine. This is a primary issue in direct alkylation methods.
-
Suggested Solution:
-
If using direct alkylation, increase the molar ratio of ammonia to the this compound halide.
-
Consider switching to the Gabriel synthesis, which is specifically designed to produce primary amines without over-alkylation byproducts.
-
Problem 4: The final product "oils out" during recrystallization.
-
Possible Cause: An inappropriate solvent system or cooling the solution too rapidly.
-
Suggested Solution:
-
Screen different solvent pairs for recrystallization (e.g., ethanol/water, isopropanol/water).
-
Ensure the solution is cooled slowly to encourage crystal growth rather than precipitation.
-
Data Presentation
Table 1: Comparison of Reducing Agents for the Reductive Amination of Benzaldehyde
| Reducing Agent | Typical Solvent(s) | Key Characteristics |
| Sodium Triacetoxyborohydride (STAB) | DCE, DCM, THF, Dioxane | Mild and selective for imines over carbonyls. Sensitive to water. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Not sensitive to water. Can be used in protic solvents. Lewis acids can improve yields. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Can reduce both imines and carbonyls. Add after imine formation is complete. |
Table 2: Influence of Reaction Conditions on Benzylamine Yield
| Synthesis Method | Reactants | Catalyst/Base | Temperature (°C) | Yield (%) | Reference(s) |
| Ammonolysis | This compound Chloride, Aqueous Ammonia (20:1 ratio) | - | 25-50 | ~60 | |
| Ammonolysis | This compound Chloride, Aqueous Ammonia (15:1 ratio) | - | 60-150 | 81-82 | |
| Gabriel Synthesis | Phthalimide, this compound Chloride | K₂CO₃ | Reflux | 72-79 | |
| Gabriel Synthesis (Hydrolysis) | N-benzylphthalimide, Hydrazine Hydrate | - | Reflux | 60-70 | |
| Reductive Amination | Benzaldehyde, Aqueous Ammonia | Raney Ni | 115 | High |
Experimental Protocols
Protocol 1: Reductive Amination of Benzaldehyde
This is a generalized procedure and may require optimization for specific substrates.
-
In a round-bottom flask, dissolve benzaldehyde and the amine source (e.g., ammonium acetate) in a suitable solvent like methanol.
-
Stir the mixture at room temperature to allow for the formation of the imine intermediate. The progress can be monitored by TLC.
-
Once imine formation is significant, cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride, in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (as monitored by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Protocol 2: Gabriel Synthesis of Benzylamine
This two-step protocol is adapted from established procedures.
Step 1: Synthesis of N-Benzylphthalimide
-
Thoroughly mix anhydrous potassium carbonate and phthalimide in a round-bottom flask.
-
Add this compound chloride to the mixture. Caution: this compound chloride is a lachrymator and skin irritant.
-
Heat the mixture at a gentle reflux for 2 hours.
-
Allow the mixture to cool, and then add water to dissolve the potassium chloride.
-
Collect the crude N-benzylphthalimide product by suction filtration. The yield of crude product is typically 72-79%.
Step 2: Hydrolysis of N-Benzylphthalimide to Benzylamine
-
Combine the N-benzylphthalimide, hydrazine hydrate, and methanol in a round-bottom flask and reflux for 1 hour. Caution: Hydrazine is highly toxic. A white precipitate will form.
-
Add water and concentrated hydrochloric acid and heat for another 1-2 minutes.
-
Cool the mixture and filter off the precipitated phthalhydrazide.
-
Reduce the volume of the filtrate by distillation.
-
Make the solution strongly alkaline with concentrated sodium hydroxide. A second liquid phase should separate.
-
Extract the benzylamine with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Distill the residual oil to obtain pure benzylamine (boiling point 183-186°C). The yield of pure benzylamine is typically 60-70%.
Visualizations
Caption: Troubleshooting workflow for low yields in benzylamine synthesis.
Caption: Decision tree for selecting a benzylamine synthesis method.
Caption: Competing reaction pathways in reductive amination.
preventing benzyl group migration under acidic conditions
Welcome to the technical support center for chemists working with benzyl (Bn) protecting groups. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of this compound group migration under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound group migration and why does it occur under acidic conditions?
A: this compound group migration is an intramolecular rearrangement where a this compound group moves from one heteroatom (typically oxygen) to another within the same molecule. This process is particularly common in carbohydrate chemistry but can occur in any polyhydroxylated compound.[1]
The migration is catalyzed by acid. The reaction mechanism proceeds through the formation of a stabilized this compound carbocation intermediate. The acidic conditions protonate the this compound ether oxygen, facilitating its departure as this compound alcohol or its attack by another nucleophilic hydroxyl group. The stability of the benzylic carbocation makes this process favorable.
Below is a diagram illustrating the proposed acid-catalyzed migration mechanism.
Caption: Acid-catalyzed this compound group migration mechanism.
Q2: What factors influence the rate of this compound group migration?
A: Several factors can influence the likelihood and rate of this compound group migration:
-
Acid Strength: Stronger acids can accelerate the formation of the this compound carbocation, thus increasing the rate of both migration and undesired debenzylation.[2]
-
Temperature: Higher temperatures provide the necessary activation energy for the migration to occur. Running reactions at lower temperatures can significantly reduce the extent of migration.[3][4]
-
Solvent: The choice of solvent can influence the stability of the carbocation intermediate and the solubility of the reactants.
-
Steric Hindrance: Migration is often influenced by the steric environment around the hydroxyl groups. The this compound group may migrate to a less sterically hindered or a more thermodynamically stable position.
-
Substrate Structure: The spatial relationship between the hydroxyl groups is critical. Migration is more likely between adjacent hydroxyls (e.g., 1,2- or 1,3-diols).
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: My this compound group migrated to an undesired position during the acidic removal of another protecting group (e.g., a silyl ether or acetal).
Root Cause Analysis: The acidic conditions required to cleave groups like silyl ethers (using TBAF with acetic acid) or acetals (using aqueous acid) are often sufficient to catalyze this compound group migration.
Solutions:
-
Lower the Reaction Temperature: Perform the deprotection at the lowest temperature at which the primary reaction still proceeds efficiently (e.g., 0 °C or -20 °C).
-
Use Milder Acidic Conditions: Opt for weaker acids or buffered systems if your target deprotection allows. For instance, pyridinium p-toluenesulfonate (PPTS) is a milder alternative to stronger acids like TsOH for acetal deprotection.
-
Employ Cation Scavengers: The migration proceeds via a this compound carbocation. Adding a cation scavenger can trap this intermediate before it has a chance to be re-captured by another hydroxyl group.[2][3]
The following workflow can help you decide on a course of action.
Caption: Troubleshooting decision tree for this compound migration.
Issue 2: I am observing significant amounts of debenzylation (complete loss of the this compound group) as a side product.
Root Cause Analysis: The conditions are too harsh, favoring the formation of the this compound carbocation which is then quenched by the solvent or other nucleophiles rather than being recaptured by a hydroxyl group on the substrate.
Solutions:
-
Reduce Acid Concentration: Use the minimum catalytic amount of acid required for the primary transformation.
-
Change the Acid: A Lewis acid (e.g., TMSOTf in catalytic amounts) might be more selective than a Brønsted acid for certain reactions, though care must be taken as Lewis acids can also promote migration.
-
Orthogonal Protecting Group Strategy: If migration and debenzylation remain problematic, the most robust solution is to redesign the synthetic route using an orthogonal protecting group that can be removed under non-acidic conditions.[5][6][7]
Comparison of Conditions for Acidic Deprotection
The table below summarizes various acidic conditions and their relative potential for causing this compound group migration.
| Reagent/Condition | Typical Use | Migration Risk | Comments |
| TFA (Trifluoroacetic acid) | Strong acid deprotection (e.g., Boc) | High | Often causes significant migration and debenzylation. Use at low temp with scavengers. |
| HCl (in Dioxane/MeOH) | Acetal cleavage, Boc removal | High | Similar to TFA; concentration and temperature are critical. |
| TsOH (p-Toluenesulfonic acid) | Acetal formation/cleavage | Moderate | Milder than TFA/HCl but can still readily cause migration, especially at RT or above.[8] |
| CSA (Camphorsulfonic acid) | Acetal formation/cleavage | Moderate | A milder, solid alternative to TsOH. |
| PPTS (Pyridinium p-toluenesulfonate) | Mild acetal/silyl deprotection | Low | Buffered, milder acidic catalyst. Often a good first choice to avoid migration. |
| Acetic Acid (80% aq.) | Trityl, Silyl group cleavage | Low-Moderate | Weaker acid, but prolonged reaction times or heat can still induce migration. |
Experimental Protocols
Protocol 1: Selective Acetal Deprotection with Minimal this compound Migration using PPTS
This protocol describes the selective removal of an acetonide protecting group in the presence of acid-sensitive this compound ethers.
Materials:
-
Substrate (1.0 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.2 equiv)
-
Methanol (MeOH) and Dichloromethane (DCM), 4:1 v/v
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound- and acetonide-protected substrate in a 4:1 mixture of MeOH:DCM to a concentration of 0.1 M.
-
Add PPTS (0.2 equivalents) to the solution.
-
Stir the reaction at room temperature (or 0 °C if the substrate is highly sensitive) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Caption: Workflow for selective acetal deprotection.
References
- 1. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
optimization of reaction conditions for benzylidene acetal formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzylidene acetal formation.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of benzylidene acetals.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have reached completion. | Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Reactions can take several hours to complete.[1] |
| Catalyst Inactivity: The acid catalyst may be old, impure, or deactivated. | Use a fresh, high-purity acid catalyst. Ensure anhydrous conditions as water can deactivate many Lewis acid catalysts. | |
| Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction. | Increase the catalyst loading in small increments. For some reactions, a stoichiometric amount of a Lewis acid may be required.[2] | |
| Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy or too high, leading to decomposition. | Optimize the reaction temperature. While many benzylidene acetal formations proceed at room temperature, some may require gentle heating.[3] | |
| Presence of Water: Acetal formation is a reversible reaction, and the presence of water can drive the equilibrium back towards the starting materials. | Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus to remove water azeotropically or add a water scavenger.[4] | |
| Formation of Multiple Products/Side Reactions | Formation of Di-benzylidene Derivatives: If the substrate has multiple diol functionalities, the formation of more than one benzylidene acetal is possible. | The choice of catalyst can influence selectivity. For example, in the case of mannosides, using Cu(OTf)₂ as a catalyst can favor the formation of the 4,6-O-benzylidene product over the 2,3-O-benzylidene or di-benzylidene products.[5] |
| Self-condensation of Benzaldehyde: Under certain conditions, benzaldehyde can undergo self-condensation. | To minimize this side reaction, add the benzaldehyde dropwise to the reaction mixture containing the diol and catalyst.[1] | |
| Difficulty in Product Isolation/Purification | Product Precipitation Issues: The desired product may not precipitate out of the reaction mixture upon cooling. | If the product does not precipitate, try placing the reaction mixture in an ice bath to induce crystallization. If the product remains in solution, concentrate the mixture by removing the solvent under reduced pressure.[1][6] |
| Emulsion Formation During Work-up: An emulsion may form during the aqueous work-up, making separation of the organic and aqueous layers difficult. | To break up an emulsion, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent. | |
| Co-elution During Chromatography: The product may co-elute with starting materials or byproducts during column chromatography. | Optimize the solvent system for TLC to achieve better separation before attempting column chromatography. A co-spot on the TLC plate (spotting both the starting material and the reaction mixture in the same lane) can help to confirm if the spots are truly different compounds.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for benzylidene acetal formation?
A1: The choice of catalyst depends on the specific substrate and desired outcome. Common catalysts include p-toluenesulfonic acid (p-TsOH), 10-camphorsulfonic acid (CSA), and copper(II) triflate (Cu(OTf)₂).[6] For room temperature reactions, solid acid catalysts like Dowex 50WX8 have been shown to be effective.[4] Cu(OTf)₂ is noted for its efficiency, often leading to shorter reaction times.[5][6]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[5][8] A TLC plate is spotted with the starting material, the reaction mixture, and a "co-spot" of both. As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new spot for the product will appear. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[8]
Q3: My starting diol is not very soluble in the reaction solvent. What can I do?
A3: If the diol has poor solubility, sonication during the reaction can be helpful to increase dissolution and improve reaction rates.[5] Alternatively, a different solvent system may be required.
Q4: How do I quench the reaction?
A4: If an acid catalyst is used, the reaction is typically quenched by adding a mild base, such as triethylamine (Et₃N), to neutralize the acid.[5]
Q5: What is a typical work-up procedure for a benzylidene acetal formation reaction?
A5: After quenching the reaction, the solvent is often removed under reduced pressure. The residue can then be purified directly by silica gel column chromatography.[5] Alternatively, an aqueous work-up can be performed. This typically involves diluting the reaction mixture with an organic solvent and washing with water and/or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid and water-soluble byproducts. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.[9]
Data Presentation
Table 1: Comparison of Catalysts for Benzylidene Acetal Formation
| Catalyst | Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-TsOH·H₂O | Salicin | Benzaldehyde dimethyl acetal | DMF | 80 | 2 | 63 | |
| Cu(OTf)₂ | Diol | Benzaldehyde dimethyl acetal | Acetonitrile | Room Temp | < 1 | - | [5][6] |
| Dowex 50WX8 | Diol | Benzaldehyde | - | Room Temp | - | Very Good | [4] |
| HClO₄-SiO₂ | Carbohydrate | Benzaldehyde dimethyl acetal | PEG 600 | Room Temp | - | Excellent | [3] |
Experimental Protocols
Protocol 1: General Procedure for Benzylidene Acetal Formation using p-TsOH
-
To a solution of the diol (e.g., salicin, 0.7 mmol) in an appropriate solvent (e.g., DMF, 2 mL), add benzaldehyde dimethyl acetal (1.2 equivalents, 0.8 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equivalents, 0.07 mmol).
-
Stir the mixture at the desired temperature (e.g., 80 °C) for the required time (e.g., 2 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with triethylamine (0.2 equivalents, 0.14 mmol).
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Protocol 2: Efficient Benzylidene Acetal Formation using Cu(OTf)₂ [5]
-
To a solution of the diol (1 mmol) in acetonitrile (10 mL), add benzaldehyde dimethyl acetal (1.2 mmol).
-
Add copper(II) triflate (Cu(OTf)₂) (0.05–0.1 mmol).
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within 1 hour.
-
Once the reaction is complete, quench with triethylamine (0.2 mmol).
-
The product can be purified directly by silica gel column chromatography. Alternatively, perform an aqueous work-up before purification.
Mandatory Visualization
Caption: General experimental workflow for benzylidene acetal formation.
Caption: Troubleshooting workflow for low yield in benzylidene acetal formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. studylib.net [studylib.net]
- 7. How To [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Protecting Groups: Benzyl vs. Trityl Ether for Selective Alcohol Protection
For researchers, scientists, and professionals in drug development, the selective protection of alcohols is a critical step in the synthesis of complex molecules. The choice of protecting group can significantly impact yield, selectivity, and the overall efficiency of a synthetic route. This guide provides an in-depth comparison of two commonly used ether-based protecting groups: the benzyl (Bn) ether and the trityl (Tr) ether, supported by experimental data and detailed protocols.
The strategic differentiation of hydroxyl groups of varying steric and electronic environments is a common challenge in organic synthesis. Both this compound and trityl ethers offer robust protection under a variety of reaction conditions, yet their distinct characteristics make them suitable for different synthetic strategies. This guide will delve into the key performance differences between these two protecting groups, focusing on their application in the selective protection of primary alcohols in the presence of secondary alcohols.
Key Performance Comparison
A Comparative Guide to the Stability of Benzyl and Silyl Ethers in Organic Synthesis
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a critical element in the successful execution of multi-step organic syntheses. Among the myriad of choices for the protection of hydroxyl groups, benzyl ethers and silyl ethers are two of the most frequently employed. This guide provides an objective comparison of their stability under various synthetic conditions, supported by experimental data, to facilitate the strategic design of complex synthetic routes.
Comparative Stability Overview
This compound (Bn) and silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) ether, offer a powerful orthogonal protecting group strategy. This orthogonality stems from their distinct labilities to different reagents; this compound ethers are typically cleaved under reductive conditions, while silyl ethers are susceptible to fluoride ions and acidic conditions. This compound ethers are generally stable across a wide range of pH, making them robust protecting groups for lengthy synthetic sequences. In contrast, the stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom and the reaction conditions.
Data Presentation: Stability Under Various Conditions
The following table summarizes the relative stability of this compound and TBDMS ethers under common reaction conditions.
| Condition/Reagent Class | This compound Ether (Bn-OR) | tert-Butyldimethylsilyl Ether (TBDMS-OR) |
| Acidic Conditions | ||
| Mildly Acidic (e.g., pH 4-6) | Generally Stable | Labile |
| Strong Protic Acids (e.g., HCl, H₂SO₄) | Labile (requires harsh conditions) | Very Labile |
| Lewis Acids (e.g., BCl₃, TiCl₄) | Labile | Labile |
| Basic Conditions | ||
| Mildly Basic (e.g., pH 8-10) | Stable | Stable |
| Strong Bases (e.g., NaOH, KOH) | Stable | Stable |
| Organometallics (e.g., Grignard, Organolithiums) | Stable | Stable |
| Reductive Conditions | ||
| Catalytic Hydrogenolysis (H₂, Pd/C) | Primary method of cleavage | Stable |
| Dissolving Metal Reduction (Na, NH₃) | Labile | Stable |
| Hydride Reagents (e.g., LiAlH₄, NaBH₄) | Stable | Stable |
| Oxidative Conditions | ||
| Mild Oxidants (e.g., PCC, PDC) | Stable | Stable |
| Strong Oxidants (e.g., O₃, DDQ) | Labile (can be a deprotection method) | Stable (generally) |
| Fluoride Ion Sources | ||
| TBAF, HF-Pyridine | Stable | Primary method of cleavage |
Quantitative Comparison of Silyl Ether Stability
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Data sourced from studies on the hydrolytic stability of silyl ethers.
Orthogonal Deprotection Strategy
The differential stability of this compound and silyl ethers allows for their selective removal in the presence of one another, a cornerstone of modern synthetic strategy. A typical workflow involves the deprotection of a silyl ether using fluoride ions, followed by the cleavage of a this compound ether via hydrogenolysis in a subsequent step.
Comparative Stability Logic
The choice between a this compound and a silyl ether is dictated by the planned synthetic steps. The following diagram illustrates the stability of each protecting group under key reaction conditions that are typically used for the cleavage of the other.
Experimental Protocols
Below are representative experimental protocols for the deprotection of this compound and tert-butyldimethylsilyl ethers.
Protocol 1: Deprotection of a this compound Ether by Catalytic Hydrogenolysis
Objective: To cleave a this compound ether protecting group from a hydroxyl functionality using hydrogen gas and a palladium catalyst.
Materials:
-
This compound-protected alcohol
-
Palladium on carbon (10% Pd/C), 5-10 mol%
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the this compound-protected alcohol in a suitable solvent (e.g., ethanol or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add the Pd/C catalyst to the solution. The flask should be under an inert atmosphere (e.g., nitrogen or argon) before the addition of the catalyst.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an atmosphere of hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically from a balloon) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 24 hours depending on the substrate.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which can be purified further by column chromatography if necessary.
Protocol 2: Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether with Fluoride
Objective: To cleave a TBDMS ether using a fluoride ion source.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in tetrahydrofuran (THF), 1.1 equivalents
-
Anhydrous THF
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the 1.0 M solution of TBAF in THF dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude alcohol, which can be purified by flash chromatography.
Protocol 3: Acid-Catalyzed Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether
Objective: To remove a TBDMS protecting group under mild acidic conditions.
Materials:
-
TBDMS-protected alcohol
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Stir the solution at room temperature and monitor the reaction by TLC. The reaction time may vary from a few hours to overnight depending on the substrate's steric hindrance.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.
Conclusion
The choice between this compound and silyl ethers as protecting groups is a strategic decision that hinges on the planned synthetic route. This compound ethers offer broad stability, particularly to acidic and basic conditions, with their removal being orthogonal to many other protecting groups via hydrogenolysis. Silyl ethers, exemplified by TBDMS, provide a tunable level of stability that is highly sensitive to steric factors and are readily cleaved under mild acidic conditions or with fluoride reagents. A thorough understanding of their comparative stability, as outlined in this guide, is paramount for the efficient and successful synthesis of complex molecules in research and drug development.
A Researcher's Guide to Orthogonal Deprotection of Benzyl and Boc Groups
In the realm of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is essential for achieving complex molecular architectures. The ability to selectively unmask one functional group while others remain protected, known as orthogonal deprotection, is a cornerstone of modern synthetic chemistry. This guide provides a comparative analysis of the orthogonal deprotection of two of the most common protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group, typically for amines, and the benzyl (Bn) group, often used for alcohols, thiols, and amines, which is removed by hydrogenolysis.[1]
The principle of orthogonality between Boc and this compound groups lies in their distinct cleavage conditions. The Boc group is readily removed under acidic conditions, while the this compound group is stable to acid but cleaved by catalytic hydrogenolysis.[1][2] This fundamental difference allows researchers to design synthetic routes with precise control over the sequence of bond formation.
Comparative Performance Data
The following table summarizes typical experimental conditions and outcomes for the selective deprotection of Boc and this compound groups in the presence of each other. These examples demonstrate the high efficiency and selectivity achievable with this orthogonal pair.
| Deprotection Target | Substrate Type (Example) | Reagents & Conditions | Reaction Time | Yield (%) | Purity (%) | Orthogonality Notes |
| Boc Group | N-Boc, O-Bn protected amino acid | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1-4 hours | >90% | >98% | This compound group is stable under these acidic conditions.[3][4] |
| Boc Group | N-Boc protected amine | 4M HCl in 1,4-Dioxane | 0.5-2 hours | >95% | >98% | An alternative to TFA, often yielding crystalline HCl salts.[5] |
| This compound Group | O-Bn, N-Boc protected sugar | H₂, 10% Palladium on Carbon (Pd/C) in MeOH or EtOH | 2-24 hours | >95% | >98% | Boc group is stable to catalytic hydrogenolysis.[4][6] |
| This compound Group | N-Bn, N-Boc protected amine | H₂ (50 psi), 10% Pd/C in MeOH, 40°C | 24 hours | ~100% | High | Effective for N-benzyl deprotection while preserving the Boc group.[6] |
| This compound Group | N-Bn, N-Boc protected heterocycle | H₂, 20% Pd(OH)₂/C in EtOH, 60°C | 24-48 hours | Variable | Good | Pearlman's catalyst can be effective for more resistant N-Bn groups.[7] |
Experimental Workflow and Logic
The strategic decision for which group to deprotect first is dictated by the subsequent synthetic steps. The following diagram illustrates the orthogonal relationship and the divergent pathways available from a dually protected molecule.
Detailed Experimental Protocols
Protocol 1: Selective Deprotection of the Boc Group with Trifluoroacetic Acid (TFA)
This procedure is a standard method for removing the Boc group while leaving this compound ethers or esters intact.
-
Dissolution: Dissolve the Boc- and this compound-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Acid Addition: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) (resulting in a 50% TFA/DCM solution). For more sensitive substrates, a milder solution of 20-25% TFA in DCM can be used.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Neutralization & Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected product, which is often obtained as a TFA salt if the neutralization step is omitted.[8]
Protocol 2: Selective Deprotection of the this compound Group by Catalytic Hydrogenolysis
This method is highly effective for cleaving this compound groups while the Boc group remains unaffected.
-
Catalyst Preparation: In a flask suitable for hydrogenation, add 10% Palladium on Carbon (Pd/C) catalyst (typically 10 mol% relative to the substrate).[1]
-
Substrate Addition: Dissolve the this compound- and Boc-protected substrate in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) and add it to the flask.[6]
-
Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). This cycle should be repeated three times. Maintain a positive pressure of hydrogen, often by using a hydrogen-filled balloon or a Parr shaker apparatus (e.g., at 50 psi).[6]
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Reaction times can vary from 2 to 24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure full recovery of the product.
-
Concentration: Concentrate the filtrate in vacuo to obtain the crude product, which can then be purified by column chromatography if necessary.
Mechanism Visualization
The distinct chemical transformations underlying this orthogonal strategy are visualized below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. This compound Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
A Head-to-Head Battle: Catalytic Transfer Hydrogenation vs. Standard Hydrogenolysis in Drug Development
For researchers, scientists, and drug development professionals, the choice of reduction methodology is a critical decision that can significantly impact yield, purity, and scalability. This guide provides an objective comparison of two prominent techniques: Catalytic Transfer Hydrogenation (CTH) and Standard Hydrogenolysis, supported by experimental data and detailed protocols to inform your synthetic strategy.
Catalytic Transfer Hydrogenation (CTH) and standard hydrogenolysis are both powerful tools in the synthetic chemist's arsenal for the reduction of functional groups and the cleavage of chemical bonds. While they share the common goal of adding hydrogen to a molecule, they differ fundamentally in their hydrogen source and reaction conditions, leading to distinct advantages and disadvantages. CTH utilizes a hydrogen donor molecule, such as isopropanol or formic acid, to transfer hydrogen to the substrate, thereby avoiding the need for high-pressure gaseous hydrogen.[1][2] In contrast, standard hydrogenolysis employs molecular hydrogen (H₂), typically under pressure, in the presence of a heterogeneous catalyst to cleave carbon-heteroatom or carbon-carbon bonds.[3][4]
This guide will delve into a detailed comparison of these two methods, focusing on their applications in key transformations relevant to drug development, such as the reduction of ketones and the deprotection of benzyl ethers.
At a Glance: Key Differences
| Feature | Catalytic Transfer Hydrogenation (CTH) | Standard Hydrogenolysis |
| Hydrogen Source | Hydrogen donor molecules (e.g., isopropanol, formic acid, ammonium formate) | Gaseous Hydrogen (H₂) |
| Pressure | Typically atmospheric pressure | Often requires elevated pressure (e.g., 1-50 bar) |
| Equipment | Standard laboratory glassware | Specialized high-pressure reactors (e.g., Parr hydrogenator) |
| Safety | Generally considered safer due to avoidance of flammable H₂ gas | Requires careful handling of flammable and potentially explosive H₂ gas |
| Catalysts | Homogeneous (e.g., Ru, Rh complexes) or heterogeneous (e.g., Pd/C) | Heterogeneous (e.g., Pd/C, PtO₂, Raney Ni) |
| Reaction Conditions | Often milder temperatures | Can range from room temperature to elevated temperatures |
| Selectivity | Can offer high chemoselectivity depending on the catalyst and hydrogen donor | Selectivity can be tuned by catalyst choice and reaction conditions |
Performance Comparison: Reduction of Acetophenone
The reduction of acetophenone is a common benchmark reaction to evaluate the efficacy of hydrogenation methods. It's important to note that CTH of acetophenone typically yields 1-phenylethanol, while standard hydrogenolysis can be tuned to produce ethylbenzene, representing a deeper level of reduction.
Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol
| Catalyst | Hydrogen Donor | Base | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| RuCl₂(p-cymene)/2,2'-bibenzimidazole | Isopropanol | Cs₂CO₃ | 130 | 12 | - | 92 | - | [5] |
| Pd@SiO₂ | NaBH₄ | - | 80 | 2 | >99 | - | 100 | [1][3] |
| [RuCl₂(p-cymene)]₂/hydroxy piperidines | HCOOH/HCOONa | - | RT | 2 | up to 99 | up to 99 | - | [2] |
| MgO | 2-Pentanol | - | - | 6 | - | 3 | 97 (for this compound alcohol from benzaldehyde in mixture) | [6] |
Standard Hydrogenolysis of Acetophenone to Ethylbenzene
| Catalyst | Solvent | Pressure (MPa) | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| Ni-B/SiO₂ | Ethanol | 3.0 | 120 | 5 | 100 | - | 90.2 (for ethylbenzene) | [7][8] |
| Pd/SA-15 | - | 5.0 | 170 | - | - | - | 99.9 (for ethylbenzene) | [9] |
| TiP-Pd | Ethanol | Atmospheric | -20 to 40 | - | - | - | 100 (for ethylbenzene) | [9] |
Performance Comparison: Debenzylation of this compound Ethers
The removal of this compound protecting groups is a frequent and critical step in multi-step organic synthesis, particularly in carbohydrate and peptide chemistry. Both CTH and standard hydrogenolysis are effective for this transformation.
Catalytic Transfer Hydrogenolysis for Debenzylation
| Catalyst | Hydrogen Donor | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) | Reference |
| Pd/C | 2-Propanol | 2-Propanol | Reflux | - | O-benzyl derivatives of carbohydrates | - | [4] |
| ARP-Pd | B₂(OH)₄ | Water | RT | 3 | N-benzyl-4-methoxyaniline | 91 | [10] |
Standard Hydrogenolysis for Debenzylation
| Catalyst | Solvent | Pressure (psig) | Temp. (°C) | Time (h) | Substrate | Desired Product Yield (%) | Byproduct Yield (%) | Reference |
| 10% Pd/C | Ethyl Acetate | 45 | 25 | < 2 | N-benzyl-4-chloroaniline derivative | >99 | <0.8 (dechlorinated) | [11] |
| 3% Pd/C | Ethyl Acetate | 45 | 25 | < 2 | N-benzyl-4-chloroaniline derivative | - | >8 (dechlorinated) | [11] |
| 10% Pd/C | Trifluoroethanol | 50 | RT | 72 | N-benzyl indole derivative | - | - | [12] |
Reaction Mechanisms and Experimental Workflows
To visualize the fundamental differences between these two techniques, the following diagrams illustrate their respective reaction mechanisms and typical experimental workflows.
Figure 1: Generalized mechanism of Catalytic Transfer Hydrogenation.
Figure 2: Generalized mechanism of Standard Hydrogenolysis.
Figure 3: Comparison of experimental workflows.
Experimental Protocols
Catalytic Transfer Hydrogenation of Acetophenone
This protocol is adapted from a procedure for the reduction of acetophenone using a ruthenium catalyst.[5]
Materials:
-
Acetophenone
-
[(p-cymene)RuCl₂]₂
-
2,2'-Bibenzimidazole (ligand)
-
Cesium Carbonate (Cs₂CO₃)
-
Isopropanol (solvent and hydrogen donor)
-
Reaction flask with reflux condenser
-
Stirring apparatus and heating mantle
Procedure:
-
To a reaction flask, add acetophenone, [(p-cymene)RuCl₂]₂, 2,2'-bibenzimidazole, and cesium carbonate.
-
Add isopropanol to the flask.
-
Heat the reaction mixture to 130°C with stirring under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-phenylethanol.
Standard Hydrogenolysis of a this compound Ether
This protocol is a general procedure for the deprotection of a this compound-protected alcohol using palladium on carbon (Pd/C) and H₂ gas.
Materials:
-
This compound-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (solvent)
-
High-pressure reactor (e.g., Parr hydrogenator) or a flask with a hydrogen balloon setup
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the this compound-protected substrate in ethanol in the reaction vessel.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere.
-
If using a high-pressure reactor, seal the vessel, purge several times with nitrogen, and then with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 45 psig).[11]
-
If using a balloon, flush the flask with hydrogen and maintain a positive pressure with the balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Conclusion
Both Catalytic Transfer Hydrogenation and Standard Hydrogenolysis are indispensable techniques in modern drug development. The choice between them is often dictated by a careful consideration of factors such as the substrate's functional group tolerance, safety considerations, available equipment, and cost.
Catalytic Transfer Hydrogenation shines in its operational simplicity and enhanced safety profile, making it an attractive option for laboratory-scale synthesis and for substrates that are sensitive to harsh conditions.[13][14] The ability to perform these reactions in standard glassware without the need for high-pressure equipment is a significant advantage.
Standard Hydrogenolysis , on the other hand, remains a robust and highly effective method, particularly for large-scale applications where the infrastructure for handling hydrogen gas is in place.[15] It often provides high conversions and can be a more atom-economical process.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic transformation. By understanding the nuances of each method, as outlined in this guide, researchers can make informed decisions to advance their drug discovery and development programs efficiently and safely.
References
- 1. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02701A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. webofproceedings.org [webofproceedings.org]
- 6. mdpi.com [mdpi.com]
- 7. CN104230635A - Preparation method of ethylbenzene from acetophenone hydrogenation - Google Patents [patents.google.com]
- 8. CN104230634A - Preparation method of ethylbenzene from acetophenone hydrogenation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nacatsoc.org [nacatsoc.org]
- 12. researchgate.net [researchgate.net]
- 13. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Benzyl Ether Cleavage: A Comparative Analysis of Modern Debenzylation Techniques
In the synthesis of complex molecules, particularly in pharmaceutical and materials science research, the benzyl ether group is a cornerstone for protecting hydroxyl functionalities. Its stability under a wide range of reaction conditions makes it a reliable choice; however, its removal often necessitates harsh conditions that can compromise sensitive functional groups within the molecule. This guide provides an objective comparison of modern this compound ether cleavage methods, offering experimental data and detailed protocols to assist researchers in selecting the optimal deprotection strategy for their specific needs.
Performance Comparison of Debenzylation Methods
The choice of a debenzylation method hinges on the substrate's functional group tolerance, the desired reaction conditions (e.g., pH, temperature), and the required efficiency. Below is a comparative summary of three leading methods for this compound ether cleavage in the presence of sensitive moieties.
| Method | Reagents | Typical Reaction Time | Yield (%) | Compatible Functional Groups | Incompatible Functional Groups |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | 1 - 4 hours | 85-95% | Esters, Amides, Boc, TBS ethers | Alkenes, Alkynes, Cbz, Nitro groups |
| Lewis Acid-Mediated Cleavage | BCl₃, Pentamethylbenzene | 15 min - 2 hours | 80-95% | Silyl ethers (TBS), Esters (Pivalate), Boc, Cbz | Acid-labile groups without careful optimization |
| Visible-Light-Mediated Oxidative Cleavage | DDQ (catalytic), t-BuONO, H₂O | < 4 hours (batch), < 10 min (flow) | 84-96% | Azides, Alkenes, Alkynes, Thioethers, Fmoc, Allyl carbonates | Cbz (partially cleaved), Phenylselenyl, TBS |
Experimental Protocols
Detailed methodologies for the practical application of these debenzylation techniques are provided below.
Protocol 1: Catalytic Transfer Hydrogenation
This method utilizes a palladium catalyst and a hydrogen donor to effect the cleavage of the this compound ether.
Procedure:
-
Dissolve the this compound ether substrate (1.0 equiv) in methanol (0.1 M).
-
To this solution, add 10% palladium on charcoal (10 mol % Pd).
-
Add ammonium formate (4.0 equiv) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[1]
Protocol 2: Lewis Acid-Mediated Cleavage
This protocol employs a Lewis acid in the presence of a cation scavenger to achieve chemoselective debenzylation.
Procedure:
-
Dissolve the aryl this compound ether (1.0 equiv) and pentamethylbenzene (3.0 equiv) in dry dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of boron trichloride (BCl₃) in CH₂Cl₂ (2.0 equiv) dropwise.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by adding a mixture of chloroform and methanol (10:1).
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired product.
Protocol 3: Visible-Light-Mediated Oxidative Cleavage
This modern approach utilizes a photocatalyst and a mild oxidant for debenzylation, offering excellent functional group tolerance.[2][3]
Procedure (Catalytic DDQ):
-
To a solution of the this compound ether (100 µmol) in dichloromethane (5 mL), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (25 mol % per this compound group).
-
Add tert-butyl nitrite (t-BuONO) (200 µmol) and water (50 µL).
-
Irradiate the reaction mixture with a 525 nm (green light) LED at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction and purify the product by column chromatography.[2]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in each debenzylation method.
Caption: Experimental workflows for debenzylation.
Mechanistic Considerations
The selectivity of each method is rooted in its distinct reaction mechanism.
Caption: Simplified mechanistic pathways.
References
A Comparative Guide to the Selective Deprotection of Benzyl vs. p-Methoxybenzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry and the synthesis of complex natural products, the judicious selection and cleavage of protecting groups are paramount. Among the plethora of options for protecting hydroxyl functionalities, benzyl (Bn) and p-methoxythis compound (PMB) ethers are frequently employed due to their general stability and reliable methods for their removal. The key to their utility often lies in the ability to selectively deprotect one in the presence of the other, a strategy that hinges on the distinct electronic properties conferred by the methoxy substituent on the PMB group.
This guide provides a comprehensive comparison of the selective deprotection of this compound and p-methoxythis compound ethers, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in making informed decisions for their synthetic strategies.
Key Differences and Selectivity
The primary distinction between the this compound and p-methoxythis compound protecting groups lies in the electron-donating nature of the methoxy group in the para position of the PMB ring. This electronic perturbation renders the PMB ether more susceptible to oxidative cleavage and more labile under acidic conditions compared to the unsubstituted this compound ether. This difference in reactivity is the foundation for their orthogonal deprotection.
-
Selective Deprotection of PMB in the Presence of Bn: This is the more common and well-established strategy. The electron-rich PMB ether can be selectively cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[1][2] Under these conditions, the this compound ether typically remains intact.
-
Selective Deprotection of Bn in the Presence of PMB: While less common, it is possible to selectively remove a this compound group in the presence of a PMB group. This is typically achieved under reductive conditions, such as catalytic hydrogenolysis.[1][2] The choice of catalyst and reaction conditions is crucial to achieve high selectivity.
Quantitative Data Comparison
The following table summarizes quantitative data for the selective deprotection of PMB and this compound ethers under various conditions, highlighting the achievable selectivity.
| Entry | Substrate (Starting Material) | Deprotection Conditions | Product | Yield (%) | Reaction Time | Reference |
| 1 | Substrate with both PMB and Bn ethers | DDQ (1.1 equiv), CH2Cl2/H2O (18:1), rt | PMB deprotected product | 97 | 1 h | [3] |
| 2 | Substrate with both PMB and Bn ethers | CAN, CH3CN/H2O, 0 °C to rt | PMB deprotected product | High | - | [4] |
| 3 | This compound ether | 10% Pd/C, H2 (balloon), THF/i-PrOH, rt | Debenzylated product | >97 | 2-4 h | [5] |
| 4 | This compound ether | 10% Pd/C, Formic Acid, Methanol, rt | Debenzylated product | High | 5-10 min | [6] |
| 5 | Substrate with both Bn and PMB ethers | LiDBB (2.4 equiv), THF, -78 °C | Bn deprotected product | 81 | 5 min | [2] |
Experimental Protocols
Selective Oxidative Deprotection of a p-Methoxythis compound (PMB) Ether using DDQ
This protocol describes the selective cleavage of a PMB ether in the presence of a this compound ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Procedure: [3]
-
To a solution of the substrate containing both PMB and this compound ethers (1.0 eq) in a mixture of dichloromethane (CH2Cl2) and water (typically 18:1 v/v) at 0 °C, add DDQ (1.1-1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Reaction times can vary from 1 to several hours.
-
Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired alcohol.
Selective Reductive Deprotection of a this compound Ether via Catalytic Transfer Hydrogenation
This protocol outlines the cleavage of a this compound ether using catalytic transfer hydrogenation with formic acid as the hydrogen source, a method often compatible with other functional groups that might be sensitive to standard hydrogenolysis with H2 gas.
-
To a solution of the this compound-protected substrate in methanol, add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).
-
To this suspension, carefully add formic acid (a significant excess, often used as a co-solvent with methanol).
-
Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 5 to 30 minutes. Monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., methanol or ethyl acetate) and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the same solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected alcohol, which can be further purified by crystallization or chromatography if necessary.
Mechanistic Diagrams
Caption: Mechanism of PMB ether deprotection by DDQ.
Caption: Mechanism of this compound ether hydrogenolysis.
Logical Workflow for Deprotection Strategy
The choice between deprotection methods depends on the specific substrate and the desired outcome. The following workflow provides a logical approach to selecting the appropriate strategy.
References
- 1. Selective deprotection of this compound (Bn) ethers in the presence of para-methoxythis compound (PMB) ethers | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. This compound Ethers [organic-chemistry.org]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
evaluation of different catalysts for N-benzyl group removal
For Researchers, Scientists, and Drug Development Professionals
The removal of the N-benzyl protecting group is a critical step in the synthesis of many pharmaceuticals and fine chemicals. The selection of an appropriate catalyst is paramount to ensure high yield, selectivity, and efficiency. This guide provides an objective comparison of various catalytic systems for N-benzyl group removal, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Performance Comparison of Catalysts
The efficiency of different catalysts for N-benzyl deprotection can vary significantly based on the catalyst type, loading, and reaction conditions. Below is a summary of quantitative data from various studies.
| Catalyst System | Substrate | Reaction Time | Yield | Key Conditions & Remarks |
| 10% Pd/C | N-benzyl dioctylamine | 90 min | Incomplete (54% amine, 40% starting material)[1][2] | 1 mol% Pd/C, H₂ (balloon), MeOH, Room Temperature.[1][2] Demonstrates that standard Pd/C can be slow for some substrates.[1][2] |
| 10% Pd/C + 10% Nb₂O₅/C | N-benzyl dioctylamine | 45 min | Quantitative[1][2] | 1 mol% Pd/C, 1 mol% Nb₂O₅/C, H₂ (balloon), MeOH, Room Temperature.[1][2] The addition of niobic acid significantly accelerates the reaction.[1][2] |
| 10% Pd/C | N-benzylamines | A few hours | General high yields | Catalytic transfer hydrogenolysis with ammonium formate or hydrazine hydrate in refluxing alcohol.[3] |
| Magnesium and Ammonium Formate | N-benzyl amino derivatives | Not specified | 85-95% | An alternative, inexpensive, and non-pyrophoric catalytic system.[4] |
| Pd(0) EnCat™ 30NP | 5-benzyloxyindole | 38 hours | >98% | Transfer hydrogenation with cyclohexene and acetic acid at 85°C.[5] Note: This is an O-debenzylation, but the catalyst is also effective for N-debenzylation.[5] |
| Pearlman's Catalyst (20% Pd(OH)₂/C) | N-benzyl amines in the presence of benzyl ethers | Not specified | High yields | Selective for N-debenzylation without cleaving this compound ethers.[6] |
| 5% Pd/C (ESCAT 147) | Intermediate with this compound ether and aromatic chloride | Not specified | High activity | Demonstrates high activity for debenzylation.[7] |
| 10% Pd/C (ESCAT 198) | Intermediate with this compound ether and aromatic chloride | 19 hours | >99% selectivity | High selectivity for debenzylation over dehalogenation.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these procedures in your own laboratory.
Protocol 1: General Hydrogenolysis using Palladium on Carbon
This protocol is a standard method for N-debenzylation using hydrogen gas.
Materials:
-
N-benzyl protected amine
-
10% Palladium on Carbon (Pd/C) (typically 5-10 mol% of palladium relative to the substrate)[8]
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the N-benzyl protected amine in a suitable solvent in a reaction flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and flush the system with an inert gas (e.g., nitrogen or argon), followed by evacuating the flask.
-
Introduce hydrogen gas into the flask (e.g., via a balloon or from a pressurized source). For reactions sensitive to pressure, a Parr hydrogenator can be used.[8]
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, carefully vent the hydrogen gas and flush the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Catalytic Transfer Hydrogenolysis using Pd/C and Ammonium Formate
This method avoids the need for a pressurized hydrogen gas source by using a hydrogen donor.
Materials:
-
N-benzylamine
-
10% Palladium on carbon (Pd/C) (approximately 1/10th the weight of the substrate)[8]
-
Ammonium formate (2 to 4 equivalents)[8]
-
Methanol or Dimethylformamide (DMF)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the N-benzylamine in methanol or DMF in a reaction flask.
-
Add 10% Pd/C to the solution.
-
Add ammonium formate to the reaction mixture.
-
Stir the mixture at room temperature or reflux for a few hours.[3]
-
Monitor the reaction by TLC.
-
After completion, filter off the catalyst through a pad of Celite.
-
Evaporate the filtrate to dryness.
-
The product can be purified by dissolving in an organic solvent and washing with a saturated sodium chloride solution to remove excess ammonium formate.[8]
Protocol 3: Accelerated Hydrogenolysis with Pd/C and Niobic Acid-on-Carbon
This protocol demonstrates the use of a co-catalyst to enhance the reaction rate.[1][2]
Materials:
-
N-benzyl protected substrate (0.2 mmol)
-
10% Pd/C (2.1 mg, 0.002 mmol)
-
10% Nb₂O₅/C (containing 60% water, 17.3 mg, 0.002 mmol)
-
Methanol (1 mL)
-
Hydrogen gas (balloon)
-
Reaction flask and stirring apparatus
-
Filtration apparatus (Celite pad or membrane filter)
Procedure:
-
To a solution of the N-benzyl protected substrate in methanol, add the mixture of 10% Pd/C and 10% Nb₂O₅/C.
-
Replace the inside air with H₂ by performing three vacuum/H₂ cycles.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction until complete consumption of the starting material is indicated by TLC.
-
Pass the reaction mixture through a Celite pad or membrane filter, washing with ethyl acetate to remove the catalysts.
-
Concentrate the filtrate in vacuo to yield the deprotected product.
Visualizing the Process
To better understand the workflow and decision-making process, the following diagrams have been generated.
Caption: General experimental workflow for catalytic N-debenzylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of this compound Ethers | Semantic Scholar [semanticscholar.org]
- 7. nacatsoc.org [nacatsoc.org]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Benzylating Agents for Alcohol Protection
In the realm of organic synthesis, the protection of hydroxyl groups is a critical strategic consideration, particularly in the multi-step synthesis of complex molecules such as pharmaceuticals and natural products. The benzyl ether is a cornerstone of alcohol protection, prized for its robustness across a wide range of reaction conditions and its relatively straightforward removal. However, the choice of benzylating agent is far from trivial, with each reagent presenting a unique profile of reactivity, selectivity, and compatibility with various functional groups. This guide provides a comprehensive comparative analysis of four widely used benzylating agents: this compound bromide (BnBr), this compound trichloroacetimidate (BnO(C=NH)CCl₃), 2-benzyloxy-1-methylpyridinium triflate (Bn-OPT), and 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT). This objective comparison, supported by experimental data, is intended to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal reagent for their specific synthetic challenges.
Performance Comparison of Benzylating Agents
The selection of a suitable benzylating agent is dictated by factors such as the substrate's steric hindrance, the presence of other sensitive functional groups, and the desired reaction conditions (basic, acidic, or neutral). The following table summarizes the performance of the four key benzylating agents across a range of alcohol substrates.
| Benzylating Agent | Alcohol Substrate | Typical Reaction Conditions | Reaction Time | Yield (%) | Reference(s) |
| This compound Bromide (BnBr) | Primary Alcohol (e.g., this compound alcohol) | NaH, THF, 0 °C to rt | 12-24 h | 95-99% | [1][2] |
| Secondary Alcohol (e.g., Cyclohexanol) | NaH, DMF, 0 °C to rt | 12-24 h | 85-95% | [1][2] | |
| Tertiary Alcohol (e.g., tert-Butanol) | Ag₂O, DMF, rt | 24-48 h | Low to moderate | [3] | |
| Phenol | K₂CO₃, Acetone, reflux | 4-8 h | >90% | ||
| This compound Trichloroacetimidate | Primary Alcohol (e.g., 3-phenyl-1-propanol) | TfOH (cat.), CH₂Cl₂, rt | 1-3 h | 98% | [4] |
| Secondary Alcohol (e.g., (S)-(-)-1-phenylethanol) | TMSOTf (cat.), CH₂Cl₂, rt | 1-3 h | 95% | [4] | |
| Tertiary Alcohol | TMSOTf (cat.), CH₂Cl₂, rt | 24 h | 39% | [4] | |
| Base-sensitive hydroxy ester | TMSOTf (cat.), 1,4-dioxane, rt | 30 min | 90-95% | [1] | |
| 2-Benzyloxy-1-methylpyridinium Triflate (Bn-OPT) | Primary Alcohol (e.g., 3-phenyl-1-propanol) | Toluene, 90 °C | 24 h | 91% | [5] |
| Secondary Alcohol (e.g., 1-phenylethanol) | Trifluorotoluene, 85-90 °C | 24 h | 88% | [1] | |
| Acid- and base-sensitive alcohols | Toluene, 90 °C | 24 h | Good to excellent | [5] | |
| 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) | Primary Alcohol | TfOH (cat.), 1,4-dioxane, rt | 1 h | 95% | [6] |
| Secondary Alcohol | TfOH (cat.), 1,4-dioxane, rt | 3 h | 93% | [6] | |
| Alkali-labile substrate | TfOH (cat.), 1,4-dioxane, rt | 1 h | 94% | [6] |
In-Depth Analysis of Benzylating Agents
This compound Bromide (BnBr)
Reaction Conditions: Typically employed under basic conditions, most commonly using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[1][2] For substrates sensitive to strong bases, milder conditions using silver oxide (Ag₂O) can be utilized, which can also offer improved selectivity for the mono-benzylation of diols.[3]
Advantages:
-
Cost-effective and readily available: this compound bromide is a common and inexpensive laboratory reagent.
-
High reactivity with primary and secondary alcohols: Generally provides excellent yields for less sterically hindered alcohols.
Disadvantages:
-
Requires basic conditions: Incompatible with base-sensitive functional groups, which can lead to side reactions such as elimination or epimerization.
-
Lachrymatory and toxic: Requires careful handling in a well-ventilated fume hood.[2]
-
Poor reactivity with tertiary alcohols: Steric hindrance significantly impedes the Sₙ2 reaction.
This compound Trichloroacetimidate (BnO(C=NH)CCl₃)
Reaction Conditions: This reagent allows for benzylation under mildly acidic conditions, typically catalyzed by a Lewis or Brønsted acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or trifluoromethanesulfonic acid (TfOH).[4]
Advantages:
-
Mild, acidic conditions: Ideal for substrates containing base-labile functionalities.[4]
-
High yields for a broad range of alcohols: Effective for primary, secondary, and even some tertiary alcohols.[4]
-
Avoids racemization: Can be used to benzylate chiral alcohols without loss of stereochemical integrity.[4]
Disadvantages:
-
Moisture sensitive: The reagent and reaction require anhydrous conditions to prevent hydrolysis.
-
Byproduct removal: Trichloroacetamide is formed as a byproduct, which needs to be removed during workup.
2-Benzyloxy-1-methylpyridinium Triflate (Bn-OPT)
Reaction Conditions: This stable, neutral salt enables benzylation under neutral conditions, typically by heating in a non-polar solvent like toluene or trifluorotoluene.[5]
Advantages:
-
Neutral reaction conditions: Offers a significant advantage for substrates sensitive to both acidic and basic conditions.[5]
-
Bench-stable reagent: Easy to handle and store compared to more reactive agents.
Disadvantages:
-
Requires elevated temperatures: The reaction generally needs to be heated to proceed at a reasonable rate.[5]
-
Reagent preparation: Not as commonly available as this compound bromide and may require synthesis.[5]
2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT)
Reaction Conditions: Similar to this compound trichloroacetimidate, TriBOT is an acid-catalyzed benzylating agent, typically used with a catalytic amount of TfOH in an ethereal solvent like 1,4-dioxane.[6]
Advantages:
-
High atom economy: Three this compound groups per molecule can be transferred.
-
Stable, crystalline solid: Non-hygroscopic and easy to handle.
-
Mild conditions: Effective for a variety of substrates, including those that are sensitive to alkali.[6]
Disadvantages:
-
Requires an acid catalyst: Not suitable for highly acid-sensitive substrates.
Experimental Protocols
Protocol 1: Benzylation of a Primary Alcohol using this compound Bromide and NaH
-
To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add this compound bromide (1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Benzylation of a Secondary Alcohol using this compound Trichloroacetimidate and TMSOTf
-
Dissolve the secondary alcohol (1.0 equiv) and this compound trichloroacetimidate (1.5 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere.
-
Cool the solution to 0 °C and add trimethylsilyl trifluoromethanesulfonate (0.1 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.[4]
Protocol 3: Benzylation of an Alcohol using 2-Benzyloxy-1-methylpyridinium Triflate
-
To a solution of the alcohol (1.0 equiv) in toluene (0.2 M), add 2-benzyloxy-1-methylpyridinium triflate (1.5 equiv).
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Protocol 4: Benzylation of an Alcohol using TriBOT and TfOH
-
To a solution of the alcohol (1.0 equiv) in 1,4-dioxane (0.1 M) under an inert atmosphere, add 2,4,6-tris(benzyloxy)-1,3,5-triazine (0.4 equiv).
-
Add trifluoromethanesulfonic acid (0.1 equiv) dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel chromatography.[6]
Mechanistic Insights and Visualizations
The choice of benzylating agent is fundamentally linked to its reaction mechanism, which dictates its reactivity and selectivity profile.
Williamson Ether Synthesis (this compound Bromide)
The reaction of an alcohol with this compound bromide under basic conditions proceeds via a classical Sₙ2 mechanism. The base deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic benzylic carbon of this compound bromide, displacing the bromide leaving group.
Caption: Williamson Ether Synthesis Mechanism.
Acid-Catalyzed Benzylation (this compound Trichloroacetimidate and TriBOT)
Under acidic conditions, the imidate nitrogen of this compound trichloroacetimidate or the triazine nitrogen of TriBOT is protonated by the acid catalyst. This activation makes the trichloroacetamide or the triazine moiety an excellent leaving group. Subsequent nucleophilic attack by the alcohol on the benzylic carbon results in the formation of the this compound ether. The reaction can proceed through an Sₙ1 or Sₙ2 pathway depending on the substrate and reaction conditions.
Caption: Acid-Catalyzed Benzylation Mechanism.
Neutral Benzylation (2-Benzyloxy-1-methylpyridinium Triflate)
The benzylation using Bn-OPT is proposed to proceed through the formation of a reactive this compound cation equivalent upon heating. The neutral pyridinium salt dissociates to generate the electrophilic this compound species, which is then trapped by the nucleophilic alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound Ethers [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. Convenient method for preparing this compound ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Benzyl Carbamates versus Other Common Amine Protecting Groups
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, particularly in the realms of peptide synthesis and medicinal chemistry, the judicious selection of amine protecting groups is a cornerstone of success. The stability of these groups under a variety of reaction conditions dictates the strategic path of a synthesis, ensuring that specific amine functionalities remain masked until their reactivity is required. This guide provides an objective comparison of the stability of the benzyl carbamate (Cbz) protecting group against other widely used alternatives, namely tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc). The comparative analysis is supported by experimental data and detailed protocols to facilitate informed decision-making in synthetic design.
The principle of orthogonality is central to the strategic use of these protecting groups, allowing for the selective removal of one group in the presence of others through the application of specific, non-interfering reaction conditions.[1][2][3][4] This enables the sequential unmasking of reactive sites, a critical requirement for the synthesis of complex molecules.[1][2][3][4] The fundamental difference in the lability of Cbz, Boc, Fmoc, and Alloc groups forms the basis of their orthogonal application.[5][6]
Comparative Stability of Amine Protecting Groups
The stability of a protecting group is not absolute but is contingent on the specific chemical environment. The following table summarizes the stability of Cbz, Boc, Fmoc, and Alloc protecting groups under various common deprotection conditions.
| Protecting Group | Deprotection Condition | Stability under Acidic Conditions (e.g., TFA) | Stability under Basic Conditions (e.g., 20% Piperidine in DMF) | Stability under Hydrogenolysis (H₂/Pd/C) | Stability under Palladium(0) Catalysis |
| Cbz | Hydrogenolysis (H₂/Pd/C)[7] | Generally stable, but can be cleaved by strong acids like HBr/AcOH[8] | Stable[2] | Labile [7] | Generally stable |
| Boc | Strong Acid (e.g., TFA)[9] | Labile [9] | Stable[6] | Stable[6] | Stable |
| Fmoc | Base (e.g., 20% Piperidine in DMF)[10] | Stable[5] | Labile [10] | Stability is debated and should be evaluated on a case-by-case basis[5] | Stable[5] |
| Alloc | Pd(0) Catalysis[11] | Stable[12] | Stable[12] | Generally stable | Labile [11] |
Experimental Protocols
Detailed methodologies for the deprotection of each protecting group are crucial for successful implementation in a synthetic workflow.
This compound Carbamate (Cbz) Deprotection by Catalytic Hydrogenolysis
This method is the most common and mildest for Cbz removal, proceeding under neutral conditions.[13]
Materials:
-
Cbz-protected compound
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected compound in methanol in a flask suitable for hydrogenation.[13][14]
-
Carefully add the Pd/C catalyst to the solution.[14]
-
Seal the flask and purge the system with an inert gas.[14]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times.[14]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.[14]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with methanol.[14]
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine.[14]
tert-Butoxycarbonyl (Boc) Deprotection using Trifluoroacetic Acid (TFA)
The Boc group is readily cleaved under strong acidic conditions.[9]
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM.[9]
-
Cool the solution to 0 °C in an ice bath.[9]
-
Slowly add TFA (typically 25-50% v/v in DCM) to the stirred solution.[9][15]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.[9][15]
-
Monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[9]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize residual acid.[9]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[9]
9-Fluorenylmethoxycarbonyl (Fmoc) Deprotection using Piperidine
The Fmoc group is cleaved under mild basic conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS).[10][16]
Materials:
-
Fmoc-protected amine (e.g., on a solid support)
-
20% Piperidine in N,N-Dimethylformamide (DMF) (v/v)
-
DMF
Procedure (for SPPS):
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.[10][17]
-
Agitate the mixture for an initial 3 minutes, then drain.[10]
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[10]
-
Drain the deprotection solution.[10]
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10][17]
-
The resin bearing the deprotected amine is now ready for the next coupling step.[16]
Allyloxycarbonyl (Alloc) Deprotection using Palladium(0) Catalysis
The Alloc group is selectively removed under neutral conditions using a palladium(0) catalyst and a scavenger.[11][18]
Materials:
-
Alloc-protected compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalytic amount)
-
Phenylsilane (PhSiH₃) or another suitable scavenger
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the Alloc-protected compound in anhydrous DCM under an inert atmosphere.[11][18]
-
Add the scavenger (e.g., Phenylsilane, typically 20 equivalents).[11]
-
Add the Pd(PPh₃)₄ catalyst.[11]
-
Stir the reaction mixture at room temperature.[18]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated and purified by chromatography to isolate the deprotected amine.
Visualizing Orthogonal Deprotection Strategies
The following diagrams illustrate the orthogonal nature of these protecting groups and the general workflow for their selective removal.
Caption: Orthogonal deprotection pathways for common amine protecting groups.
Caption: A generalized workflow for the deprotection of an amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Navigating the Labyrinth of Protecting Groups: A Comparative Guide to Selective O-Benzyl Deprotection
For researchers, scientists, and drug development professionals, the selective removal of a benzyl ether (O-Bn) in the presence of a benzylamine (N-Bn) is a frequent and often critical challenge in multi-step organic synthesis. This guide provides a comprehensive comparison of leading methodologies, supported by experimental data, to facilitate informed decision-making in your synthetic endeavors.
The this compound group is a workhorse protecting group for both hydroxyl and amino functionalities due to its general stability and relatively mild removal conditions. However, the similar lability of O-benzyl and N-benzyl groups under standard hydrogenolysis conditions often leads to non-selective deprotection, compromising yields and necessitating tedious purification steps. This guide delves into three primary strategies to achieve selective O-benzyl cleavage: Catalytic Transfer Hydrogenation (CTH), Lewis Acid-Mediated Deprotection, and Orthogonal Oxidative N-Debenzylation.
Performance Comparison of Debenzylation Methods
The choice of deprotection strategy hinges on factors such as substrate complexity, functional group tolerance, and desired efficiency. The following table summarizes the performance of key methods for the selective deprotection of O-benzyl ethers in the presence of N-benzyl groups.
| Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield of O-Debenzylation (%) | Notes |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Formic Acid | Methanol, Water | 25 - 60 | 1 - 6 h | 85 - 95 | Highly effective for many substrates. The rate can be tuned by temperature and catalyst loading.[1] |
| 10% Pd/C, Cyclohexene, Acetic Acid | Ethanol | Reflux | 2 - 24 h | 70 - 90 | Cyclohexene is a milder hydrogen donor than formic acid. Acetic acid is often required as a co-catalyst. | |
| Lewis Acid-Mediated Deprotection | BCl₃·SMe₂ | DCM, Ether | -78 to 25 | 0.5 - 4 h | 75 - 95 | Excellent for substrates sensitive to hydrogenation. Requires stoichiometric amounts of the Lewis acid.[2] |
| BCl₃, Pentamethylbenzene (scavenger) | DCM | -78 | 0.5 - 2 h | 80 - 98 | The scavenger traps the generated this compound cation, preventing side reactions, especially with electron-rich aromatics.[3][4] | |
| Orthogonal (N-Debenzylation) | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Water | 0 - 25 | 0.5 - 3 h | O-Bn Intact | Oxidatively removes the N-benzyl group, leaving the O-benzyl group untouched. Provides an orthogonal strategy. |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | DCM, Water | 25 | 1 - 8 h | O-Bn Intact | Milder oxidative conditions compared to CAN, suitable for more sensitive substrates. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and successful implementation.
Method 1: Catalytic Transfer Hydrogenation (CTH) with Formic Acid
This protocol is a robust and widely applicable method for selective O-benzyl deprotection.
Materials:
-
Substrate (containing both O-benzyl and N-benzyl groups)
-
10% Palladium on Carbon (Pd/C)
-
Formic Acid (HCOOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve the substrate (1.0 mmol) in a mixture of methanol (10 mL) and water (1 mL).
-
Carefully add 10% Pd/C (10 mol% Pd).
-
To the stirred suspension, add formic acid (5.0 mmol) dropwise at room temperature.
-
The reaction mixture is stirred under an inert atmosphere and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filter cake is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to afford the desired product.
Method 2: Lewis Acid-Mediated Deprotection with BCl₃·SMe₂
This method is particularly useful for substrates that are sensitive to reductive conditions.
Materials:
-
Substrate (containing both O-benzyl and N-benzyl groups)
-
Boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) (1.0 M solution in DCM)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether (Et₂O)
-
Inert gas (Nitrogen or Argon)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the substrate (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add BCl₃·SMe₂ (2.0 - 3.0 mmol, 2.0 - 3.0 equiv) dropwise to the stirred solution.
-
The reaction is stirred at -78 °C and monitored by TLC. The temperature can be slowly raised to 0 °C or room temperature if the reaction is sluggish.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[2]
Logical Workflow for Method Selection
The selection of an appropriate deprotection method is crucial for the success of a synthetic campaign. The following diagram illustrates a decision-making workflow to guide the choice between the primary methods.
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. Selective Cleavage of this compound Ethers [organic-chemistry.org]
- 3. Mild Debenzylation of Aryl this compound Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 4. orgsyn.org [orgsyn.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Benzyl Compounds
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and preventing environmental contamination.[1] This guide provides essential safety and logistical information for the proper disposal of benzyl-containing compounds, offering procedural, step-by-step guidance to address specific operational questions.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to strict safety protocols to minimize the risk of exposure and accidents.
Personal Protective Equipment (PPE): The first line of defense against chemical exposure is appropriate PPE.[1]
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety goggles with side protection | Ensure a snug fit to protect against splashes.[1] |
| Hands | Suitable chemical-resistant gloves | Gloves should be tested according to EN 374. Breakthrough time can be affected by temperature and stretching, so consult the manufacturer's data.[1] |
| Body | Protective clothing | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1] |
| Respiratory | Appropriate mask or respirator | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is insufficient, suitable respiratory equipment should be worn.[1] |
Handling and Storage: Always handle this compound compounds in a well-ventilated area, away from heat and sources of ignition.[2] Store containers in a cool, dry place and keep them tightly closed when not in use.[1] Avoid contact with skin and eyes, and refrain from eating, drinking, or smoking in the handling area.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Containment: Prevent the spill from spreading by using an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[3][4]
-
Collection: Carefully collect the absorbed material and place it into a clearly labeled, appropriate container for chemical waste disposal.[3]
-
Decontamination: Thoroughly clean the affected area with a suitable solvent, followed by soap and water.[3]
-
Ventilation: Ensure the area is well-ventilated to allow any residual vapors to dissipate.[3]
Step-by-Step Disposal Procedure for this compound Compounds
The appropriate disposal method for this compound compounds depends on their specific properties and local regulations. However, a general workflow can be followed. For certain reactive this compound esters, such as this compound tosylate, a chemical neutralization step is recommended prior to disposal.[5]
Experimental Protocol: Chemical Neutralization of this compound Tosylate
For reactive compounds like this compound tosylate, direct disposal is not recommended due to its hazardous nature.[5] A neutralization protocol, such as hydrolysis, should be performed to convert it into less hazardous substances.[5]
Objective: To hydrolyze this compound tosylate into this compound alcohol and sodium p-toluenesulfonate for safer disposal.[5]
Materials:
-
This compound tosylate waste
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Stir plate and stir bar
-
Reaction vessel (e.g., beaker or flask)
-
pH paper or meter
Procedure:
-
Prepare Hydrolysis Solution: In a fume hood, prepare a 1 M to 2 M solution of sodium hydroxide in a water and ethanol mixture (a 1:1 ratio is common). The ethanol helps dissolve the this compound tosylate.[5]
-
Reaction Setup: Place the this compound tosylate waste into the reaction vessel.[5]
-
Initiate Hydrolysis: Add the sodium hydroxide solution to the waste and stir the mixture. Gentle heating may be applied to facilitate the reaction.[5]
-
Monitor Reaction: Allow the reaction to proceed until the hydrolysis is complete. This can be monitored by techniques such as thin-layer chromatography (TLC).[5]
-
Neutralize Final Solution: After completion, carefully neutralize the basic solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.[5]
-
Final Disposal: The neutralized solution, containing this compound alcohol and sodium p-toluenesulfonate, can now be collected for disposal as aqueous chemical waste through your institution's hazardous waste management program.[5]
Waste Classification and Final Disposal
All this compound-containing waste, including contaminated materials from spills, should be treated as hazardous chemical waste.[3][5]
-
Liquid Waste: Collect in a designated, properly labeled, and securely sealed container made of a compatible material.[3]
-
Solid Waste: All materials that have come into contact with this compound compounds, such as gloves, absorbent materials, and disposable labware, should be collected in a separate, designated hazardous waste container.[5]
Do not discharge this compound waste into drains or the environment.[3] All waste must be disposed of through your institution's official hazardous waste management program, in accordance with local, regional, and national regulations.[1][4]
References
Essential Safety and Handling Protocols for Benzyl Compounds
This guide provides immediate and essential safety protocols for laboratory professionals handling benzyl compounds. With a focus on this compound alcohol, this document also addresses the heightened risks associated with other this compound derivatives, such as this compound chloride, to ensure comprehensive safety in research and development environments. Adherence to these guidelines is crucial for personal safety and the proper management of these chemicals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling any this compound compound. The following table summarizes the required and recommended PPE.
| Protection Type | Required Equipment & Specifications | Reasoning |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield. An emergency eye wash station must be readily accessible.[1] | To protect against splashes, mists, or aerosols which can cause serious eye irritation.[2][3][4][5][6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] For prolonged contact, consider double gloving. Inspect gloves before use and change them frequently.[1] | To prevent skin contact and absorption.[2] Some this compound compounds can be absorbed through the skin. |
| Skin and Body Protection | A standard laboratory coat is required.[2] For larger quantities or significant spill risk, a chemical-resistant apron or coveralls should be worn.[2][8] | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[1][2] If ventilation is inadequate or there is a risk of inhalation, a NIOSH/MSHA-approved respirator is necessary.[1][8] | To avoid inhaling vapors, mists, or aerosols which can cause respiratory irritation.[2][3][4][6][9][10] |
Note on this compound Chloride: this compound chloride is a probable human carcinogen and requires extreme caution.[11] For this compound chloride, more robust PPE is recommended, such as Tychem® BR, CSM, and TK protective clothing and a NIOSH-approved supplied-air respirator for potential exposures above 1 ppm.[11]
Operational Plan: Handling and Storage
Engineering Controls: Always handle this compound compounds in a well-ventilated area. For volatile or aerosol-generating procedures, a chemical fume hood is mandatory to minimize inhalation exposure.[1][2]
Personal Hygiene:
-
Avoid eating, drinking, or smoking in areas where chemicals are handled.[2][4][7][12][13]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][4][6][14]
-
Remove contaminated clothing and wash it before reuse.[9]
Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][2][6][7][13][14][15]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and metals.[1][2][3][9][15]
Spill and Disposal Plan
Spill Cleanup:
-
Evacuate unnecessary personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection.[1][8][12]
-
For small spills, absorb the chemical with an inert, non-combustible material like sand, earth, or vermiculite.[1][7][9]
-
Collect the absorbed material and place it in a suitable, sealed, and labeled container for disposal.[1][7][9][12]
-
Clean the spill area thoroughly with a suitable solvent or detergent.[1]
Waste Disposal:
-
All waste containing this compound compounds should be considered hazardous chemical waste.[2]
-
Collect waste in designated, sealed, and clearly labeled containers.[2]
-
Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][15][16] Do not allow the substance to enter drains or watercourses.[1][6][15]
-
For reactive compounds like this compound tosylate, a chemical neutralization process, such as hydrolysis with a strong base, may be required before disposal.[16]
Experimental Workflow for Handling this compound Compounds
The following diagram outlines a standard workflow for safely handling this compound compounds in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. media.laballey.com [media.laballey.com]
- 4. chemos.de [chemos.de]
- 5. This compound alcohol - Wikipedia [en.wikipedia.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. greenfield.com [greenfield.com]
- 8. merck.com [merck.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
- 10. epa.gov [epa.gov]
- 11. nj.gov [nj.gov]
- 12. technopharmchem.com [technopharmchem.com]
- 13. redox.com [redox.com]
- 14. carlroth.com [carlroth.com]
- 15. chemicals.co.uk [chemicals.co.uk]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
